Dihydroartemisinin
Description
Structure
2D Structure
Properties
IUPAC Name |
1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861040 | |
| Record name | 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98672-75-4, 71939-50-9, 81496-81-3 | |
| Record name | 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dihydroartemisinin: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria. Its discovery, rooted in traditional Chinese medicine and propelled by a large-scale military project, represents a landmark achievement in modern pharmacology. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and therapeutic applications of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History: From Ancient Herb to Potent Antimalarial
The journey to this compound's discovery began with "Project 523," a clandestine military program initiated by the Chinese government on May 23, 1967.[1][2][3][4] The project's primary objective was to find new treatments for malaria, which was devastating the North Vietnamese troops during the Vietnam War.[1][2] More than 500 scientists from various institutions were recruited for this mission.[1]
A pivotal figure in this endeavor was Tu Youyou, a researcher at the Institute of Chinese Materia Medica.[5][6][7] Tasked with screening traditional Chinese herbs, her team investigated over 2,000 recipes and created 380 herbal extracts for testing.[5] Their research led them to the sweet wormwood plant, Artemisia annua, which had been used for centuries in Chinese medicine to treat intermittent fevers.[3][5]
Initial extracts using traditional boiling methods proved ineffective.[5] Inspired by a 1,600-year-old text, "A Handbook of Formulas for Emergencies" by Ge Hong, which described steeping the herb in cold water, Tu Youyou's team developed a low-temperature extraction process using ether.[3][5] This method successfully isolated a neutral extract with 100% efficacy against Plasmodium parasites in animal models.[6][7] The active compound was later named artemisinin (qinghaosu).[5]
In 1973, while attempting to confirm the chemical structure of artemisinin, Tu Youyou and her team synthesized this compound.[5][8][9] DHA was found to be not only an active metabolite of artemisinin but also significantly more potent.[8][10][11] This breakthrough led to the development of other artemisinin derivatives, such as artemether and artesunate, which are pro-drugs that are metabolized into the biologically active DHA in the body.[12][13]
The findings of Project 523 were not widely disseminated to the international scientific community until the early 1980s.[1] For her pivotal role in the discovery of artemisinin, Tu Youyou was awarded the 2011 Lasker-DeBakey Clinical Medical Research Award and the 2015 Nobel Prize in Physiology or Medicine.[5][8][14]
Mechanism of Action
The antimalarial activity of this compound is primarily attributed to its endoperoxide bridge. The proposed mechanism of action involves the following key steps:
-
Activation by Heme: Malaria parasites reside in red blood cells and digest hemoglobin, releasing large amounts of iron-rich heme.[15] The iron in heme is thought to cleave the endoperoxide bridge of DHA.[15]
-
Generation of Free Radicals: This cleavage produces highly reactive oxygen and carbon-centered free radicals.[15]
-
Oxidative Stress and Damage to Macromolecules: These free radicals induce oxidative stress within the parasite, damaging essential biological macromolecules such as proteins and nucleic acids, ultimately leading to the parasite's death.[12][15][16]
Recent research suggests that artemisinins may act promiscuously, binding to a multitude of protein targets within the parasite.[15] this compound has also been shown to inhibit the synthesis of nucleic acids and proteins in the erythrocytic stages of P. falciparum.[12]
Quantitative Data
In Vitro Efficacy
This compound exhibits potent activity against various strains of Plasmodium falciparum, including those resistant to other antimalarial drugs.
| Parameter | Value | Notes | Reference(s) |
| IC50 Range | 0.25 - 4.56 nM | Against clinical isolates of P. falciparum in Cameroon. | [17],[18],[19] |
| Geometric Mean IC50 | 1.11 nM | Against clinical isolates of P. falciparum in Cameroon. | [17],[18],[19] |
| IC50 against Chloroquine-Sensitive Isolates | 1.25 nM | Geometric mean. | [17],[18],[19] |
| IC50 against Chloroquine-Resistant Isolates | 0.979 nM | Geometric mean. | [17],[18],[19] |
| IC50 in Kenyan Isolates | 2 nM (median) | Interquartile range of 1 to 3 nM. | [20] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.
| Parameter | Value | Population/Conditions | Reference(s) |
| Terminal Elimination Half-life (t½) | ~0.83 - 1.9 hours | Adult patients. | [21] |
| Oral Clearance (CL/F) | ~1.1 - 2.9 L/h/kg | Adult patients. | [21] |
| Apparent Volume of Distribution (Vd/F) | ~1.5 - 3.8 L/kg | Adult patients. | [21] |
| Oral Bioavailability (in rats) | 19-35% | Following oral administration. | [22] |
| Intramuscular Bioavailability (in rats) | 85% | Following intramuscular injection. | [22] |
Note: Pharmacokinetic parameters can be influenced by factors such as pregnancy, with some studies suggesting lower exposure in pregnant women.[21][23][24]
Clinical Efficacy
This compound is typically used in combination with a longer-acting partner drug, such as piperaquine, to prevent recrudescence.
| Combination Therapy | Key Findings | Reference(s) |
| This compound-Piperaquine | Highly effective in treating malaria, curing slightly more patients and preventing further infections for longer than artemether-lumefantrine in African studies.[15] Well-tolerated and more effective at preventing malaria than sulfadoxine-pyrimethamine in pregnant women.[25] | [15],[25] |
| This compound Monotherapy | In a study of 37 malaria cases, all were clinically cured. Fever clearance time in falciparum malaria was 22-72 hours, and parasite clearance time was 24-72 hours.[26] | [26] |
Experimental Protocols
Synthesis of this compound from Artemisinin
A common method for the synthesis of this compound involves the reduction of artemisinin.
Principle: The lactone carbonyl group of artemisinin is reduced to a lactol (a hemiacetal) using a reducing agent such as sodium borohydride.
General Protocol:
-
Artemisinin is dissolved in a suitable solvent, such as methanol.
-
Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-5°C).
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, typically by the addition of a weak acid (e.g., acetic acid) or water.
-
The product, this compound, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
This protocol is a generalized representation. Specific conditions, such as solvent, temperature, and reaction time, may vary.[27][28][29]
In Vitro Antimalarial Activity Assay (Isotopic Microtest)
This method is used to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.
Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA.
General Protocol:
-
Plasmodium falciparum cultures are synchronized to the ring stage.
-
The parasites are cultured in 96-well microtiter plates in the presence of serial dilutions of the test drug (e.g., this compound).
-
After a specified incubation period (e.g., 24-48 hours), [³H]-hypoxanthine is added to each well.
-
The plates are incubated for a further period (e.g., 18-24 hours) to allow for the incorporation of the radiolabel.
-
The plates are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.
This is a general outline, and specific details of the protocol can vary between laboratories.[17][18][20]
Signaling Pathways and Broader Therapeutic Potential
Beyond its antimalarial effects, this compound has been shown to possess anti-cancer properties, which are currently under extensive investigation.[15][30] Its anti-cancer activity is attributed to its ability to modulate various cellular signaling pathways, often in an iron-dependent manner, similar to its antimalarial mechanism.[15][31]
Key Signaling Pathways Affected by this compound in Cancer Cells:
-
Induction of Apoptosis: DHA can induce programmed cell death in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[32][33] It can upregulate pro-apoptotic proteins like Bax and Bad, and downregulate anti-apoptotic proteins like Bcl-2.[32][33]
-
Hedgehog Pathway Inhibition: In some cancers, such as epithelial ovarian cancer, DHA has been shown to inhibit the Hedgehog signaling pathway, thereby suppressing cell proliferation, migration, and invasion.[34][35]
-
MAPK Pathway Modulation: DHA can activate pro-apoptotic arms of the MAPK pathway, such as p38 and JNK, while inhibiting pro-survival signals.[10][32]
-
Wnt/β-catenin Pathway Inhibition: This pathway, crucial for cell proliferation, can be suppressed by DHA in certain cancer types.[32]
-
Inhibition of Angiogenesis: DHA can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis, partly by inhibiting the NF-κB pathway.[36]
Conclusion
The discovery of this compound is a testament to the power of integrating traditional knowledge with modern scientific methods. As the active metabolite of the artemisinin class of drugs, DHA remains a critical tool in the treatment of malaria, particularly in the face of growing drug resistance. Its rapid action and high potency have saved countless lives. Furthermore, the elucidation of its mechanism of action has opened up new avenues of research into its potential as an anti-cancer agent. The ongoing investigation into the diverse signaling pathways modulated by DHA underscores its potential to be repurposed for other therapeutic applications, making it a molecule of continued interest and importance in drug development.
References
- 1. Project 523 - Wikipedia [en.wikipedia.org]
- 2. Project 523. On the Secretive Military Operation… | by Ismael Kherroubi Garcia | Medium [ismaelkg.medium.com]
- 3. madamescientist.com [madamescientist.com]
- 4. Discovering an Antimalarial Drug in Maoâs China [press.asimov.com]
- 5. Tu Youyou - Wikipedia [en.wikipedia.org]
- 6. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. britannica.com [britannica.com]
- 8. laskerfoundation.org [laskerfoundation.org]
- 9. From branch to bedside: Youyou Tu is awarded the 2011 Lasker~DeBakey Clinical Medical Research Award for discovering artemisinin as a treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. go.drugbank.com [go.drugbank.com]
- 13. From bark to weed: The history of artemisinin | Parasite [parasite-journal.org]
- 14. Nobel Prize awarded to Chinese scientist for discovering artemisinin | The Malaria Elimination Initiative [shrinkingthemalariamap.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 17. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajtmh.org [ajtmh.org]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Activities of Piperaquine, Lumefantrine, and this compound in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Pharmacokinetics of this compound following oral artesunate treatment of pregnant women with acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A large LSTM-led trial confirms new antimalarial, this compound-piperaquine, is more effective at preventing malaria than current WHO recommended treatment but does not improve adverse birth outcomes. | LSTM [lstmed.ac.uk]
- 26. [Efficacy of this compound in treatment of 37 malaria cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. US9802952B2 - Method and apparatus for the synthesis of this compound and artemisinin derivatives - Google Patents [patents.google.com]
- 28. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. spandidos-publications.com [spandidos-publications.com]
- 34. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
The Core Mechanism of Dihydroartemisinin Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, remains a cornerstone of antimalarial therapy. Its potent and rapid parasiticidal activity against Plasmodium falciparum is primarily attributed to its unique 1,2,4-trioxane endoperoxide bridge. This guide provides a detailed technical overview of the multifaceted mechanism of action of DHA, focusing on its activation, molecular targets, and the downstream cellular consequences for the parasite. It consolidates current understanding, presents key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways to serve as a comprehensive resource for the scientific community.
Introduction
Artemisinin and its derivatives are frontline drugs in the treatment of uncomplicated P. falciparum malaria.[1] this compound is the active form into which all artemisinin compounds are metabolized.[2] The defining structural feature of these compounds is the endoperoxide bridge, which is essential for their antimalarial activity.[3][4] The mechanism of action is complex and involves a cascade of events initiated by the activation of this endoperoxide bridge within the parasite-infected red blood cell.
Activation of this compound
The prevailing mechanism for DHA activation involves its interaction with a source of ferrous iron [Fe(II)].[2][5] The intraerythrocytic stages of P. falciparum provide a unique iron-rich environment, primarily through the digestion of host cell hemoglobin in the parasite's digestive vacuole.[4][6] This process releases large quantities of heme, which contains iron.
The activation process can be summarized as follows:
-
Heme-Mediated Cleavage: Fe(II) from heme donates an electron to the endoperoxide bridge of DHA, leading to its reductive cleavage.[4]
-
Generation of Free Radicals: This cleavage event generates highly reactive oxygen species (ROS) and carbon-centered radicals.[2][3][5] These radicals are the primary effectors of parasiticidal activity.
While heme-iron is considered the principal activator, non-heme iron sources within the parasite may also contribute to this process.[7]
Primary Mechanisms of Parasiticidal Action
Once activated, DHA and its radical species exert their effects through multiple pathways, leading to widespread cellular damage and parasite death.
Oxidative Stress and Macromolecular Damage
The free radicals generated from DHA activation are highly cytotoxic. They indiscriminately attack and modify a broad spectrum of biological macromolecules within the parasite, including proteins, lipids, and nucleic acids.[2][3][8] This leads to a state of severe oxidative stress.[8][9] The parasite's antioxidant systems, such as the glutathione-dependent pathways, are overwhelmed, resulting in irreversible cellular damage.[9][10] Studies have shown that DHA treatment leads to a significant decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG) and the activities of antioxidant enzymes like catalase and glutathione peroxidase in parasitized erythrocytes.[9][10]
Promiscuous Protein Alkylation
Activated DHA acts as a potent alkylating agent, covalently modifying a large number of parasite proteins.[2] This promiscuous binding suggests that DHA does not have a single, specific target but rather acts on a broad range of proteins, disrupting their structure and function.[2] This widespread protein damage contributes significantly to the drug's potent activity.
Disruption of Hemoglobin Catabolism and Heme Detoxification
DHA has been shown to interfere with the parasite's vital process of hemoglobin digestion and heme detoxification.[11][12] The parasite detoxifies the toxic free heme released from hemoglobin digestion by polymerizing it into inert hemozoin crystals.[4] DHA can form adducts with heme, and these adducts may inhibit the formation of hemozoin.[6] This leads to the accumulation of toxic heme, which can further exacerbate oxidative stress. Furthermore, DHA treatment has been observed to inhibit the uptake of hemoglobin by the parasite.[11]
Mitochondrial Dysfunction
The mitochondrion is another critical target of DHA. Treatment with DHA has been shown to disrupt the mitochondrial membrane potential (Δψm), a key indicator of mitochondrial health.[8][13] This disruption of mitochondrial function impairs the parasite's energy metabolism and can trigger downstream apoptotic pathways.
Signaling Pathways and Other Cellular Effects
Beyond direct molecular damage, DHA has been implicated in the modulation of specific signaling pathways and cellular processes.
Inhibition of P. falciparum Phosphatidylinositol-3-Kinase (PfPI3K)
Recent evidence has identified PfPI3K as a specific target of DHA, particularly in the early ring stages of the parasite's life cycle.[14][15] DHA can inhibit the activity of PfPI3K, leading to a reduction in its lipid product, phosphatidylinositol-3-phosphate (PI3P).[15] PI3P is a crucial signaling molecule involved in various cellular processes, including protein trafficking and survival pathways.[16] Inhibition of this pathway is thought to be a key component of DHA's action against young parasites and a factor in the development of artemisinin resistance.[15]
Induction of the Unfolded Protein Response (UPR)
The extensive protein damage caused by DHA can trigger the unfolded protein response (UPR), a cellular stress response aimed at restoring protein homeostasis.[17][18] However, under the severe and sustained stress induced by DHA, the UPR can be overwhelmed, leading to the activation of programmed cell death pathways.
Induction of Pyknosis
DHA treatment can induce a form of cell death characterized by pyknosis, which involves chromatin condensation and nuclear shrinkage.[19] This process has been linked to the disruption of zinc homeostasis within the parasite.[19]
Quantitative Data
The following table summarizes key quantitative data related to the activity of DHA against P. falciparum.
| Parameter | Value | P. falciparum Strain | Comments | Reference(s) |
| IC₅₀ (In Vitro) | 1-5 nM | Multiple | The 50% inhibitory concentration can vary between strains and assay conditions. | [20] |
| 4.12 nM | 3D7 | Stage-specific IC₅₀. | [21] | |
| DHA Concentration for Mitochondrial Membrane Potential Disruption | 100 nM | P. berghei | Significant loss of mitochondrial membrane potential observed. | [13] |
| Effect on Antioxidant Enzymes (at 0.5 and 1.0 ng/ml DHA) | Significant decrease | Lab-adapted strain | Catalase and glutathione peroxidase activities were significantly lower. | [9][10] |
| PI3P Production Inhibition | Low nanomolar concentrations | 3D7 | DHA blocks the production of PI3P within 30 minutes. | [15] |
| Gametocyte Viability (IC₅₀) | ~1 µM | Dd2 | DHA shows activity against the transmissible stages of the parasite. | [22] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the study of DHA's mechanism of action.
In Vitro Parasite Viability Assays
Objective: To determine the susceptibility of P. falciparum to DHA and to quantify the rate of parasite killing.
a) SYBR Green I-Based Fluorescence Assay:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX I or human serum.
-
Drug Dilution: DHA is serially diluted in multi-well plates.
-
Incubation: Parasite cultures are added to the drug-containing plates and incubated for a defined period (e.g., 72 hours).
-
Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
b) Parasite Reduction Ratio (PRR) Assay:
-
Drug Exposure: Synchronized ring-stage parasites are exposed to a high concentration of DHA (e.g., 10x IC₅₀) for various durations (e.g., 24, 48, 72 hours).[23]
-
Drug Removal: After exposure, the drug is thoroughly washed from the culture.
-
Limiting Dilution: The treated parasites are serially diluted and re-cultured in fresh erythrocytes for an extended period (e.g., 14-21 days) to allow for the regrowth of viable parasites.[24][25]
-
Viability Assessment: The wells are monitored for parasite regrowth using microscopy or a DNA-based assay.
-
Calculation: The number of viable parasites remaining after drug treatment is calculated based on the highest dilution at which regrowth occurs. This allows for the determination of the parasite killing rate.
Measurement of Oxidative Stress
Objective: To quantify the level of oxidative stress in parasites following DHA treatment.
a) Glutathione (GSH/GSSG) Ratio:
-
Sample Preparation: Parasites are treated with DHA, harvested, and lysed.
-
Derivatization: The lysate is treated with a derivatizing agent (e.g., 2-vinylpyridine) to prevent the auto-oxidation of GSH.
-
Quantification: The levels of GSH and oxidized glutathione (GSSG) are measured using an enzymatic recycling assay or by HPLC.
-
Ratio Calculation: The GSH/GSSG ratio is calculated as an indicator of oxidative stress.
b) Antioxidant Enzyme Activity Assays:
-
Lysate Preparation: Parasite lysates are prepared from DHA-treated and control cultures.
-
Enzyme Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) are measured using specific spectrophotometric assays that monitor the consumption of a substrate or the generation of a product over time.[9]
Assessment of Mitochondrial Function
Objective: To evaluate the effect of DHA on the parasite's mitochondrial membrane potential (Δψm).
-
Parasite Treatment: P. falciparum cultures are treated with DHA for a specified duration.
-
Staining: The parasites are incubated with a potentiometric fluorescent dye such as MitoTracker Red CMXRos, JC-1, or DiOC₆(3).[13][26][27] These dyes accumulate in active mitochondria with an intact membrane potential.
-
Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of individual parasites is quantified using flow cytometry or visualized by fluorescence microscopy.
-
Analysis: A decrease in fluorescence intensity in DHA-treated parasites compared to controls indicates a loss of mitochondrial membrane potential.
Metabolic Profiling
Objective: To identify changes in the parasite's metabolome in response to DHA treatment.
-
Sample Collection: Parasites are treated with DHA, and metabolites are rapidly extracted, often using a cold solvent mixture (e.g., methanol/acetonitrile/water) to quench metabolic activity.
-
Metabolite Analysis: The extracted metabolites are analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[28][29]
-
Data Processing: The resulting data is processed to identify and quantify individual metabolites.
-
Statistical Analysis: Multivariate statistical analysis (e.g., principal component analysis, hierarchical clustering) is used to identify significant changes in metabolite levels between DHA-treated and control parasites.[28][30]
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Overview of this compound's Mechanism of Action.
References
- 1. This compound‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Artemisinin and Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Mahidol IR [repository.li.mahidol.ac.th]
- 11. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artemisinin, an endoperoxide antimalarial, disrupts the hemoglobin catabolism and heme detoxification systems in malarial parasite [boris-portal.unibe.ch]
- 13. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation | PLOS One [journals.plos.org]
- 14. Notre Dame Researchers Work to Identify Mechanisms of Artemisinin Resistant Malaria | News | Department of Chemistry & Biochemistry | University of Notre Dame [chemistry.nd.edu]
- 15. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3-kinase has multiple functions in asexual blood stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory Mechanisms of DHA/CQ on pH and Iron Homeostasis of Erythrocytic Stage Growth of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro [mdpi.com]
- 24. Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Ex Vivo Maturation Assay for Testing Antimalarial Sensitivity of Rodent Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Metabolic Signature Profiling as a Diagnostic and Prognostic Tool in Pediatric Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. From Metabolite to Metabolome: Metabolomics Applications in Plasmodium Research - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin basic chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Dihydroartemisinin (DHA). It includes quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its interactions with critical cellular signaling pathways.
Chemical and Physical Properties
This compound, the active metabolite of artemisinin and its derivatives, is a potent antimalarial agent with growing interest in its anticancer properties.[1][2] Its core chemical and physical characteristics are summarized below.
Data Summary Table
| Property | Value |
| IUPAC Name | (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol |
| Synonyms | Dihydroqinghaosu, Artenimol, DHA[1][3] |
| CAS Number | 71939-50-9[3][4] |
| Molecular Formula | C₁₅H₂₄O₅[3] |
| Molecular Weight | 284.35 g/mol [3][5] |
| Appearance | White crystalline powder[6][7] |
| Melting Point | 145-150 °C[8], 153 °C (decomposes)[7], 164-165 °C[4] |
| Solubility | Water: < 0.1 g/L (insoluble or slightly soluble)[1] Ethanol: 9 mg/mL[9] DMSO: 52.5 mg/mL[9] Chloroform, Acetone, Ethyl Ether: Soluble[4][8] |
| pKa (Strongest Acidic) | 12.11 (Predicted)[10] |
| logP | 2.25 (Predicted)[10] |
| Polar Surface Area | 57.15 Ų (Predicted)[10] |
| Hydrogen Bond Donors | 1 (Predicted)[10] |
| Hydrogen Bond Acceptors | 5 (Predicted)[10] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[9] |
Experimental Protocols
The following sections detail the standard methodologies used to determine the key physical and chemical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically signifies a high degree of purity.[11]
Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[7]
Procedure:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[12]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[5][12]
-
Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[5]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[13]
Solubility Determination
Solubility is determined by adding a solute to a solvent until no more will dissolve, creating a saturated solution at a specific temperature.
Principle: The maximum mass of a substance that can dissolve in a given volume of a solvent at a constant temperature is measured.
Procedure:
-
Solvent Measurement: A precise volume of the desired solvent (e.g., 1 mL of water, ethanol, or DMSO) is placed into a vial or test tube.[14]
-
Solute Addition: A small, pre-weighed amount of the compound is added to the solvent.[14]
-
Dissolution: The mixture is agitated vigorously (e.g., by vortexing or sonication) for a set period to ensure maximum dissolution.[9]
-
Observation: The solution is visually inspected for any undissolved solid.
-
Iteration: If the solid dissolves completely, more is added in small, weighed increments until a precipitate persists.[14]
-
Quantification: The total mass of the compound that dissolved in the solvent volume is calculated to determine the solubility, often expressed in mg/mL or g/L.[14]
Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of a compound by analyzing its interaction with electromagnetic radiation.[15]
2.3.1. UV-Visible Spectroscopy
Principle: This technique measures the absorption of ultraviolet and visible light by a molecule.[16] The absorption is due to electronic transitions within the molecule and is characteristic of the types of bonds and functional groups present, particularly conjugated systems.[17]
Procedure:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).
-
Blank Measurement: The absorbance of the pure solvent is measured first to establish a baseline (blank).
-
Sample Measurement: The sample solution is placed in a cuvette in the spectrophotometer, and light is passed through it.
-
Spectrum Acquisition: The instrument scans a range of wavelengths (typically 200-800 nm) and records the absorbance at each wavelength, generating a UV-Vis spectrum.[16]
2.3.2. Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups, providing a molecular "fingerprint."
Procedure (Thin Solid Film Method):
-
Sample Preparation: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[18]
-
Film Deposition: A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).[18]
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[18]
-
Spectrum Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[19]
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb radiofrequency radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure and connectivity of atoms.
Procedure:
-
Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20][21] For ¹³C NMR, a more concentrated solution (50-100 mg) is typically required.[20]
-
Filtration: The solution is filtered through a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.[21]
-
Analysis: The NMR tube is placed into the spectrometer's probe. The magnetic field is shimmed to be as homogeneous as possible.
-
Spectrum Acquisition: Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected and transformed into a spectrum.
2.3.4. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first vaporized and then ionized. The resulting ions are separated based on their m/z ratio and detected. This provides the exact molecular weight and, through fragmentation patterns, information about the molecular structure.[22]
Procedure (Electron Impact Ionization):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is heated in a vacuum to enter the gas phase.[22]
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which knocks an electron off a molecule to form a molecular ion (a radical cation).[23]
-
Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[23]
-
Separation: In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are deflected according to their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument records the m/z ratio and relative abundance of all ions to produce a mass spectrum.
Signaling Pathway Visualizations
This compound exerts its biological effects, particularly its anticancer activity, by modulating various cellular signaling pathways. It is known to inhibit pathways that promote cell survival and proliferation while activating pathways that lead to cell death.[3][24]
DHA-Induced Inhibition of the mTORC1 Signaling Pathway
This compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[9][25] This inhibition leads to a decrease in protein synthesis and cell cycle progression.[26]
References
- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westlab.com [westlab.com]
- 8. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. davjalandhar.com [davjalandhar.com]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. longdom.org [longdom.org]
- 17. ej-eng.org [ej-eng.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. webassign.net [webassign.net]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. NMR Sample Preparation [nmr.chem.umn.edu]
- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 23. Mass Spectrometry [www2.chemistry.msu.edu]
- 24. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway [jcancer.org]
- 26. academic.oup.com [academic.oup.com]
Dihydroartemisinin: The Core Active Metabolite of Artemisinin Antimalarials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA) is the principal active metabolite responsible for the potent antimalarial activity of all artemisinin compounds, including artemisinin itself, artesunate, artemether, and arteether.[1][2] Following administration, these parent compounds are rapidly and extensively converted to DHA in the body.[3][4][5] This conversion is crucial, as DHA exhibits significantly greater antimalarial potency—5 to 10 times that of artemisinin.[3] This guide provides a comprehensive technical overview of this compound, focusing on its metabolic activation, pharmacokinetic profile, mechanism of action, and the experimental methodologies employed in its study.
Metabolic Conversion of Artemisinins to this compound
The transformation of artemisinin and its semi-synthetic derivatives into the more active this compound is a rapid process mediated by various enzymes, primarily in the liver and blood.[3][6]
Artesunate, a water-soluble derivative, is hydrolyzed to DHA by plasma and erythrocyte esterases within minutes.[2][4][5][7] In vitro studies also point to the involvement of the cytochrome P450 enzyme CYP2A6 in its metabolism.[2]
Artemether and arteether, which are lipid-soluble derivatives, undergo metabolism primarily in the liver. Artemether is demethylated to DHA by CYP3A4 and CYP3A5.[2][8] Similarly, the metabolism of arteether to DHA is mainly catalyzed by CYP3A4, with minor contributions from CYP2B6 and CYP3A5.[2] The parent compound, artemisinin, is metabolized to DHA, although it is considered a metabolite of other artemisinin derivatives as well.[2][3] The primary enzymes responsible for artemisinin metabolism are CYP2B6, with a secondary role for CYP3A4.[2]
The following table summarizes the enzymatic conversion of common artemisinin derivatives to this compound.
| Parent Drug | Primary Metabolic Pathway | Key Enzymes | References |
| Artesunate | Hydrolysis | Plasma and erythrocyte esterases, CYP2A6 | [2][4][5][7] |
| Artemether | Demethylation | CYP3A4, CYP3A5 | [2][8] |
| Arteether | Demethylation | CYP3A4, CYP2B6, CYP3A5 | [2] |
| Artemisinin | Oxidation | CYP2B6, CYP3A4 | [2] |
Table 1: Enzymatic Conversion of Artemisinins to this compound.
The metabolic conversion process can be visualized as follows:
Caption: Metabolic pathways of artemisinin derivatives to this compound.
Pharmacokinetics of this compound and its Precursors
The pharmacokinetic profiles of artemisinins are characterized by rapid absorption, fast metabolism, and short elimination half-lives.[2] this compound itself has an elimination half-life of about 4 to 11 hours.[1] The table below presents a summary of key pharmacokinetic parameters for DHA and its parent compounds.
| Compound | Administration Route | Tmax (hours) | Cmax (ng/mL) | t½ (hours) | Bioavailability (%) | References |
| This compound | Intravenous (rat) | - | - | 0.95 | - | [9] |
| This compound | Intramuscular (rat) | - | - | - | 85 | [9] |
| This compound | Oral (rat) | - | - | - | 19-35 | [9] |
| Artemether | Oral (human) | 1.56 ± 0.68 | 184 ± 100 | 2.00 ± 0.71 | - | [8] |
| This compound (from Artemether) | Oral (human) | 1.69 ± 0.59 | 126 ± 46 | 1.80 ± 0.31 | - | [8] |
| Artesunate | Oral (human) | - | - | < 1 | - | [2] |
| This compound (from Artesunate) | Oral (human) | - | - | 0.65 | - | [10] |
| Artemisinin | Oral (human) | 1.67 | 0.36 µg/mL | 4.34 | - | [10] |
Table 2: Pharmacokinetic Parameters of this compound and its Precursors.
Mechanism of Action
The antimalarial activity of this compound is attributed to its endoperoxide bridge.[3][11] The proposed mechanism involves the iron-mediated cleavage of this bridge within the malaria parasite, which resides in iron-rich red blood cells.[1][11] This cleavage generates highly reactive free radicals, including reactive oxygen species (ROS), that damage parasite macromolecules such as proteins and lipids, leading to oxidative stress and ultimately, parasite death.[1][11][12]
Beyond its antimalarial effects, DHA has garnered significant interest for its anticancer properties.[1][13][14] Its anticancer mechanism is multifaceted and involves the modulation of various signaling pathways. DHA has been shown to inhibit pathways such as NF-κB, mTOR, PI3K/AKT, and Wnt/β-catenin, while activating pro-apoptotic pathways like JNK/SAPK and p38 MAPK.[13][15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinpgx.org [clinpgx.org]
- 3. Artemisinin - Wikipedia [en.wikipedia.org]
- 4. Artesunate: The Best Drug in the Treatment of Severe and Complicated Malaria [mdpi.com]
- 5. extranet.who.int [extranet.who.int]
- 6. Is there a differential conversion of artesunate to this compound in pregnant vs. post‐partum patients with malaria after oral artesunate dosing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artesunate - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of artemisinin and artesunate after oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: A Potential Natural Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the In Vitro Anti-Cancer Properties of Dihydroartemisinin
Executive Summary
This compound (DHA), the primary active metabolite of artemisinin compounds, is a well-established antimalarial drug that is gaining significant attention for its potent anti-cancer properties.[1][2][3] Extensive in vitro research has demonstrated DHA's ability to inhibit proliferation, induce programmed cell death, and overcome drug resistance across a wide spectrum of cancer cell lines.[4][5] Its mechanisms of action are multifaceted, involving the generation of reactive oxygen species (ROS), modulation of numerous signaling pathways crucial for cancer cell survival and progression, and induction of distinct cell death modalities, including apoptosis and ferroptosis.[1][2][6] This document provides a comprehensive technical overview of the in vitro anti-cancer effects of DHA, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to serve as a resource for the scientific community.
Core Mechanisms of Anti-Cancer Action
DHA exerts its anti-cancer effects through a variety of interconnected mechanisms. The presence of an endoperoxide bridge in its structure is critical; its cleavage, often facilitated by intracellular iron, leads to the production of ROS, which instigates cellular damage and triggers downstream death signals.[3]
Induction of Apoptosis
DHA is a potent inducer of apoptosis in cancer cells.[2][7] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DHA disrupts the mitochondrial membrane potential and modulates the balance of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio.[7][8] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, and subsequently the executioner caspase-3, culminating in apoptosis.[7][8][9][10]
-
Extrinsic Pathway: Evidence suggests DHA can trigger the Fas-receptor pathway, leading to the activation of the initiator caspase-8, which can also cleave Bid (tBid), further amplifying the mitochondrial apoptotic cascade.[2][7]
Induction of Ferroptosis
A growing body of evidence highlights DHA's ability to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[6][11][12] DHA promotes the lysosomal degradation of ferritin, which increases the intracellular pool of free iron.[11] This iron overload, combined with DHA-induced ROS production, leads to overwhelming lipid peroxidation and cell death.[6] A key target in this process is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides. DHA has been shown to downregulate GPX4 expression, rendering cells highly susceptible to ferroptosis.[6][13]
Cell Cycle Arrest
DHA effectively halts the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[8][14][15][16] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, DHA has been shown to down-regulate cyclins (like Cyclin D1 and CCNB1) and cyclin-dependent kinases (CDKs, like CDK1, CDK2, and CDK4) while up-regulating CDK inhibitors such as p21 and p27.[8][15][16]
Inhibition of Proliferation, Metastasis, and Angiogenesis
DHA demonstrates significant inhibitory effects on tumor metastasis and angiogenesis.[1][2] It can suppress the epithelial-mesenchymal transition (EMT) and reduce the production of matrix metalloproteinases (MMPs), which are essential for cancer cell invasion and migration.[1][4] Furthermore, DHA has been found to inhibit angiogenesis by suppressing the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor.[17][18]
Modulation of Key Signaling Pathways
DHA's anti-cancer activity is mediated by its influence on a wide array of intracellular signaling pathways that govern cell fate.
Apoptosis Signaling
DHA-induced apoptosis involves the coordinated activation of pro-apoptotic proteins and caspases through both mitochondrial and death receptor pathways.
Ferroptosis Signaling
DHA triggers ferroptosis by disrupting iron homeostasis and overwhelming the cell's antioxidant capacity, leading to lethal lipid peroxidation.
Cell Cycle Regulation (AKT/GSK3β/Cyclin D1)
DHA inhibits critical proliferative signaling, such as the AKT/GSK3β pathway, leading to the downregulation of Cyclin D1 and subsequent G1 cell cycle arrest.[8]
Other Key Pathways
DHA has been reported to inhibit several other pro-survival and oncogenic pathways, including:
-
mTOR Signaling: DHA inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation, by blocking mTORC1-mediated signaling.[17][19]
-
Hedgehog (Hh) Signaling: In ovarian cancer, DHA suppresses the Hh pathway, which is aberrantly activated in many cancers.[20]
-
JAK/STAT Signaling: DHA can suppress the JAK2/STAT3 signaling pathway, which is involved in the proliferation and survival of various cancer cells, including colorectal cancer.[21]
-
Wnt/β-catenin Signaling: In multiple myeloma, DHA has been shown to inhibit the Wnt/β-catenin pathway, leading to reduced levels of its downstream targets, c-Myc and Cyclin D1.[9]
-
NF-κB Signaling: DHA can inactivate the nuclear factor-kappaB (NF-κB) pathway, a key mediator of inflammation and cell survival.[15][17]
Quantitative Data: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for DHA vary widely depending on the cancer cell line and the duration of exposure.
| Cancer Type | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Lung Cancer | PC9 | 48 | 19.68 | [22] |
| Lung Cancer | NCI-H1975 | 48 | 7.08 | [22] |
| Liver Cancer | Hep3B | 24 | 29.4 | [22] |
| Liver Cancer | Huh7 | 24 | 32.1 | [22] |
| Liver Cancer | PLC/PRF/5 | 24 | 22.4 | [22] |
| Liver Cancer | HepG2 | 24 | 40.2 | [22] |
| Colon Cancer | HCT116 | 24 | 15.08 ± 1.70 | [23] |
| Colon Cancer | HCT116 | 48 | 21.45 | [16] |
| Colon Cancer | DLD-1 | 24 | 20.33 ± 2.01 | [23] |
| Colon Cancer | SW620 | 24 | 38.46 ± 4.15 | [23] |
| Leukemia | HL-60 | 48 | 2.0 | [24] |
| Ovarian Cancer | A2780 | 24 | ~10-20 | [7] |
| Ovarian Cancer | OVCAR-3 | 24 | ~5-10 | [7] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols & Workflow
Standardized protocols are essential for reproducible in vitro evaluation of DHA's anti-cancer effects.
General Experimental Workflow
A typical workflow for assessing the in vitro anti-cancer properties of DHA involves sequential assays to determine its effects on cell viability, mode of cell death, and underlying molecular mechanisms.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2).[25]
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of DHA. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[26]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26][27]
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[25][26]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of ~570 nm using a microplate reader.[25]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[28]
-
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in 6-well plates, incubate, and treat with DHA for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[30]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 3-5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL).[30]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[30]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[29]
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in pathways affected by DHA.
-
Procedure:
-
Protein Extraction: Treat cells with DHA, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16][31]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[19]
-
Conclusion and Future Directions
The in vitro evidence is overwhelmingly clear: this compound is a potent anti-cancer agent with a diverse range of cytotoxic mechanisms.[2] It effectively induces multiple forms of programmed cell death, including apoptosis and ferroptosis, arrests the cell cycle, and inhibits key signaling pathways essential for tumor growth and survival.[1][2] The consistent efficacy of DHA across numerous cancer cell lines, including those resistant to conventional therapies, underscores its significant therapeutic potential.[3] The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers aiming to further elucidate DHA's anti-cancer properties and to develop it as a novel therapeutic agent for the treatment of human malignancies. Future in vitro work should continue to explore its synergistic effects with existing chemotherapeutics and targeted agents to design more effective combination therapies.[3][4]
References
- 1. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. worldscientific.com [worldscientific.com]
- 13. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 14. This compound-Induced Apoptosis is Associated with Inhibition of Sarco/Endoplasmic Reticulum Calcium ATPase Activity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound is a Hypoxia-Active Anti-Cancer Drug in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchhub.com [researchhub.com]
- 26. MTT assay [bio-protocol.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 2.5. Analysis of apoptosis [bio-protocol.org]
- 31. spandidos-publications.com [spandidos-publications.com]
Dihydroartemisinin: A Deep Dive into its Anti-Inflammatory Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dihydroartemisinin (DHA), a potent semi-synthetic derivative of artemisinin, is a cornerstone of antimalarial therapy. Beyond its well-established role in combating malaria, a growing body of evidence illuminates its significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which DHA exerts its effects on key inflammatory pathways, offering valuable insights for researchers, scientists, and professionals involved in drug development.
DHA's multifaceted anti-inflammatory action stems from its ability to intervene in several critical signaling cascades that orchestrate the inflammatory response. This document will dissect its influence on the NF-κB, JAK/STAT, MAPK, NLRP3 inflammasome, and mTOR pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling networks involved.
Core Inflammatory Pathways Modulated by this compound
DHA's therapeutic potential in a range of inflammatory and autoimmune conditions is underpinned by its targeted disruption of pro-inflammatory signaling. The following sections detail its impact on key pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. Inappropriate activation of NF-κB is a hallmark of many chronic inflammatory diseases. DHA has been shown to potently suppress this pathway.[1][2]
DHA's inhibitory action on the NF-κB pathway is multifaceted. It has been observed to prevent the degradation of IκBα, the inhibitory subunit of NF-κB.[3][4] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[4][5] Studies have also indicated that DHA can inhibit upstream components of the NF-κB signaling cascade, including TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIP1).[6] Furthermore, DHA's anti-inflammatory effects in the context of lipopolysaccharide (LPS)-induced acute lung injury are linked to the Nrf2-dependent inhibition of NF-κB activation in macrophages.[4][5] In some cellular contexts, the inhibition of NF-κB by DHA can lead to an accumulation of reactive oxygen species (ROS), which in turn can stimulate autophagy.[7]
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune responses and inflammation. Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders. DHA has been demonstrated to effectively suppress the JAK/STAT pathway, particularly the JAK2/STAT3 axis.[8][9]
In a rat model of bleomycin-induced pulmonary fibrosis, DHA was shown to reduce lung inflammation and fibrosis by inhibiting the phosphorylation of both JAK2 and STAT3.[8][9] This inhibitory effect leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9] In the context of rheumatoid arthritis, DHA has been found to impede the HIF-1α/JAK3/STAT3 signaling pathway, which is involved in the expression of NLRP3 and the subsequent release of IL-1β in macrophages.[10][11]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38 MAPK, plays a critical role in the cellular response to a variety of external stimuli, including inflammatory signals. The activation of these kinases leads to the expression of numerous inflammatory mediators.
DHA has been shown to modulate MAPK signaling, although its effects can be context-dependent. In a model of dextran sodium sulphate (DSS)-induced colitis, DHA was found to protect against colitis by suppressing the activation of p38 MAPK signaling.[12] In other contexts, artemisinin and its derivatives have been observed to reduce pro-inflammatory cytokine production by impairing the activation of the MAPK pathway.[1] However, one study reported that DHA can transiently activate the JNK/SAPK signaling pathway in endothelial cells.[3]
The NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[13] Aberrant activation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.
DHA has been found to inhibit the activation of the NLRP3 inflammasome.[12] In a model of DSS-induced colitis, DHA was shown to suppress the formation of the NLRP3 inflammasome, leading to reduced production of IL-1β.[12] Furthermore, in the context of collagen-induced arthritis, DHA was found to decrease NLRP3 expression and IL-1β release in macrophages by inhibiting the HIF-1α and JAK3/STAT3 signaling pathways.[10][11]
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. It also plays a significant role in the regulation of immune responses. DHA has been shown to modulate the mTOR pathway, which contributes to its immunoregulatory effects.[14][15][16]
Specifically, DHA has been found to attenuate the mTOR signal in T cells.[14] This inhibition of the mTOR pathway by DHA leads to a reciprocal regulation of T helper (Th) and regulatory T (Treg) cell differentiation, suppressing Th cell differentiation while promoting the generation of Treg cells.[14][15][16] This modulation of the T cell balance is a key mechanism underlying DHA's therapeutic potential in autoimmune diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of DHA on various inflammatory markers as reported in the cited literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Cytokine | Model System | DHA Concentration/Dose | % Reduction (approx.) | Reference |
| IL-1β | Bleomycin-induced pulmonary fibrosis (rat) | 50-100 mg/kg/d | Dose-dependent reduction | [8][9] |
| IL-6 | Bleomycin-induced pulmonary fibrosis (rat) | 50-100 mg/kg/d | Dose-dependent reduction | [8][9] |
| TNF-α | Bleomycin-induced pulmonary fibrosis (rat) | 50-100 mg/kg/d | Dose-dependent reduction | [8][9] |
| IL-1β | LPS-induced acute lung injury (mice) | 20 µM (in vitro) | Significant reduction | [4] |
| IL-6 | LPS-induced acute lung injury (mice) | 20 µM (in vitro) | Significant reduction | [4] |
| TNF-α | LPS-induced acute lung injury (mice) | 20 µM (in vitro) | Significant reduction | [4] |
| IL-1β | DSS-induced colitis (mice) | Not specified | Reduced production | [12] |
| IL-1β | Collagen-induced arthritis (macrophages) | 0.2-0.4 µM | Significant inhibition | [10] |
| TNF-α | IL-17A-stimulated HaCaT cells | Not specified | Significant reduction | [17] |
| IL-1β | IL-17A-stimulated HaCaT cells | Not specified | Significant reduction | [17] |
| IL-6 | IL-17A-stimulated HaCaT cells | Not specified | Significant reduction | [17] |
Table 2: Effect of this compound on Signaling Protein Activation
| Protein | Pathway | Model System | DHA Concentration/Dose | Effect | Reference |
| p-JAK2 | JAK/STAT | Bleomycin-induced pulmonary fibrosis (rat) | 100 mg/kg/d | Significant reduction | [8] |
| p-STAT3 | JAK/STAT | Bleomycin-induced pulmonary fibrosis (rat) | 100 mg/kg/d | Significant reduction | [8] |
| p-p65 | NF-κB | LPS-induced acute lung injury (mice) | Not specified | Reduced nuclear translocation | [4][5] |
| p-p38 | MAPK | DSS-induced colitis (mice) | Not specified | Inhibition of phosphorylation | [12] |
| p-S6K/p-S6 | mTOR | T cells | 0.4µg/ml | Reduced phosphorylation | [14] |
| p-NF-κB p65 | NF-κB | IL-17A-stimulated HaCaT cells | Not specified | Reduced expression | [17] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the anti-inflammatory effects of DHA.
In Vivo Models
-
Collagen-Induced Arthritis (CIA) in Mice/Rats:
-
Induction: Immunization with an emulsion of type II collagen and Freund's complete adjuvant.[18][19]
-
DHA Administration: Intraperitoneal or oral administration of DHA at doses ranging from 15-30 mg/kg.[18][20]
-
Assessment: Measurement of paw swelling, arthritis score, and histological analysis of joint tissues.[18][20]
-
-
Dextran Sodium Sulphate (DSS)-Induced Colitis in Mice:
-
Induction: Administration of 2.5% DSS in drinking water for a specified period.[12][21]
-
DHA Administration: Oral gavage or intraperitoneal injection of DHA at doses ranging from 10-50 mg/kg/day.[21][22]
-
Assessment: Monitoring of body weight, disease activity index (DAI), colon length, and histological examination of the colon.[22][23]
-
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice:
-
Induction: Intratracheal or intraperitoneal administration of LPS.[4][5]
-
DHA Administration: Pre-treatment with DHA prior to LPS challenge.[4][5]
-
Assessment: Histological analysis of lung tissue, measurement of inflammatory cell infiltration, myeloperoxidase (MPO) activity, and cytokine levels in bronchoalveolar lavage fluid (BALF).[4][5]
-
In Vitro Assays
-
Cell Culture:
-
Macrophages (e.g., RAW 264.7, primary macrophages): Stimulation with LPS (e.g., 100 ng/mL) to induce an inflammatory response, followed by treatment with DHA (e.g., 20 µM).[4][24]
-
T Cells (e.g., purified CD4+ T cells): Activation with anti-CD3 and anti-CD28 antibodies under different polarizing conditions (Th1, Th2, Th17, Treg) in the presence of DHA (e.g., 0.4 µg/mL).[14]
-
Endothelial Cells (e.g., HUVECs): Treatment with DHA (e.g., 20 µM) to assess effects on signaling pathways.[3]
-
Keratinocytes (e.g., HaCaT cells): Stimulation with IL-17A followed by DHA treatment.[17]
-
-
Molecular and Cellular Analyses:
-
Western Blotting: To determine the phosphorylation status and total protein levels of key signaling molecules (e.g., p-STAT3, p-p65, p-p38).[4][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants or serum.[8][17]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes.[8][14]
-
Flow Cytometry: To analyze T cell populations (e.g., Th17, Treg) and cell surface markers.[14]
-
Immunofluorescence/Immunohistochemistry: To visualize the localization of proteins within cells and tissues.[4][8]
-
Conclusion
This compound exhibits potent and broad-spectrum anti-inflammatory effects by modulating multiple key signaling pathways, including NF-κB, JAK/STAT, MAPK, the NLRP3 inflammasome, and mTOR. Its ability to intervene at critical nodes within these networks highlights its therapeutic potential for a wide range of inflammatory and autoimmune diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of DHA and its derivatives as novel anti-inflammatory agents. Future investigations should continue to elucidate the intricate molecular interactions of DHA and focus on translating these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates lipopolysaccharide-induced acute lung injury in mice by suppressing NF-κB signaling in an Nrf2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates lipopolysaccharide‑induced acute lung injury in mice by suppressing NF‑κB signaling in an Nrf2‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice [frontiersin.org]
- 12. This compound prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 14. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound ameliorates inflammatory disease by its reciprocal effects on Th and regulatory T cell function via modulating the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound targets fibroblast growth factor receptor 1 (FGFR1) to inhibit interleukin 17A (IL-17A)-induced hyperproliferation and inflammation of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on Collagen Ⅱ-induced Arthritis in Rats Model [ykxb.scu.edu.cn]
- 19. This compound derivative DC32 attenuates collagen-induced arthritis in mice by restoring the Treg/Th17 balance and inhibiting synovitis through down-regulation of IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Regulated the MMP-Mediated Cellular Microenvironment to Alleviate Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of this compound on inflammatory bowel disease-related bone loss in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Protects against Dextran Sulfate Sodium-Induced Colitis in Mice through Inhibiting the PI3K/AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. media.malariaworld.org [media.malariaworld.org]
Dihydroartemisinin's Role in Inducing Oxidative Stress in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of the potent anti-malarial compound artemisinin, has garnered significant attention for its selective and potent anti-cancer activities. A central mechanism underpinning its efficacy is the induction of overwhelming oxidative stress within malignant cells. This technical guide provides an in-depth exploration of the molecular processes through which DHA disrupts the redox homeostasis of cancer cells, leading to their demise. We will dissect the iron-dependent generation of reactive oxygen species (ROS), the induction of ferroptosis and endoplasmic reticulum (ER) stress, and the subsequent activation of cell death pathways. This document consolidates key quantitative data, details common experimental protocols for investigating these phenomena, and provides visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction
Cancer cells, due to their heightened metabolic rate and rapid proliferation, exhibit a paradoxically vulnerable redox balance. While they often have increased intrinsic ROS levels, they also rely heavily on robust antioxidant systems for survival. This compound (DHA) exploits this vulnerability. Its chemical structure features a critical endoperoxide bridge, which, in the presence of intracellular ferrous iron (Fe²⁺), becomes a potent generator of cytotoxic reactive oxygen species (ROS).[1][2] This targeted ROS burst overwhelms the cancer cell's antioxidant defenses, triggering a cascade of damaging events including lipid peroxidation, DNA damage, and protein denaturation, ultimately leading to cell death through mechanisms such as apoptosis and a specialized iron-dependent process known as ferroptosis.[3][4] This guide delves into the core mechanisms of DHA-induced oxidative stress, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.
Core Mechanisms of DHA-Induced Oxidative Stress
The anti-cancer effect of DHA is multi-faceted, but its ability to induce massive oxidative stress is a primary driver. This is achieved through several interconnected mechanisms.
Iron-Dependent ROS Generation
The cornerstone of DHA's activity is its interaction with intracellular iron.[5] Cancer cells exhibit an "iron-addicted" phenotype, upregulating transferrin receptor 1 (TfR1) to import large amounts of iron needed for proliferation.[1] This elevated labile iron pool serves as a catalyst for DHA's action. The endoperoxide bridge of DHA is cleaved in an iron-mediated Fenton-type reaction, producing highly reactive carbon-centered radicals and other ROS.[5][6] This selective mechanism explains DHA's potent cytotoxicity toward cancer cells while showing low toxicity to normal cells, which have lower iron concentrations.[3]
Induction of Ferroptosis
DHA is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[7][8] DHA orchestrates ferroptosis through several key actions:
-
GPX4 Inhibition: It directly or indirectly leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[9]
-
Iron Homeostasis Disruption: DHA can induce the lysosomal degradation of ferritin, the cell's primary iron-storage protein, thereby increasing the size of the labile iron pool available to catalyze lipid peroxidation.[4][10]
-
Lipid Peroxidation: The combination of increased ROS, elevated free iron, and inhibited GPX4 activity leads to runaway lipid peroxidation, causing catastrophic membrane damage and cell death.[8]
Mitochondrial Dysfunction
Mitochondria are both a primary source and a major target of ROS. DHA induces mitochondrial dysfunction, contributing significantly to the overall oxidative stress environment.[11] It can disrupt the mitochondrial membrane potential (Δψm), a critical indicator of mitochondrial health.[12][13] This disruption not only impairs ATP production but also leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, initiating the intrinsic apoptotic pathway.[13] Furthermore, DHA has been shown to suppress mitochondrial biogenesis by repressing the expression of key regulators like ERRα.[11]
Endoplasmic Reticulum (ER) Stress
The accumulation of ROS and lipid peroxides can disrupt protein folding within the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[14][15] DHA has been shown to upregulate key ER stress markers such as Glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP).[14][16] Prolonged and severe ER stress, as induced by DHA, can trigger apoptosis.[17] This process is also iron-dependent, as iron chelation can abrogate DHA-induced ER stress.[14][15] The UPR, in turn, can promote the expression of CHAC1, a gene involved in glutathione degradation, further sensitizing cells to ferroptosis.[18][19]
Downstream Signaling and Cellular Fates
The overwhelming oxidative stress induced by DHA activates multiple signaling pathways that converge on cell cycle arrest and cell death.
-
Apoptosis: DHA-generated ROS can trigger the intrinsic (mitochondrial) apoptosis pathway by altering the Bax/Bcl-2 ratio in favor of pro-apoptotic Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[3][13][20] It can also activate the extrinsic pathway through the upregulation of Fas and activation of caspase-8.[21]
-
Cell Cycle Arrest: DHA has been observed to cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from progressing through the cell division cycle.[7][14] This effect can be mediated through proteins like Forkhead box protein M1 (FOXM1).[7]
-
Autophagy: In some contexts, DHA can induce autophagy. However, in osteosarcoma cells, DHA has been shown to block autophagic flux by causing lysosomal membrane permeabilization, another consequence of iron-dependent ROS generation.[5]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the effects of DHA on cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Primary Liver Cancer | ~40 µM | 24 | [19] |
| Huh7 | Primary Liver Cancer | ~35 µM | 24 | [19] |
| Hep3B | Primary Liver Cancer | ~30 µM | 24 | [19] |
| PLC/PRF/5 | Primary Liver Cancer | ~25 µM | 24 | [19] |
| MG-63 | Osteosarcoma | Lower than MC3T3-E1 | 24, 48, 72 | [5] |
| MNNG/HOS | Osteosarcoma | Lower than MC3T3-E1 | 24, 48, 72 | [5] |
| HCT-116 | Colorectal Cancer | Concentration-dependent | 24, 48, 72 | [13] |
| EJ-138 | Bladder Cancer | Dose-dependent | 48 | [12] |
| HTB-9 | Bladder Cancer | Dose-dependent | 48 | [12] |
Table 2: Effect of DHA on Oxidative Stress Markers and Related Proteins
| Cell Line | Parameter Measured | Effect of DHA Treatment | Reference |
| Primary Liver Cancer Cells | Total ROS, Lipid ROS, MDA, Iron | Increased | [19] |
| Primary Liver Cancer Cells | GSH/GSSG Ratio, GPX4 Activity | Decreased | [19] |
| Glioblastoma Cells | Total and Lipid ROS | Increased | [9] |
| Glioblastoma Cells | GPX4 Protein Expression | Significantly Decreased | [9] |
| Colorectal Cancer (HCT116) | GRP78, GADD153 (CHOP) | Increased mRNA and protein | [14] |
| Bladder Cancer (EJ-138, HTB-9) | ROS Production | Increased (Dose-dependent) | [12] |
| Osteosarcoma Cells | ROS Production | Increased (Iron-dependent) | [5] |
| Colorectal Cancer (HCT-116) | Bax/Bcl-2 Ratio | Increased | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of DHA's effects. Below are protocols for key experiments.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay measures general intracellular ROS, primarily hydrogen peroxide, hydroxyl radicals, and peroxynitrite.
Principle: Non-fluorescent DCFH-DA is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping DCFH within the cell. ROS then oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding: Seed cells (e.g., 2 x 10⁴ cells/well) in a 48-well or 96-well black-wall, clear-bottom plate and allow them to adhere overnight.[22]
-
Treatment: Treat cells with various concentrations of DHA (and controls, such as a vehicle and a positive control like H₂O₂) for the desired duration (e.g., 24 hours).
-
Washing: Gently wash the cells once with warm Hank's Balanced Salt Solution (HBSS) or serum-free medium to remove treatment media.[23]
-
Probe Loading: Add 100 µL of staining buffer (e.g., 20 µM DCFH-DA in HBSS) to each well.[22][23]
-
Incubation: Incubate the plate at 37°C in the dark for 30-60 minutes.[22][23]
-
Final Wash: Wash the cells once with HBSS to remove excess probe.[23]
-
Measurement: Add 100 µL of HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[23] Alternatively, visualize and capture images using a fluorescence microscope.[22]
Measurement of Lipid ROS using C11-BODIPY™ 581/591
This ratiometric probe is specifically designed to detect lipid peroxidation.
Principle: In its reduced state, the C11-BODIPY probe fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the intracellular ROS protocol.
-
Probe Loading: After treatment, wash cells and incubate them with C11-BODIPY 581/591 (e.g., at 2.5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS or HBSS.
-
Analysis: Analyze the cells immediately via flow cytometry or fluorescence microscopy.
-
Flow Cytometry: Excite at 488 nm. Collect green fluorescence in the FITC channel (~530 nm) and red fluorescence in the PE or PerCP channel (~585 nm). The increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Microscopy: Capture images using appropriate filter sets for both green and red fluorescence and perform a ratiometric analysis.
-
Western Blot Analysis for Key Proteins
This technique is used to detect and quantify specific proteins involved in oxidative stress and cell death pathways (e.g., GPX4, GRP78, CHOP, Caspase-3, Bax, Bcl-2).
Protocol:
-
Cell Lysis: After treating cells with DHA for the desired time, wash them with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., anti-GPX4) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Visualization of Pathways and Workflows
// Node styles DHA [label="this compound (DHA)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Cancer Cell", shape=ellipse, style=dashed, color="#5F6368"]; Fe2 [label="Intracellular Fe²⁺\n(High in Cancer Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endoperoxide [label="Endoperoxide\nBridge Cleavage", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radicals [label="Carbon-Centered\nRadicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid [label="Membrane Lipids", fillcolor="#F1F3F4", fontcolor="#202124"]; LipidPerox [label="Lipid Peroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoDamage [label="Mitochondrial Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DHA -> Endoperoxide [label="Enters Cell"]; Fe2 -> Endoperoxide [label="Catalyzes"]; Endoperoxide -> Radicals; Radicals -> ROS; ROS -> Mito [label="Targets"]; ROS -> Lipid [label="Targets"]; Mito -> MitoDamage; Lipid -> LipidPerox; } DHA enters the cell and reacts with iron to generate ROS.
// Nodes DHA [label="this compound (DHA)", fillcolor="#FBBC05", fontcolor="#202124"]; GPX4 [label="GPX4", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ferritin [label="Ferritin (Iron Storage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosomal Degradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fe2 [label="Labile Fe²⁺ Pool", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PUFA [label="Membrane PUFA-PL", fillcolor="#F1F3F4", fontcolor="#202124"]; LipidROS [label="Lipid Peroxides\n(PUFA-PL-OOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptotic Cell Death", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DHA -> GPX4 [arrowhead=tee, label="Inhibits"]; DHA -> Ferritin [label="Promotes"]; Ferritin -> Lysosome; Lysosome -> Fe2 [label="Releases"]; GSH -> GPX4 [label="Cofactor"]; GPX4 -> LipidROS [arrowhead=tee, label="Reduces"]; Fe2 -> LipidROS [label="Catalyzes\nFormation"]; PUFA -> LipidROS; LipidROS -> Ferroptosis; } DHA induces ferroptosis by inhibiting GPX4 and increasing iron.
// Nodes DHA [label="this compound (DHA)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Burst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; ERStress [label="ER Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHOP [label="CHOP (GADD153)\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Family\n(↓ Bcl-2, ↑ Bax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation\n(Casp-9, Casp-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DHA -> ROS; ROS -> ER [label="Causes"]; ER -> ERStress; ERStress -> UPR [label="Activates"]; UPR -> CHOP; CHOP -> Bcl2 [label="Regulates"]; Bcl2 -> Mito [label="Acts on"]; Mito -> CytC; CytC -> Caspases [label="Activates"]; Caspases -> Apoptosis; } DHA triggers ER stress, leading to apoptosis.
Conclusion
This compound's anti-cancer activity is fundamentally linked to its capacity to induce overwhelming oxidative stress in a manner that is selectively targeted toward the iron-rich environment of cancer cells. By generating a massive burst of ROS, disrupting mitochondrial function, and triggering ER stress, DHA pushes cancer cells toward programmed cell death, primarily through apoptosis and the highly potent mechanism of ferroptosis. The intricate interplay between iron metabolism, redox balance, and cell death signaling provides a compelling rationale for the continued development of DHA and other artemisinin-based compounds as novel cancer therapeutics. A thorough understanding of these underlying mechanisms, facilitated by the robust experimental protocols detailed herein, is essential for optimizing their clinical application and designing effective combination therapies.
References
- 1. [Progress on anti-tumor molecular mechanisms of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 4. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses glioma growth by repressing ERRα-mediated mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-cancer activity of this compound is associated with induction of iron-dependent endoplasmic reticulum stress in colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anti-cancer activity of this compound is associated with induction of iron-dependent endoplasmic reticulum stress in colorectal carcinoma HCT116 cells - ProQuest [proquest.com]
- 16. This compound-Induced Apoptosis is Associated with Inhibition of Sarco/Endoplasmic Reticulum Calcium ATPase Activity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Induces ER Stress-Mediated Apoptosis in Human Tongue Squamous Carcinoma by Regulating ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. <i>Artemisia monosperma</i> induces ROS-mediated cell death in human colorectal carcinoma cells via modulating apoptotic genes - Journal of King Saud University - Science [jksus.org]
- 23. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of Dihydroartemisinin from Artemisinin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a potent antimalarial compound isolated from the plant Artemisia annua. DHA serves as the active metabolite for all artemisinin-based compounds and is a crucial intermediate in the synthesis of other widely used antimalarial drugs such as artemether and artesunate.[1][2] The synthesis of DHA from artemisinin involves the reduction of the lactone group to a lactol (hemiacetal). This conversion is typically achieved with high efficiency using a mild reducing agent like sodium borohydride, which selectively reduces the lactone while preserving the vital endoperoxide bridge responsible for its antimalarial activity.[1][3] This document provides a detailed protocol for the synthesis of this compound from artemisinin, suitable for laboratory-scale production.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound from artemisinin based on established protocols.
| Parameter | Value | Reference |
| Starting Material | Artemisinin | [4] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2][4][5] |
| Solvent | Methanol (CH₃OH) | [4] |
| Molar Ratio (Artemisinin:NaBH₄) | 1 : 1.5 to 1 : 2.5 | [4][6] |
| Reaction Temperature | 0–5 °C | [1][4] |
| Reaction Time | 30 minutes to 3 hours | [4][6] |
| Reported Yield | >90% (up to 98%) | [1][4][6] |
Experimental Protocol
This protocol details the reduction of artemisinin to this compound using sodium borohydride.
Materials and Reagents:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH), analytical grade
-
Glacial acetic acid
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (60 mL).[6]
-
Cooling: Place the flask in an ice bath and cool the suspension to 0–5 °C with continuous stirring.[4][6]
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 3.35 g, 88.5 mmol) to the cooled suspension in small portions over a period of 20-30 minutes.[4][6] Maintain the temperature between 0–5 °C during the addition.
-
Reaction: After the complete addition of NaBH₄, allow the reaction mixture to stir vigorously at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the artemisinin is consumed (approximately 30 minutes to 3 hours).[4][6]
-
Neutralization: Carefully neutralize the reaction mixture by adding a solution of 30% acetic acid in methanol dropwise until the pH reaches 5–6.[6] Ensure the temperature is maintained at 0–5 °C during neutralization to control any exothermic reaction.
-
Work-up and Isolation: Two alternative work-up procedures can be followed:
-
Precipitation Method:
-
Concentrate the neutralized mixture under reduced pressure to remove most of the methanol.[4]
-
Dilute the residue with cold deionized water (e.g., 100 mL) and stir for 15 minutes.[4]
-
Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.[4]
-
Wash the precipitate thoroughly with cold deionized water.[4]
-
Dry the product under vacuum to obtain this compound as a white crystalline powder.
-
-
Extraction Method:
-
After neutralization, concentrate the mixture to dryness under reduced pressure.[6]
-
Extract the white residue multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield this compound. This method can potentially offer a higher yield.[6]
-
-
Visualizations
Caption: Workflow for the synthesis of this compound (DHA) from Artemisinin.
Caption: Chemical transformation of Artemisinin to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroartemisinin Production and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, is a cornerstone in the treatment of malaria.[1] It is produced semi-synthetically from artemisinin, which is extracted from the plant Artemisia annua. This document provides detailed application notes and protocols for the chemical conversion of artemisinin to this compound, as well as methods for the extraction of artemisinin and its precursors from Artemisia annua, and subsequent purification techniques.
Part 1: Conversion of Artemisinin to this compound
The primary method for producing this compound is through the chemical reduction of artemisinin.[1]
Experimental Protocol: Reduction of Artemisinin using Sodium Borohydride
This protocol is based on the widely used and economically viable reduction of artemisinin using sodium borohydride (NaBH₄) in methanol.[2]
Materials:
-
Artemisinin
-
Sodium borohydride (NaBH₄), powder or granulate
-
Methanol (reagent grade)
-
Ethyl acetate
-
Acetic acid (30% solution in methanol)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., Dichloromethane:Methanol = 20:0.5)
Procedure:
-
Reaction Setup: Dissolve artemisinin in methanol in a round-bottom flask at a concentration of approximately 1g per 20-30 mL of solvent. Place the flask in an ice bath and stir the solution until the temperature reaches 0-5°C.
-
Reduction: Slowly add sodium borohydride to the stirred solution. The optimal ratio of artemisinin to NaBH₄ is 1:2.5 (w/w). The addition should be gradual to control the exothermic reaction and gas evolution.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC after approximately one hour. If a significant amount of artemisinin remains, further small portions of NaBH₄ can be added. The reaction is typically complete within 1-5 hours.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), neutralize the reaction mixture by carefully adding a 30% acetic acid solution in methanol until the pH is between 5 and 6. This step is crucial to decompose any excess NaBH₄.
-
Solvent Evaporation: Remove the methanol and other volatile components under reduced pressure using a rotary evaporator.
-
Extraction of this compound: Extract the resulting white residue with ethyl acetate. This should be done multiple times (e.g., 5 times with 50 mL each) to ensure complete extraction of the this compound.
-
Drying and Final Evaporation: Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent and then evaporate the ethyl acetate under reduced pressure to obtain the crude this compound.
Quantitative Data for Artemisinin to this compound Conversion
| Parameter | Value/Condition | Yield (%) | Reference |
| Reducing Agent | Sodium Borohydride | >90% | [1] |
| Solvent | Methanol or Ethanol | High | |
| Temperature | 0-5°C | High | |
| Artemisinin:NaBH₄ Ratio | 1:2.5 | Optimal | |
| Work-up Method | Neutralization with acetic acid, evaporation, and extraction with ethyl acetate | Advantageous |
Part 2: Extraction and Purification of Artemisinin and Precursors
While DHA is primarily synthesized, its precursor, artemisinin, and a related compound, dihydroartemisinic acid (DHAA), are extracted from Artemisia annua. DHAA can also be isolated from artemisinin production waste streams.[3][4][5]
Experimental Protocol: Ultrasound-Assisted Extraction of Dihydroartemisinic Acid (DHAA) from Artemisinin Production Waste
This protocol is based on an optimized method for recovering DHAA from the by-products of commercial artemisinin extraction.[5][6]
Materials:
-
Artemisinin production waste (dried and powdered)
-
Sodium hydroxide (NaOH) solution (0.36%)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Extraction: Mix the powdered artemisinin production waste with a 0.36% NaOH solution at a liquid-to-solid ratio of 5.89:1 (mL/g).[5][6]
-
Ultrasonication: Place the mixture in an ultrasonic bath with a power of 83.9 W for 67.96 minutes.[5][6]
-
Separation: After extraction, centrifuge the mixture to separate the solid waste from the liquid extract.
-
Precipitation: Adjust the pH of the supernatant to an acidic range (e.g., pH 2-3) using HCl to precipitate the DHAA.
-
Isolation: Collect the precipitated DHAA by filtration and wash with deionized water to remove any remaining salts.
-
Drying: Dry the purified DHAA under vacuum.
Quantitative Data for DHAA Extraction
| Parameter | Optimal Condition | DHAA Yield (%) | Reference |
| Extraction Method | Ultrasound-Assisted Alkaline Extraction | 2.7% | [5][6] |
| NaOH Concentration | 0.36% | - | [5][6] |
| Extraction Time | 67.96 min | - | [5][6] |
| Liquid-to-Solid Ratio | 5.89 | - | [5][6] |
| Ultrasonic Power | 83.9 W | - | [5][6] |
Purification Techniques
Recrystallization of this compound: For high-purity DHA intended for direct use as a drug, recrystallization is necessary.
-
Solvent Systems: Two effective solvent systems are ethyl acetate/hexane (1:3 ratio) and diisopropyl ether.
-
Procedure: Suspend the crude DHA in the chosen solvent and heat to 80-90°C to dissolve. Allow the solution to cool slowly to form crystals. The purified DHA can then be collected by filtration.
Chromatographic Purification of Dihydroartemisinic Acid: For obtaining high-purity DHAA, a combination of anion-exchange and silica-gel column chromatography is effective.[3][4]
-
Anion-Exchange Chromatography: The 717 anion-exchange resin has shown high adsorption and desorption capacity for DHAA.[3] This step helps to separate the acidic DHAA from neutral and basic impurities.
-
Silica-Gel Column Chromatography: Further purification on a silica gel column can yield DHAA with a purity of up to 98%.[4]
Visualizations
Biosynthesis Pathway of Artemisinin
The following diagram illustrates the biosynthetic pathway of artemisinin, starting from farnesyl diphosphate (FPP).[7][8][9] Dihydroartemisinic acid is a key precursor in this pathway.
Caption: Biosynthesis pathway of artemisinin from farnesyl diphosphate.
Workflow for this compound Production
This diagram outlines the overall workflow from the raw plant material to purified this compound.
Caption: General workflow for the production and purification of this compound.
Logical Relationship for DHAA Recovery and Utilization
This diagram illustrates the logical flow of recovering DHAA from waste streams and its potential conversion to artemisinin.
Caption: Recovery and potential utilization of dihydroartemisinic acid from waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Extraction of artemisinin and synthesis of its derivates artesunate and artemether] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Separation of High-Purity Dihydroartemisinic Acid from Artemisinin Production Waste by Combined Chromatography [jstage.jst.go.jp]
- 4. Preparative Separation of High-Purity Dihydroartemisinic Acid from Artemisinin Production Waste by Combined Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Dihydroartemisinic Acid from Artemisia annua L. By-Product by Combining Ultrasound-Assisted Extraction with Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioone.org [bioone.org]
- 9. tandfonline.com [tandfonline.com]
Application Note: LC-MS/MS Analysis of Dihydroartemisinin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydroartemisinin (DHA), a potent and indispensable antimalarial drug, is the active metabolite of several artemisinin derivatives, including artesunate and artemether.[1][2] Its rapid metabolism and short half-life necessitate highly sensitive and selective analytical methods for pharmacokinetic and metabolic studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of DHA and its metabolites in biological matrices due to its superior sensitivity, specificity, and speed.[5] This application note provides detailed protocols and quantitative data for the LC-MS/MS analysis of DHA, serving as a comprehensive guide for researchers in drug metabolism and clinical pharmacology.
Metabolic Pathway of this compound
The metabolism of artemisinin and its derivatives is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of the pharmacologically active metabolite, this compound.[1][2] DHA itself undergoes further biotransformation, primarily through hydroxylation, dehydration, and glucuronidation reactions, before being excreted.[3][4] The major metabolic enzymes involved in the metabolism of artemisinin derivatives to DHA include CYP2B6, CYP3A4, and CYP2A6.[2] DHA is further metabolized by UGT1A9 and UGT2B7 for glucuronidation.[4] The endoperoxide bridge is crucial for the drug's antimalarial activity; metabolites can be divided into active hydroxylated compounds with an intact bridge and inactive deoxy metabolites where the bridge is reduced.[2]
Experimental Workflow for LC-MS/MS Analysis
The typical workflow for the quantitative analysis of DHA from biological samples involves several key steps. It begins with sample collection (typically plasma), followed by a robust extraction procedure to isolate the analytes and remove interfering matrix components. The extracted sample is then injected into an LC-MS/MS system for separation and detection. Finally, the acquired data is processed for quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring method robustness. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE) - Recommended for Cleaner Extracts [6][7][8]
-
Sample Pre-treatment: To 50-100 µL of plasma, add an internal standard (e.g., stable isotope-labeled DHA or artemisinin).[6][7] For enhanced stability, especially in samples from malaria patients, add 50 µL of a solution containing 1% formic acid and 1% H₂O₂.[7]
-
Conditioning: Condition an Oasis HLB µElution plate with methanol followed by water.[7]
-
Loading: Load the pre-treated plasma sample onto the SPE plate and allow it to drain slowly under a mild vacuum.[7]
-
Washing: Wash the wells with water, followed by 5% acetonitrile to remove polar impurities.[7]
-
Elution: Elute the analytes with a small volume (e.g., 2 x 25 µL) of an acetonitrile-methyl acetate (9:1) mixture.[7]
-
Injection: Inject the eluate directly into the LC-MS/MS system.
-
-
Protein Precipitation (PPT) - A Simpler, Faster Alternative [5]
-
To 100 µL of plasma, add 4 µL of the internal standard (e.g., 15 µM artemisinin in plasma).[5]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Inject 5 µL of the clear supernatant directly into the LC-MS/MS system.[5]
-
-
Liquid-Liquid Extraction (LLE) [9]
-
To 0.5 mL of plasma, add the internal standard.
-
Add 1 mL of an extraction solvent mixture, such as dichloromethane and tert-methyl butyl ether (8:2 v/v).[9]
-
Vortex for 5 minutes at 10,000 rpm.[9]
-
Separate the organic layer, evaporate it to dryness under nitrogen, and reconstitute the residue in 100 µL of acetonitrile for injection.[9]
-
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical parameters used for the chromatographic separation and mass spectrometric detection of DHA and its metabolites.
Table 1: LC and MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC System | Waters Acquity UPLC H-Class or equivalent | [6] |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | [6] |
| Acquity HSS C18 (100 x 2.1 mm, 1.8 µm) | [7] | |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 3.5) or 0.1% Formic Acid in Water | [3][6] |
| Mobile Phase B | Acetonitrile or Methanol (with 0.1% Formic Acid) | [3][8] |
| Flow Rate | 0.3 - 0.4 mL/min | [6][7] |
| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient | [6][7] |
| Injection Volume | 5 - 10 µL | [6][8] |
| Column Temp. | 30 °C | [3] |
| MS System | Triple Quadrupole Mass Spectrometer | [6] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | [6][7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [6][8] |
| DHA Transition | m/z 302 → 163 (Ammonium Adduct) | [5][6] |
| m/z 307.1 → 261.0 (Sodium Adduct) | [8] | |
| IS (SIL-DHA) Transition | m/z 307 → 272 | [6] |
| IS (Artemisinin) Transition | m/z 283 → 219 | [10] |
| Cone Voltage | 12 V | [6] |
| Collision Energy | 20 V | [6] |
| Source Temp. | 150 - 300 °C |[3][7] |
Quantitative Data and Metabolite Identification
LC-MS/MS methods for DHA have been validated across a range of concentrations suitable for clinical pharmacokinetic studies. Furthermore, high-resolution mass spectrometry has enabled the identification of numerous metabolites.
Table 2: Identified Metabolites of this compound in Blood [3]
| Metabolite ID | Proposed Transformation | Molecular Formula |
|---|---|---|
| M1 | Monohydroxylation | C₁₅H₂₄O₆ |
| M2 | Dihydroxylation | C₁₅H₂₄O₇ |
| M3 | Dehydration & Hydroxylation | C₁₅H₂₂O₅ |
| M4 | Glucuronidation | C₂₁H₃₂O₁₁ |
| M5 | 8-Hydroxy (8-OH) DHA | C₁₅H₂₄O₆ |
| M6 | 4α-OH deoxy ART | C₁₅H₂₄O₅ |
| M7 | 6β-OH deoxy ART | C₁₅H₂₄O₅ |
| Note: A total of 25 metabolites were identified in infected blood in the cited study. |
Table 3: Summary of Method Validation Parameters from Literature
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 1 - 1,000 ng/mL | [6] |
| 3.20 - 3,000 nM (1.23 - 1153 ng/mL) for Artesunate | [5] | |
| 5.33 - 5,000 nM (1.52 - 1422 ng/mL) for DHA | [5] | |
| Correlation Coefficient (r²) | > 0.995 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |
| 0.5 ng/mL | [7] | |
| 2.0 ng/mL | [4] | |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) | [6] |
| Precision (CV %) | < 15% (< 20% at LLOQ) | [6] |
| Recovery | ≥ 95% (with PPT) | [5] |
| | 74 - 99% (with LLE) |[10] |
Conclusion
This application note outlines robust and validated LC-MS/MS methodologies for the quantitative analysis of this compound and the identification of its metabolites in biological matrices. The provided protocols, including detailed sample preparation techniques and optimized instrument parameters, offer a solid foundation for researchers. The summarized quantitative data and metabolite profiles underscore the capability of modern mass spectrometry to support critical pharmacokinetic and drug metabolism studies of this vital antimalarial agent. The successful application of these methods is crucial for dose optimization and understanding the metabolic fate of artemisinin-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. clinpgx.org [clinpgx.org]
- 3. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiopharm.com [cellbiopharm.com]
- 7. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, this compound and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]
- 9. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dihydroartemisinin (DHA) Cell Culture Assay Protocol for Cytotoxicity Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties.[1][2][3] It exhibits selective cytotoxicity against a wide range of cancer cell lines by inducing cell death through various mechanisms, including apoptosis, and inhibition of proliferation.[1][4][5] This document provides a detailed protocol for conducting a cell culture-based cytotoxicity assay using DHA, primarily focusing on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
Data Presentation
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for DHA vary depending on the cell line and the duration of exposure.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| A549 | Lung Cancer | 48 | 28.8 (as artemisinin) |
| H1299 | Lung Cancer | 48 | 27.2 (as artemisinin) |
| PC9 | Lung Cancer | 48 | 19.68 |
| NCI-H1975 | Lung Cancer | 48 | 7.08 |
| Hep3B | Liver Cancer | 24 | 29.4 |
| Huh7 | Liver Cancer | 24 | 32.1 |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4 |
| HepG2 | Liver Cancer | 24 | 40.2 |
| MCF-7 | Breast Cancer | 24 | 129.1 |
| MDA-MB-231 | Breast Cancer | 24 | 62.95 |
| HT29 | Colon Cancer | 24 | 10.95 |
| HCT116 | Colon Cancer | 24 | 11.85 |
| SW620 | Colon Cancer | 24 | 15.08 ± 1.70 |
| DLD-1 | Colon Cancer | 24 | 38.46 ± 4.15 |
| A2780 | Ovarian Cancer | 48 | Varies (DHA most potent) |
| OVCAR-3 | Ovarian Cancer | 48 | Varies (OVCAR-3 more sensitive) |
| SH-SY5Y | Neuroblastoma | 24 | 3 |
| Jurkat | T-cell Lymphoma | 48 | 21.73 |
| SW 948 | Colon Cancer | 48 | ~30 |
| A-431 | Skin Cancer | 48 | Significant inhibition at 1 |
Note: The IC50 values can vary between experiments and laboratories due to differences in cell culture conditions, assay methods, and DHA preparations.
Experimental Protocols
This section provides a detailed methodology for determining the cytotoxicity of DHA using the MTT assay. This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
This compound (DHA)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).[1][3] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
DHA Treatment:
-
Prepare a stock solution of DHA in DMSO.
-
On the following day, prepare serial dilutions of DHA in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[1] The final DMSO concentration in the wells should be kept constant and low (<0.1%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DHA. Include wells with medium and no cells as a blank control and wells with cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][3][7]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1][6][8]
-
Incubate the plate for an additional 3-4 hours at 37°C.[5][6] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the DHA concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the key steps of the DHA cytotoxicity screening protocol.
Caption: Workflow for this compound Cytotoxicity Screening.
Signaling Pathway
DHA induces cytotoxicity through multiple signaling pathways. One of the key mechanisms is the induction of apoptosis, which can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified DHA-Induced Apoptotic Signaling Pathway.
This application note provides a comprehensive and detailed protocol for assessing the cytotoxic effects of this compound in cancer cell lines. By following this standardized methodology, researchers can obtain reliable and reproducible data to evaluate the potential of DHA as an anticancer agent. The provided IC50 values and the visualized experimental workflow and signaling pathway offer a solid foundation for further investigation into the mechanisms of DHA-induced cell death.
References
- 1. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of this compound and this compound/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 6. iosrphr.org [iosrphr.org]
- 7. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for In Vivo Animal Models Evaluating Dihydroartemisinin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo animal models for assessing the efficacy of Dihydroartemisinin (DHA), a potent derivative of artemisinin and a cornerstone of modern antimalarial therapies. The following protocols and data summaries are designed to assist in the preclinical evaluation of DHA and its combination therapies.
Introduction to In Vivo Models for Antimalarial Drug Testing
In vivo animal models are indispensable for the preclinical development of antimalarial drugs, offering a physiological context to evaluate a compound's efficacy, pharmacokinetics, and toxicology.[1][2] Rodent models, particularly mice infected with Plasmodium species like Plasmodium berghei and Plasmodium yoelii, are the most widely used due to their cost-effectiveness, amenability to genetic manipulation, and the ability to produce reproducible infections.[1][2] These models are crucial for determining key efficacy parameters such as parasite clearance rates, recrudescence, and overall survival.
This compound (DHA) is the active metabolite of all clinically used artemisinin derivatives and is known for its rapid parasite-killing activity.[3] Evaluating its efficacy in robust animal models is a critical step in the development of new artemisinin-based combination therapies (ACTs) aimed at combating drug-resistant malaria.
Commonly Used Animal Models and Parasite Strains
The most prevalent animal model for testing antimalarial compounds is the murine model. Key parasite strains used in conjunction with these models for DHA efficacy studies include:
-
Plasmodium berghei : This is a rodent malaria parasite widely used for its accessibility and the ability to produce various disease phenotypes in mice, including models for cerebral malaria (P. berghei ANKA strain) and high parasitemia.[4][5][6][7][8] It is sensitive to artemisinin and its derivatives, making it a suitable model for efficacy testing.[6]
-
Plasmodium yoelii : Another rodent malaria parasite, P. yoelii, is also utilized in drug efficacy studies.[1][9] Different strains of P. yoelii can be used to model different aspects of the disease.
Experimental Protocols
The 4-Day Suppressive Test (Peter's Test)
This is a standard and widely used method for the primary in vivo screening of antimalarial compounds.[5] It assesses the ability of a compound to suppress parasitemia after infection.
Objective: To evaluate the schizonticidal activity of DHA against an established Plasmodium infection.
Materials:
-
Female NMRI mice (25 ± 2 g) or other suitable strain.
-
Plasmodium berghei (e.g., ANKA or NK65 strain) infected donor mouse.
-
This compound (DHA).
-
Vehicle for DHA dissolution (e.g., 20% Tween-80, Miglyol 812).[5][7]
-
Giemsa stain.
-
Microscope with oil immersion lens.
-
Syringes and needles for infection and drug administration.
Procedure:
-
Infection: Mice are inoculated intraperitoneally (IP) with 1 x 10^7 parasitized erythrocytes from a donor mouse.[5]
-
Drug Administration: Two hours post-infection (Day 0), mice are treated orally (p.o.) or via the desired route (e.g., intraperitoneal, intramuscular) with the prepared DHA solution.[5][7] Treatment is continued daily for four consecutive days (Day 0 to Day 3).[5]
-
Control Groups: Include a negative control group receiving the vehicle only and a positive control group treated with a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.[5] The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The percentage of parasite inhibition is calculated using the following formula: % Inhibition = [(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100
Workflow for the 4-Day Suppressive Test
Caption: Workflow of the 4-Day Suppressive Test for DHA efficacy.
Recrudescence and Survival Monitoring
This protocol extends beyond the 4-day test to assess the long-term efficacy of DHA, including its ability to completely clear the infection and prevent parasite resurgence (recrudescence).
Objective: To determine the curative potential of DHA and its impact on the survival of infected mice.
Procedure:
-
Follow the 4-Day Suppressive Test protocol for infection and initial treatment.
-
Extended Monitoring: After the initial 4-day treatment, continue to monitor the mice for parasitemia by preparing blood smears daily or every other day for up to 30 days.[10]
-
Survival: Record the survival time (in days) for each mouse in all groups.[10] Mice that are aparasitemic on Day 30 post-infection are considered cured.[10]
-
Data Analysis:
-
Plot parasitemia curves over time for each treatment group.
-
Generate survival curves (Kaplan-Meier) and compare between groups.
-
Calculate the mean survival time for each group.
-
Data Presentation
Table 1: Efficacy of this compound in P. berghei Infected Mice (4-Day Suppressive Test)
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Parasitemia on Day 4 (%) | Percent Inhibition (%) | Reference |
| DHA | 2 | p.o. | - | ED50 determined at 2 mg/kg | [5] |
| DHA + GIE (60/40) | - | p.o. | - | 88.95 | [5] |
| D-P-C | - | - | - | 96.7 | [11] |
| D-P | - | - | - | 76.9 | [11] |
| Chloroquine | - | - | - | 83.5 | [11] |
GIE: Gymnema inodorum extract, D-P-C: this compound-Piperaquine-Clindamycin, D-P: this compound-Piperaquine
Table 2: Effect of this compound on Parasite Clearance and Recrudescence
| Treatment Group | Dose (mg/kg) | Administration Schedule | Nadir Parasitemia Fold Decrease | Recrudescence Rate | Reference |
| DHA (intact mice) | 10 | Single dose | 2.7 - 6.9 | - | [4][6] |
| DHA (asplenic mice) | 10 | Single dose | 2.8 - 6.0 | - | [4][6] |
| DHA (intact mice) | 30 | Single dose | - | Lower than asplenic | [4][6] |
| DHA (asplenic mice) | 30 | Single dose | - | Significantly greater than intact | [4][6] |
| DHA | 10 | 3 consecutive days (i.m.) | - | 100% | [7] |
| DHA | 10 | 3 consecutive days (i.m.) | 47% cure rate | 53% | [7] |
This compound's Mechanism of Action: Relevant Signaling Pathways
The antimalarial activity of DHA is primarily attributed to its endoperoxide bridge, which is activated by heme iron within the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[12][13] This results in damage to parasite proteins and membranes.[13] Beyond direct oxidative damage, DHA has been shown to modulate several host and parasite signaling pathways. While much of the detailed signaling pathway research has been conducted in the context of cancer, these pathways are also relevant to its antiparasitic and immunomodulatory effects.
Key Signaling Pathways Modulated by this compound
References
- 1. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 2. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium berghei: parasite clearance after treatment with this compound in an asplenic murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with this compound and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive Therapy of Plasmodium berghei-Induced Experimental Cerebral Malaria via this compound Combined with Rapamycin and Atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probucol dramatically enhances this compound effect in murine malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
Application Notes and Protocols: Dihydroartemisinin Nanoparticle Drug Delivery Systems for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties.[1][2] Its therapeutic potential in oncology is attributed to its ability to induce various forms of programmed cell death (apoptosis, autophagy, and ferroptosis), inhibit tumor metastasis and angiogenesis, and modulate the tumor microenvironment.[1] However, the clinical application of free DHA is hampered by its poor aqueous solubility, low stability, and short plasma half-life.[1]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[1][3] By encapsulating DHA within nanoparticles, it is possible to enhance its solubility and stability, prolong its circulation time, and achieve selective accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][4] This document provides an overview of different DHA nanoparticle formulations, summarizes key quantitative data, and offers detailed protocols for their synthesis, characterization, and evaluation in cancer therapy research.
Nanoparticle Formulations for this compound Delivery
Several types of nanoparticles have been explored for the delivery of DHA in cancer therapy. These include polymeric nanoparticles, liposomes, and metal-organic frameworks (MOFs).[1]
Table 1: Physicochemical Properties of this compound (DHA) Nanoparticle Formulations
| Nanoparticle Type | Composition | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Micelles | MPEG-PCL | 30.28 ± 0.27 | 74.9 ± 0.56 | 10 | [4] |
| Lipid Nanoparticles | Cholesteryl oleate, triolein | 115.4 ± 1.25 | ~93 | 4.4 | [5] |
| Zein/PLGA Nanoparticles | Zein, Poly(lactic-co-glycolic) acid | Not Specified | 84.6 | Not Specified | [6] |
| Metal-Organic Framework | Zeolitic Imidazolate Framework-8 (ZIF-8) | Not Specified | 77.2 | Not Specified | [7] |
| Lipid Nanoparticles | Not Specified | ~145 | 93 | 4.4 | [5] |
Table 2: In Vitro Efficacy of this compound (DHA) Nanoparticle Formulations
| Nanoparticle Formulation | Cell Line | Assay | Key Findings | Reference |
| DHA/MPEG-PCL | HeLa (Cervical Cancer) | Cytotoxicity | Dose-dependent toxicity, induction of apoptosis and cell cycle arrest | [4] |
| DHA-loaded Lipid Nanoparticles | 4T1 (Breast Cancer) | MTT Assay | 3.1-fold greater cytotoxicity in cancerous cells vs. non-cancerous 3T3 cells | [5] |
| DHA@ZIF-8 | HepG2 (Liver Cancer) | Not Specified | Enhanced antitumor effects compared to free DHA | [7] |
| DHA-dFdC Conjugate | Panc-1 (Pancreatic Cancer) | IC50 Determination | Up to 105-fold lower IC50 value compared to dFdC | [8] |
Table 3: In Vivo Efficacy of this compound (DHA) Nanoparticle Formulations
| Nanoparticle Formulation | Animal Model | Tumor Type | Key Findings | Reference |
| DHA/MPEG-PCL | Nude Mice | Cervical Cancer Xenograft | Significantly inhibited tumor growth and prolonged survival | [4] |
| DHA-loaded Lipid Nanoparticles | Mice | Liver Cancer | Significant antitumor effect with delayed tumor growth | [5] |
| LDL-DHA Nanoparticles | Rats | Syngeneic Hepatocellular Carcinoma | Reduced tumor growth 3-fold compared to control | [9] |
| DHA-dFdC Conjugate | Nude Mice | Pancreatic Cancer Xenograft | Significantly stronger antitumor activity than dFdC alone | [8] |
Experimental Protocols
Protocol 1: Synthesis of DHA-Loaded Polymeric Micelles (MPEG-PCL)
This protocol describes the self-assembly method for preparing DHA-loaded MPEG-PCL nanoparticles.[4]
Materials:
-
This compound (DHA)
-
Poly(ethylene glycol) methyl ether-poly(ε-caprolactone) (MPEG-PCL)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve a specific amount of DHA and MPEG-PCL copolymer in acetone. A common ratio is 1:10 (w/w) of DHA to MPEG-PCL.
-
Under magnetic stirring, add deionized water dropwise to the organic solution. The addition of water will induce the self-assembly of the amphiphilic block copolymers into micelles, encapsulating the hydrophobic DHA.
-
Continue stirring for 2-4 hours at room temperature to allow for the evaporation of acetone and the formation of a stable nanoparticle suspension.
-
Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24 hours to remove any remaining organic solvent and free DHA. Change the dialysis water every 4-6 hours.
-
Collect the purified DHA/MPEG-PCL nanoparticle suspension and store it at 4°C.
Protocol 2: Characterization of DHA Nanoparticles
A. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
B. Encapsulation Efficiency and Drug Loading Content:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated DHA.
-
Quantify the amount of DHA using high-performance liquid chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Mass of DHA in nanoparticles / Total mass of DHA used) x 100
-
DL% = (Mass of DHA in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of DHA nanoparticles against cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DHA nanoparticle suspension
-
Free DHA solution (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the DHA nanoparticle suspension and free DHA in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a negative control.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol evaluates the therapeutic efficacy of DHA nanoparticles in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
DHA nanoparticle suspension
-
Control solutions (e.g., saline, empty nanoparticles)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the DHA nanoparticle suspension and control solutions intravenously or intraperitoneally at a predetermined dose and schedule (e.g., every 3 days for 2 weeks).
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Plot the tumor growth curves and analyze the statistical significance of the differences between the treatment and control groups.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer Cell Signaling
DHA exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for DHA Nanoparticle Development and Evaluation
The following diagram outlines the typical workflow for the development and preclinical evaluation of DHA nanoparticle drug delivery systems.
Caption: General experimental workflow for DHA nanoparticle research.
Conclusion
This compound-loaded nanoparticles represent a highly promising platform for cancer therapy.[4] By improving the drug's biopharmaceutical properties, these advanced delivery systems can enhance its therapeutic efficacy and reduce systemic toxicity. The protocols and data presented here provide a foundational guide for researchers and drug developers working to advance DHA-based nanomedicines from the laboratory to clinical applications. Further research is warranted to optimize formulations, explore targeted delivery strategies, and fully elucidate the in vivo mechanisms of action.
References
- 1. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembled this compound nanoparticles as a platform for cervical cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fabrication, characterization and properties of DHA-loaded nanoparticles based on zein and PLGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOF nanoparticles with encapsulated this compound as a controlled drug delivery system for enhanced cancer therapy and mechanism analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. Low-Density Lipoprotein Docosahexaenoic Acid Nanoparticles Induce Ferroptotic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Dihydroartemisinin's effect on mitochondrial function
Application Notes: Dihydroartemisinin's Impact on Mitochondrial Function
Introduction
This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has demonstrated significant anticancer activity across various cancer cell lines.[1][2] A growing body of evidence points to the mitochondria as a primary target of DHA's cytotoxic effects. DHA induces apoptosis in cancer cells by triggering the mitochondrial-dependent pathway, making the assessment of its impact on mitochondrial function a critical aspect of its pharmacological evaluation.[1][3][4]
Mechanism of Action on Mitochondria
DHA's primary mechanism for inducing mitochondrial dysfunction involves the generation of reactive oxygen species (ROS).[5] This process is often iron-dependent, where DHA's endoperoxide bridge is cleaved, leading to a surge in intracellular ROS.[5] The excessive ROS production instigates a cascade of events that compromise mitochondrial integrity and function:
-
Depolarization of Mitochondrial Membrane Potential (ΔΨm): DHA treatment leads to a significant decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and function.[1][3][6]
-
Regulation of Apoptotic Proteins: DHA influences the expression of Bcl-2 family proteins, causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[3][7] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The altered membrane permeability results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[3][4][7]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including initiator caspase-9 and effector caspase-3, ultimately leading to programmed cell death or apoptosis.[1][2][7]
-
Reduced ATP Production: DHA has been shown to interfere with mitochondrial energy metabolism by reducing the production of ATP.[8][9][10]
These application notes provide a framework for utilizing established in vitro assays to characterize the effects of this compound on key aspects of mitochondrial function.
This compound-Induced Mitochondrial Apoptosis Pathway
Caption: Signaling pathway of DHA-induced mitochondrial apoptosis.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to determine the mitochondrial membrane potential in cells treated with DHA. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[11] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Experimental Workflow
Caption: Workflow for assessing mitochondrial membrane potential (ΔΨm).
Materials
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Cancer cell line of interest
-
This compound (DHA)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[11]
-
DHA Treatment: Treat the cells with various concentrations of DHA (e.g., 0.675 to 40 µM) for a predetermined time, such as 24 or 48 hours. Include a vehicle-only control group.[11]
-
JC-1 Staining: After treatment, remove the culture medium. Add 100 µL of JC-1 staining working fluid to each well and incubate for 20 minutes at 37°C in the dark.[9]
-
Washing: Discard the supernatant and wash the cells twice with JC-1 staining buffer (1X).
-
Fluorescence Measurement: Add 100 µL of assay buffer to each well. Measure the fluorescence intensity using a microplate reader.
-
JC-1 Aggregates (Red): Excitation ~525 nm, Emission ~590 nm.
-
JC-1 Monomers (Green): Excitation ~490 nm, Emission ~530 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in DHA-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]
Experimental Workflow
Caption: Workflow for measuring intracellular ROS levels.
Materials
-
DCFH-DA fluorescent probe
-
Cancer cell line of interest
-
DHA
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
DHA Treatment: Treat cells with the desired concentrations of DHA for the specified duration (e.g., 2 µM for 24 hours).[11] Include appropriate controls.
-
Probe Loading: After DHA treatment, wash the cells with PBS. Add culture medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[11]
-
Washing: Wash the cells three times with PBS to remove any unloaded probe.
-
Fluorescence Measurement: Measure the fluorescence intensity with a microplate reader or visualize under a fluorescence microscope using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Normalize the data to the control group.
Protocol 3: Quantification of Cellular ATP Levels
This protocol quantifies cellular ATP using a luciferase-based assay. The firefly luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[13]
Experimental Workflow
Caption: Workflow for quantifying cellular ATP levels.
Materials
-
ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cancer cell line of interest
-
DHA
-
96-well opaque-walled plates suitable for luminescence
-
Luminometer
Procedure
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to equilibrate.
-
DHA Treatment: Treat cells with various concentrations of DHA for the desired time period.[8]
-
Assay Preparation: Equilibrate the ATP detection reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of ATP detection reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. A decrease in luminescence in DHA-treated cells indicates reduced ATP production.[9][10]
Protocol 4: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the measurement of OCR in live cells using fluorescence-based oxygen sensors, which can be performed on a standard microplate reader. This assay directly measures the rate at which cells consume oxygen, a primary indicator of mitochondrial respiration.[14]
Experimental Workflow
Caption: Workflow for measuring mitochondrial oxygen consumption rate.
Materials
-
Oxygen consumption assay kit (e.g., Agilent MitoXpress Xtra)
-
Cancer cell line of interest
-
DHA
-
96-well plates
-
Fluorescence plate reader with kinetic reading capability
-
HS Mineral Oil
Procedure
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
DHA Treatment: For acute effects, add DHA to the wells immediately before the assay. For chronic effects, pre-incubate cells with DHA for a specified period.
-
Probe Loading: Prepare the assay medium containing the oxygen-sensitive fluorescent probe according to the manufacturer's instructions. Replace the cell culture medium with the probe-containing medium.
-
Sealing: Carefully add a layer of pre-warmed HS Mineral Oil to each well to limit back-diffusion of ambient oxygen.[14]
-
Kinetic Measurement: Place the plate in a fluorescence reader pre-set to 37°C. Measure fluorescence kinetically (e.g., every 1.5 minutes for 1-2 hours) using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/650 nm).
-
Data Analysis: The rate of increase in fluorescence signal is proportional to the rate of oxygen consumption. Calculate the slope of the linear portion of the kinetic curve for each well. A decrease in the slope for DHA-treated cells indicates inhibition of mitochondrial respiration.[14]
Data Presentation
Quantitative data from the described protocols should be summarized in tables to facilitate clear comparison between control and DHA-treated groups.
Table 1: Effect of DHA on Mitochondrial Membrane Potential (ΔΨm)
| DHA Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % of Control |
|---|---|---|---|---|
| 0 (Control) | 100% | |||
| 10 | ||||
| 25 | ||||
| 50 |
| 100 | | | | |
Table 2: Effect of DHA on Intracellular ROS Levels
| DHA Concentration (µM) | DCF Fluorescence (RFU) | % of Control |
|---|---|---|
| 0 (Control) | 100% | |
| 10 | ||
| 25 | ||
| 50 |
| 100 | | |
Table 3: Effect of DHA on Cellular ATP Levels
| DHA Concentration (µM) | Luminescence (RLU) | % of Control |
|---|---|---|
| 0 (Control) | 100% | |
| 10 | ||
| 25 | ||
| 50 |
| 100 | | |
Table 4: Effect of DHA on Mitochondrial Oxygen Consumption Rate (OCR)
| DHA Concentration (µM) | OCR (Slope of RFU/min) | % of Control |
|---|---|---|
| 0 (Control) | 100% | |
| 10 | ||
| 25 | ||
| 50 |
| 100 | | |
References
- 1. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound inhibits ATP6 activity, reduces energy metabolism of hepatocellular carcinoma cells, promotes apoptosis and inhibits metastasis via CANX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits liver cancer cell migration and invasion by reducing ATP synthase production through CaMKK2/NCLX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Fatty Acid Synthesis and Pyruvate Metabolism Pathways Remain Active in this compound-Induced Dormant Ring Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Note: Dihydroartemisinin (DHA) Encapsulation in Liposomes for Targeted Cancer Therapy
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial agent that has demonstrated significant anticancer properties across a wide range of cancer types.[1][2] Its therapeutic potential, however, is often limited by poor water solubility, a short biological half-life, and non-specific biodistribution.[2][3] To overcome these limitations, encapsulation within nanoscale drug delivery systems, particularly liposomes, has emerged as a promising strategy.[2][4]
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophobic and hydrophilic drugs.[5][6] They offer numerous advantages, including improved drug solubility, enhanced stability, and the ability to modify drug release profiles.[2] Furthermore, liposomal surfaces can be engineered for targeted delivery to tumor tissues. This can be achieved through:
-
Passive Targeting: Exploiting the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[6][7] PEGylation (coating with polyethylene glycol) of liposomes helps prolong circulation time, enhancing the EPR effect.[4]
-
Active Targeting: Functionalizing the liposome surface with specific ligands (e.g., antibodies, peptides, or small molecules like mannose) that bind to receptors overexpressed on cancer cells.[5][6][8] This increases cellular uptake and localizes the therapeutic effect.[9][10]
This document provides detailed protocols for the preparation and characterization of DHA-loaded liposomes, as well as methods for evaluating their in vitro efficacy.
Experimental Protocols
Protocol 1: Preparation of DHA-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of conventional or targeted liposomes encapsulating DHA using the well-established thin-film hydration method.[2][9]
Materials:
-
This compound (DHA)
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol (Chol)
-
For Targeted Liposomes: A functionalized lipid (e.g., DSPE-PEG₂₀₀₀-Mannose)[9]
-
Organic Solvents: Chloroform, Methanol (analytical grade)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or 5% Glucose Solution[9]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 200 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DHA, phospholipids, cholesterol, and any functionalized lipids (e.g., SPC/Chol/DSPE-PEG₂₀₀₀-Mannose at a molar ratio of 27:11:0.6) in a chloroform/methanol mixture in a round-bottom flask.[9] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to 40-50°C.[2][9] d. Evaporate the organic solvents under reduced pressure until a thin, dry lipid film forms on the inner wall of the flask. e. Dry the film further under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
Hydration: a. Add the pre-warmed (40-50°C) aqueous hydration buffer to the flask. b. Agitate the flask by hand or using a mechanical shaker until the lipid film is fully suspended, forming a dispersion of multilamellar vesicles (MLVs).[2]
-
Size Reduction (Sonication & Extrusion): a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator. b. For a more uniform size distribution, subsequently extrude the suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 200 nm) using a mini-extruder.[9]
-
Purification: a. Remove unencapsulated DHA by dialysis (using a dialysis membrane with an appropriate molecular weight cut-off) against the hydration buffer or by size-exclusion chromatography.
-
Storage: a. Store the final liposomal suspension at 4°C for further characterization and use.
Protocol 2: Physicochemical Characterization of DHA-Loaded Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of size distribution). Laser Doppler Electrophoresis is used to determine the zeta potential (a measure of surface charge and colloidal stability).[11]
-
Procedure:
-
Dilute the liposome suspension in the original hydration buffer or 10 mM HEPES buffer (pH 7.4).[11]
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., a Malvern Zetasizer).
-
Perform measurements in triplicate at a fixed angle (e.g., 90°) and temperature (e.g., 25°C).[11]
-
2. Encapsulation Efficiency (EE%):
-
Principle: EE% is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the liposomes from the unencapsulated (free) drug and quantifying the drug in one or both fractions.
-
Procedure:
-
Separate the liposomes from the aqueous phase containing free DHA using a method like ultracentrifugation or size-exclusion chromatography.
-
Lyse the separated liposomes using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated DHA.
-
Quantify the amount of DHA in the lysate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated DHA / Total initial amount of DHA) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic effects of the DHA formulations.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 or HCT8/ADR) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][9]
-
Prepare serial dilutions of free DHA, DHA-loaded liposomes, and empty (blank) liposomes in the cell culture medium.
-
Remove the old medium from the cells and add the different treatment formulations. Include wells with untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
-
Principle: To quantify the internalization of liposomes into cancer cells, a fluorescent dye (e.g., FITC) can be encapsulated in the liposomes or a fluorescently-labeled lipid can be incorporated into the bilayer. The fluorescence intensity inside the cells is then measured by flow cytometry.
-
Procedure:
-
Prepare fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or using a labeled lipid).
-
Seed cells (e.g., MDA-MB-231) into 6-well plates and allow them to attach.
-
Treat the cells with the fluorescently labeled liposomes for various time intervals (e.g., 0.5, 1, 2, 4 hours).[9]
-
After incubation, wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity per cell, which corresponds to the level of liposome uptake.
-
Data Presentation
Quantitative data from characterization and in vitro studies should be summarized for clear comparison.
Table 1: Physicochemical Properties of DHA-Loaded Liposomes
| Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| Conventional DHA Liposomes | 100 - 200 | < 0.2 | -10 to -30 | ~71[2] |
| Stealth (PEGylated) DHA Liposomes | 100 - 200 | < 0.2 | -5 to -15 | ~69[2] |
| Mannosylated DHA-Dox Liposomes | 158.8[9] | < 0.2 | -15.8[9] | > 85 |
| β-sitosterol Stabilized Nanoliposomes | < 200[12][13] | < 0.3 | -30 to -40 | ~87[12][13] |
Table 2: In Vitro Efficacy of DHA Formulations
| Cell Line | Formulation | IC₅₀ Value (µg/mL) | Key Finding |
|---|---|---|---|
| HCT8/ADR (Drug-Resistant Colon Cancer) | Free Doxorubicin + DHA | > 1.0 | Moderate cytotoxicity |
| HCT8/ADR (Drug-Resistant Colon Cancer) | Mannosylated Liposomes (Dox+DHA) | 0.073[9] | Significantly enhanced cytotoxicity, overcoming drug resistance.[9] |
| MCF-7 (Breast Cancer) | Free DHA | Concentration-dependent | Cytotoxicity confirmed.[2] |
| MCF-7 (Breast Cancer) | DHA Liposomes | Concentration-dependent | Modified release of DHA after cellular uptake confirmed.[2] |
Visualizations: Workflows and Mechanisms
Mechanism of Action: DHA Signaling Pathways
DHA exerts its anticancer effects by modulating multiple cellular signaling pathways.[1][14] A primary target is the mammalian target of rapamycin (mTOR) pathway, a crucial regulator of cell growth, proliferation, and survival.[15][16] DHA has been shown to be a potent inhibitor of the mTORC1 complex.[15][16] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest. Additionally, DHA can influence other critical pathways, including the PI3K/AKT pathway, and induce apoptosis through both mitochondrial and death receptor-mediated routes.[14][17]
// Nodes dha [label="DHA-Liposome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mtorc1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; s6k1 [label="p70S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; eif4ebp1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"];
proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges dha -> mtorc1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; dha -> pi3k [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
pi3k -> akt [arrowhead=normal]; akt -> mtorc1 [arrowhead=normal]; mtorc1 -> s6k1 [arrowhead=normal]; mtorc1 -> eif4ebp1 [arrowhead=normal];
s6k1 -> proliferation [arrowhead=normal]; eif4ebp1 -> proliferation [arrowhead=tee];
mtorc1 -> proliferation [style=invis]; // for layout dha -> apoptosis [arrowhead=normal, color="#34A853", style=bold, label="Induces"];
// Grouping for clarity {rank=same; pi3k; akt;} {rank=same; s6k1; eif4ebp1;} } } Caption: Simplified signaling pathway for DHA's anticancer activity.
References
- 1. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MOF nanoparticles with encapsulated this compound as a controlled drug delivery system for enhanced cancer therapy and mechanism analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes: Innovative Systems for Targeted Drug Delivery [wisdomlib.org]
- 7. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 8. preprints.org [preprints.org]
- 9. Codelivery of this compound and doxorubicin in mannosylated liposomes for drug-resistant colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Docosahexaenoic acid liposomes for targeting chronic inflammatory diseases and cancer: an in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DHA loaded nanoliposomes stabilized by β-sitosterol: Preparation, characterization and release in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Herbal Medicine this compound Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
Troubleshooting & Optimization
Dihydroartemisinin stability issues and degradation products in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation products of dihydroartemisinin (DHA) in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (DHA) in common physiological buffers?
A1: this compound (DHA) is known to be chemically unstable, particularly in physiological buffers.[1][2] Its stability is significantly influenced by the pH and temperature of the buffer, as well as the presence of biological components.[1][2][3] Under neutral conditions, DHA is prone to ring opening of the lactol and subsequent rearrangement, leading to degradation.[2]
Q2: What are the primary factors that affect DHA stability in in vitro experiments?
A2: The key factors affecting DHA stability include:
-
pH: DHA degradation increases significantly from pH 7 upwards.[1][2][3] It is relatively more stable in slightly acidic conditions (pH 7.2) compared to physiological pH (7.4).[4]
-
Temperature: Higher temperatures accelerate the degradation of DHA.[2] For instance, the loss of DHA activity is more pronounced at 40°C compared to 37°C.[2]
-
Biological Matrices: Plasma and erythrocyte lysates significantly reduce DHA's stability and antimalarial activity.[1][2][3] This is partly due to the presence of Fe(II)-heme and other biological reductants which promote its degradation.[1][2]
-
Storage Conditions: The way DHA is stored and handled during experiments can impact its stability. It is crucial to be mindful of storage temperatures and the solvents used.[1][2]
Q3: What are the major degradation products of DHA?
A3: Under experimental conditions, DHA can degrade into several products. Two identified degradation products are (2R, 3R, 6S)-2-(3-oxobutyl)-3-methyl-6-[(R)-2-propanol]-cyclohexane and (2S, 3R, 6S)-2-(3-oxobutyl)-3-methyl-6-[(R)-2-propanol]-cyclohexane.[5] Another known degradation product formed under thermolysis is 2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanon.[6] It is important to note that these degradation products exhibit significantly reduced or no antimalarial activity compared to the parent DHA molecule.[5][7]
Q4: How does the stability of DHA compare to its parent compound, artesunate?
A4: DHA is generally more prone to decomposition around neutral pH and in plasma compared to artesunate.[2][4] For example, at pH 7.4, the half-life of artesunate is 10.8 hours, while for DHA it is 5.5 hours. In plasma, the half-life of artesunate is 7.3 hours, whereas for DHA it is significantly shorter at 2.3 hours.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in antiplasmodial activity assays. | DHA degradation during incubation. | Prepare fresh DHA solutions for each experiment. Minimize incubation times in biological matrices like plasma or serum-enriched media. Consider the pH and temperature of your incubation buffer; slightly acidic conditions (pH 7.2) may improve stability.[4] |
| Loss of DHA concentration in stock solutions. | Improper storage or solvent choice. | Store DHA stock solutions at low temperatures (e.g., -20°C or -80°C). While ethanol is a common solvent for stock solutions due to DHA's poor aqueous solubility, be aware that some organic solvents like DMSO can accelerate degradation.[4] |
| Unexpected peaks in HPLC chromatograms. | Formation of DHA degradation products. | Analyze samples promptly after preparation. If storage is necessary, keep them at low temperatures. Use a stability-indicating HPLC method that can separate DHA from its degradation products. |
| Reduced DHA activity in the presence of red blood cells. | Degradation catalyzed by Fe(II)-heme from hemolyzed cells. | Handle red blood cell cultures and lysates carefully to minimize hemolysis. In experiments with erythrocyte lysates, the effect of Fe(II)-heme can be moderated by flushing with carbon monoxide (CO), which binds to Fe(II)-heme and inhibits its reactivity.[2] |
Quantitative Data Summary
Table 1: Half-life (t½) of this compound (DHA) under various conditions.
| Condition | pH | Temperature | Half-life (t½) |
| Phosphate Buffer | 7.4 | 37°C | 5.5 hours[2][4] |
| Phosphate Buffer | 7.2 | 37°C | 8.1 hours[4] |
| Plasma | 7.4 | 37°C | 2.3 hours[2][4] |
Table 2: Impact of Incubation on DHA Antimalarial Activity.
| Incubation Medium | Incubation Time | Temperature | Result |
| Plasma | 3 hours | 37°C | Activity reduced by half.[1][2][3] |
| Plasma | 24 hours | 37°C | Activity almost completely abolished.[1][2][3] |
Experimental Protocols
Protocol 1: Determination of DHA Stability in Physiological Buffer
This protocol outlines a method to assess the chemical stability of DHA in a physiological buffer like Phosphate-Buffered Saline (PBS) using High-Performance Liquid Chromatography (HPLC).
-
Preparation of DHA Stock Solution:
-
Due to its poor solubility in aqueous solutions, prepare a stock solution of DHA (e.g., 1.0 mg/mL) in ethanol.[2]
-
-
Preparation of Sample Solutions:
-
Prepare buffer solutions (e.g., phosphate buffer) at the desired pH values (e.g., 6.0 to 7.6).[2][4] Maintain a constant total buffer species concentration (e.g., 0.2 M) and ionic strength (e.g., μ = 0.5, adjusted with NaCl).[2][8]
-
Preheat the buffer to the desired experimental temperature (e.g., 37°C).[2]
-
Spike a specific volume of the DHA stock solution into the preheated buffer to achieve the desired final concentration (e.g., 20-50 mg/L).[2][8]
-
-
Incubation:
-
Incubate the sample solutions at a constant temperature (e.g., 37 ± 0.1°C).[2]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of DHA versus time.
-
Determine the degradation kinetics, which for DHA typically follows pseudo-first-order kinetics.[2]
-
Calculate the rate constant (k) and the half-life (t½) of DHA under the tested conditions.
-
Protocol 2: Evaluation of DHA Stability in Plasma
This protocol describes how to assess the stability of DHA in human plasma.
-
Preparation of DHA Solution:
-
Prepare a solution of DHA (e.g., 50 ng/μl) in an ethanol/water mixture (e.g., 50:50 [vol/vol]).[2]
-
-
Incubation in Plasma:
-
Sample Collection and Analysis:
-
At various time intervals, collect aliquots of the reaction mixture.
-
Analyze the samples using a validated analytical method, such as HPLC with electrochemical detection, to quantify the remaining DHA concentration.[2]
-
-
Kinetic Analysis:
-
Determine the rate of decomposition and the half-life of DHA in plasma by analyzing the change in concentration over time.[2]
-
Visualizations
Caption: Simplified degradation pathway of this compound (DHA).
Caption: General workflow for assessing DHA stability in physiological media.
References
- 1. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 2. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. "Degradation products antimalarial drug-dihydroartemisinin" by Tubtim Ngokwongs [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
Strategies to increase the yield of Dihydroartemisinin synthesis
Welcome to the technical support center for dihydroartemisinin (DHA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of DHA.
Section 1: Semi-synthesis of this compound from Artemisinin
This section focuses on the direct reduction of artemisinin to this compound, a common and efficient semi-synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing artemisinin to this compound?
A1: The most prevalent and well-documented method is the reduction of artemisinin using sodium borohydride (NaBH₄) in a protic solvent, typically methanol or ethanol, at low temperatures (0-5°C).[1] An alternative method involves the use of diisobutylaluminium hydride (DIBAL-H) in a solvent like dichloromethane at very low temperatures (-78°C).[1] However, the sodium borohydride method is generally preferred due to its milder conditions, higher yield, and lower cost of reagents.[1]
Q2: What is the optimal molar ratio of artemisinin to sodium borohydride?
A2: While various ratios are reported in the literature, a molar ratio of artemisinin to NaBH₄ of 1:2.5 has been shown to be effective, providing a good yield without unnecessary excess of the reducing agent. Ratios up to 1:3 have been used, but they do not consistently result in a higher yield. It is crucial to add the NaBH₄ portion-wise to control the reaction rate and temperature.
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase for this is a mixture of dichloromethane and methanol (e.g., 20:0.5 v/v). The disappearance of the artemisinin spot and the appearance of the DHA spot indicate the reaction's progression towards completion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is carried out at the optimal temperature (0-5°C) to prevent side reactions. - Add sodium borohydride in small portions over a period of time (e.g., 30 minutes) to maintain a controlled reaction rate. - Monitor the reaction by TLC until the artemisinin is consumed. |
| Degradation of this compound during work-up. | - During neutralization with acetic acid, carefully monitor the pH and ensure it does not drop below 5-6, as DHA is acid-sensitive. | |
| Inefficient extraction of the product. | - Use a suitable solvent for extraction, such as ethyl acetate. - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. | |
| Presence of Unreacted Artemisinin in the Final Product | Insufficient reducing agent. | - Use an appropriate molar ratio of artemisinin to NaBH₄ (e.g., 1:2.5). |
| Reaction time is too short. | - Stir the reaction mixture for a sufficient duration after the addition of NaBH₄ (e.g., at least one hour) and confirm completion with TLC. | |
| Formation of Impurities | Reaction temperature is too high. | - Maintain the reaction temperature between 0 and 5°C using an ice bath. |
| Hydrolysis of sodium borohydride. | - The use of sodium methoxide (NaOMe) has been suggested to suppress the hydrolysis of NaBH₄ in methanol, potentially reducing the required amount of NaBH₄ and impurities. |
Experimental Protocol: Reduction of Artemisinin to this compound
Materials:
-
Artemisinin
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄), granular or powder
-
Acetic acid (30% in methanol)
-
Ethyl acetate
-
Dichloromethane
-
TLC plates (silica gel 60 F254)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend artemisinin in methanol in a round-bottom flask equipped with a magnetic stirrer. A suitable concentration is approximately 3g of artemisinin in 40mL of methanol.
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add sodium borohydride (in a 1:2.5 molar ratio to artemisinin) in small portions over 30 minutes.
-
Stir the reaction mixture vigorously at 0-5°C for at least one hour after the complete addition of NaBH₄.
-
Monitor the reaction progress by TLC using a mobile phase of dichloromethane:methanol (20:0.5).
-
Once the reaction is complete (disappearance of the artemisinin spot), neutralize the reaction mixture to a pH of 5-6 by the dropwise addition of a 30% acetic acid solution in methanol.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting white residue with ethyl acetate (e.g., 5 x 50mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.
-
If necessary, purify the crude product by recrystallization from a mixture of ethyl acetate and hexane (1:3) or diisopropyl ether.
Quantitative Data Summary
| Method | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Standard Batch | Sodium Borohydride | Methanol | 0-5 | 90-97 | [2] |
| Alternative Batch | DIBAL-H | Dichloromethane | -78 | Lower than NaBH₄ method | [1] |
| Catalytic Hydrogenation | Ni/TiO₂ catalyst | Not specified | Not specified | 16.58 | [3] |
Section 2: Semi-synthesis of this compound from Artemisinic Acid
This pathway involves the conversion of artemisinic acid, a more abundant precursor from Artemisia annua, to this compound. This is a multi-step process that first yields artemisinin, which is then reduced to DHA as described in Section 1.
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the semi-synthesis of artemisinin from artemisinic acid?
A1: The process generally involves two main steps:
-
Diastereoselective reduction of artemisinic acid to dihydroartemisinic acid (DHAA).
-
Photooxidative cyclization of DHAA to artemisinin.
Q2: How can the diastereoselectivity of the reduction of artemisinic acid be improved?
A2: High diastereoselectivity is crucial for a good yield of the desired (R)-dihydroartemisinic acid isomer. This can be achieved by:
-
Using specific catalysts, such as Ruthenium-based catalysts like RuCl₂--INVALID-LINK--₂, which can improve the diastereomeric ratio significantly (e.g., to 19:1).
-
Employing diimide reduction, which can be performed on a large scale and offers high diastereoselectivity (≥97:3).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Artemisinic Acid Reduction | Sub-optimal catalyst or reaction conditions. | - Switch to a more selective catalyst system, for example, from Wilkinson's catalyst to a chiral ruthenium catalyst. - Optimize reaction parameters such as temperature and solvent. For instance, using methanol as a solvent and reducing the temperature can improve selectivity. |
| Low Yield in the Photooxidation of DHAA | Inefficient generation of singlet oxygen. | - Use an effective photosensitizer such as tetraphenylporphyrin (TPP) or methylene blue.[4][5] - Ensure an adequate supply of oxygen and a suitable light source. |
| Degradation of intermediates. | - Perform the photooxidation at low temperatures (e.g., -78°C to 0°C) to minimize side reactions.[4][5] - Use a continuous-flow reactor to precisely control reaction time and temperature, which can significantly improve the yield (up to 65%).[1] |
Experimental Protocols
Diastereoselective Hydrogenation of Artemisinic Acid (Conceptual Outline)
-
Dissolve artemisinic acid in a suitable solvent (e.g., methanol).
-
Add a chiral ruthenium catalyst.
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 5-6 hours).
-
Monitor the reaction for the conversion of artemisinic acid to DHAA.
-
Upon completion, the catalyst is removed, and the DHAA is isolated.
Photochemical Conversion of DHAA to Artemisinin (Conceptual Outline)
-
Dissolve DHAA and a photosensitizer (e.g., methylene blue) in a suitable solvent (e.g., dichloromethane) in a photoreactor.[5]
-
Cool the solution to a low temperature (e.g., -78°C).[5]
-
Bubble oxygen through the solution while irradiating with a high-intensity light source.[5]
-
After the reaction is complete (monitored by the disappearance of DHAA), remove the solvent.
-
The crude product can then be allowed to stand at room temperature, which can promote the transformation to artemisinin.[5]
Quantitative Data Summary
| Step | Method | Key Reagents/Catalysts | Diastereomeric Ratio (R:S) | Yield (%) | Reference |
| Reduction of Artemisinic Acid | Transition Metal Catalysis | Wilkinson's Catalyst | 9:1 | Near quantitative | |
| Transition Metal Catalysis | RuCl₂--INVALID-LINK--₂ | 19:1 | High | ||
| Diimide Reduction | Hydrazine/Oxygen | ≥97:3 | >90 | ||
| Conversion of DHAA to Artemisinin | Batch Photooxidation | Methylene Blue, TFA | - | 24-30 | [4] |
| Continuous-Flow Photooxidation | TPP | - | 39-65 | [1][6] |
Section 3: Biosynthesis Strategies to Increase Artemisinin Precursors
Increasing the in vivo production of artemisinin and its precursors in the host organism, Artemisia annua, or in heterologous systems like yeast, is a key strategy to enhance the overall yield of DHA.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic engineering strategies to increase artemisinin production in Artemisia annua?
A1: Key strategies include:
-
Enhancing the metabolic flux towards artemisinin by overexpressing genes encoding key enzymes in the biosynthetic pathway, such as HMGR, FPS, and ADS.[7]
-
Blocking competing metabolic pathways that divert the precursor farnesyl pyrophosphate (FPP) away from artemisinin synthesis. This can be achieved by downregulating genes like squalene synthase (SQS).[7]
-
Increasing the density of glandular secretory trichomes (GSTs) , which are the sites of artemisinin synthesis and storage in the plant.[7]
Q2: Can artemisinin precursors be produced in microorganisms?
A2: Yes, significant progress has been made in producing artemisinic acid in engineered Saccharomyces cerevisiae (yeast).[7] By introducing the relevant genes from A. annua and optimizing the yeast's metabolic pathways, high titers of artemisinic acid (up to 25 g/L) have been achieved. This microbially produced artemisinic acid can then be used in the semi-synthetic pathway to produce DHA.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Artemisinin Content in Transgenic A. annua | Insufficient expression of the transgene. | - Use a strong, tissue-specific promoter to drive the expression of the target gene in the glandular trichomes. |
| Co-suppression of the transgene. | - Screen multiple independent transgenic lines to identify those with stable and high-level expression. | |
| Low Yield of Artemisinic Acid in Engineered Yeast | Metabolic burden on the host cells. | - Balance the expression levels of the heterologous genes to avoid toxicity and metabolic overload. |
| Inefficient conversion of intermediates. | - Optimize the expression and activity of all enzymes in the introduced pathway. - Engineer the host's central metabolism to increase the supply of precursors. |
Visualizations
Artemisinin Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of artemisinin and its conversion to DHA.
Semi-synthesis Workflow from Artemisinin
Caption: Workflow for the semi-synthesis of DHA from artemisinin.
General Troubleshooting Logic for Low DHA Yield
Caption: A logical workflow for troubleshooting low yields in DHA synthesis.
References
- 1. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. US4992561A - Simple conversion of artemisinic acid into artemisinin - Google Patents [patents.google.com]
- 6. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
Methods to enhance the aqueous solubility of Dihydroartemisinin for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice to enhance the aqueous solubility of Dihydroartemisinin (DHA) for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DHA) difficult to dissolve in aqueous media?
A1: this compound is a lipophilic, poorly water-soluble compound, with an aqueous solubility of less than 0.1 g/L[1]. Its chemical structure lacks easily ionizable groups, making it challenging to dissolve in neutral aqueous solutions like cell culture media or phosphate-buffered saline (PBS). This low solubility is a primary hurdle for achieving desired concentrations in in vitro experiments without using solubility-enhancing techniques.
Q2: What are the most common methods to solubilize DHA for in vitro studies?
A2: The most common strategies involve using organic solvents, complexing agents, or advanced formulations. These include:
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most frequently used solvents to prepare concentrated stock solutions[2][3][4][5].
-
Cyclodextrins: Inclusion complexes with cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to dramatically increase DHA's aqueous solubility by encapsulating the hydrophobic drug molecule[6][7][8].
-
Co-solvents and Polymers: Systems using Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can improve solubility by creating solid dispersions or through co-solvency effects[6][9][10][11].
-
Nanoparticle Formulations: For sustained release or targeted delivery, DHA can be encapsulated in lipid-based nanoparticles (e.g., liposomes, SLNs) or polymeric nanoparticles (e.g., PLGA)[12][13][14].
Q3: What is the maximum recommended concentration of DMSO in a typical cell culture experiment?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for many sensitive cell lines, it is recommended to be at or below 0.1%[15][16]. It is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.
Q4: How much can cyclodextrins improve the aqueous solubility of DHA?
A4: Studies have demonstrated significant solubility enhancement. For instance, complexation with Hydroxypropyl-β-cyclodextrin (HPβCD) has been reported to increase DHA's solubility by as much as 84-fold to 89-fold compared to the drug alone in aqueous solutions[6][7].
Q5: Besides solubility, are there other stability concerns with DHA in culture media?
A5: Yes, DHA can be unstable in aqueous solutions, particularly around neutral pH. It is susceptible to hydrolysis, which can reduce its effective concentration and antimalarial activity over the course of an experiment[7][17]. The half-life of DHA in plasma at 37°C has been reported to be as short as 2.3 hours[17]. Complexation with HPβCD has been shown to not only improve solubility but also increase DHA's stability by protecting it from hydrolysis[7][8][18].
Data Presentation: Solubility of this compound
The following tables summarize quantitative data on DHA solubility in various solvents and the enhancement achieved with different formulation strategies.
Table 1: Solubility of DHA in Common Solvents
| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | < 0.1 | < 0.35 | Poorly soluble[1]. |
| DMSO | 14 - 56 | 49.2 - 196.9 | Highly soluble. Use fresh, anhydrous DMSO for best results[2][3][4]. |
| Ethanol | 7 - 56 | 24.6 - 196.9 | Soluble. Sonication or warming may be required[2][3][4]. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5.2 | 18.29 | Forms a suspension, suitable for in vivo use[3]. |
Table 2: Enhancement of DHA Aqueous Solubility Using Different Methods
| Method / Formulation | Fold Increase in Solubility | Resulting Solubility (mg/mL) | Reference(s) |
| Inclusion Complex with HPβCD | 84-fold | Not specified | [6] |
| Inclusion Complex with HPβCD (275.1 mM) in water | 89-fold | 10.04 | [7] |
| Inclusion Complex with HPβCD (275.1 mM) in pH 7.4 buffer | Not specified | 11.61 | [7] |
| Solid Dispersion with PVPK30 | 50-fold | Not specified | [6] |
| Ternary System with HPβCD and Lecithin | Significant enhancement | Not specified | [18][19] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a DHA Stock Solution in DMSO
This is the most common method for preparing DHA for in vitro assays.
-
Objective: To prepare a highly concentrated stock solution of DHA in DMSO.
-
Materials:
-
This compound (DHA) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Accurately weigh the required amount of DHA powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20-50 mM). It is advisable to use fresh DMSO, as absorbed moisture can reduce solubility[2].
-
Vortex or sonicate the solution gently until the DHA is completely dissolved. Warming the solution in a 37-50°C water bath can aid dissolution[4].
-
Visually inspect the solution to ensure no solid particles remain.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a DHA-HPβCD Inclusion Complex
This method significantly enhances the aqueous solubility and stability of DHA.
-
Objective: To prepare a DHA solution with enhanced aqueous solubility using Hydroxypropyl-β-cyclodextrin (HPβCD).
-
Materials:
-
This compound (DHA) powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile deionized water or desired buffer (e.g., PBS)
-
-
Procedure (Kneading Method):
-
Prepare an aqueous solution of HPβCD at the desired concentration (e.g., 275 mM in water)[7].
-
Weigh DHA and HPβCD in a 1:1 molar ratio.
-
Place the powders in a mortar and add a small amount of water or ethanol-water mixture to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a lyophilizer.
-
The resulting solid powder is the DHA-HPβCD complex, which can be dissolved directly in cell culture medium or buffer. The solubility of this complex in aqueous media will be substantially higher than that of DHA alone[6][7].
-
Troubleshooting Guide
Issue: Precipitate forms immediately after diluting the DMSO stock solution into the cell culture medium.
This is the most common problem encountered when working with DHA.
Caption: Troubleshooting workflow for DHA precipitation in culture media.
Detailed Steps to Avoid Precipitation:
-
Reduce Final Solvent Concentration: The primary cause of precipitation is often the dilution of the organic solvent (DMSO) into the aqueous medium, which cannot maintain the drug's solubility[16][20].
-
Solution: Prepare a more concentrated stock solution so that a smaller volume is needed, keeping the final DMSO concentration low (e.g., ≤ 0.1%)[16].
-
-
Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution.
-
Solution: First, dilute your concentrated stock into a small volume of medium (e.g., a 1:10 dilution). Mix well. Then, add this intermediate dilution to the final culture volume. This gradual reduction in solvent concentration can prevent the drug from crashing out[21].
-
-
Optimize Mixing and Temperature: The way you mix the components matters.
-
Lower the Final Drug Concentration: You may be exceeding the kinetic solubility limit of DHA in your specific medium.
-
Solution: Perform a dose-response experiment starting with lower concentrations to find the maximum soluble concentration under your experimental conditions[21].
-
-
Use a Solubilizing Agent: If the above methods are insufficient, you must use a formulation approach.
Visualizations of Methodologies
Caption: Decision workflow for selecting a DHA solubilization method.
Caption: Mechanism of DHA solubility enhancement via HPβCD inclusion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Antimalarial Drugs | TargetMol [targetmol.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanisms of this compound and this compound/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ternary system of this compound with hydroxypropyl-β-cyclodextrin and lecithin: simultaneous enhancement of drug solubility and stability in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dihydroartemisinin (DHA) in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and treatment schedule of Dihydroartemisinin (DHA) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the most common route of administration for DHA in mice and rats?
A1: The most frequently used routes of administration for DHA in rodent models are oral gavage (p.o.) and intraperitoneal (i.p.) injection. Intranasal delivery has also been explored as a non-invasive alternative for treating malaria in mouse models.[1][2] The choice of administration route can significantly impact the pharmacokinetic profile of DHA.[3]
Q2: What are the key pharmacokinetic parameters of DHA in rodents?
A2: DHA generally exhibits a short half-life in rodents. In mice, the half-life has been reported to be between 19 and 25 minutes.[4][5] In rats, the terminal half-life after intravenous administration is approximately 0.95 hours.[1] It is important to note that pharmacokinetic parameters can vary based on the administration route and the health status of the animal (e.g., malaria-infected vs. healthy).[5]
Q3: What are the known toxicities of DHA in animal models?
A3: While generally considered safe at therapeutic doses, high doses or prolonged administration of artemisinin derivatives can lead to toxicity.[6] In animal studies, neurotoxicity has been a concern, particularly with oil-based intramuscular formulations that lead to slow release and prolonged exposure.[6] Embryotoxicity has also been observed in animal reproduction studies, especially during early pregnancy.[7] Acute toxicity studies in rats have reported an LD50 of 547.72mg/kg for DHA.[8]
Q4: How does DHA modulate the immune system in autoimmune disease models?
A4: DHA has demonstrated immunomodulatory effects in various autoimmune disease models. It can regulate the balance of T helper (Th) cells and regulatory T (Treg) cells. For instance, in mouse models of inflammatory bowel disease, DHA has been shown to decrease Th1 and Th17 cells while increasing Treg cells.[9][10] This is often achieved through the modulation of signaling pathways such as mTOR and NF-κB.[11][12]
Q5: What are the primary signaling pathways targeted by DHA in cancer models?
A5: DHA has been shown to inhibit several signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These include the PI3K/AKT/mTOR pathway, the NF-κB pathway, the Hedgehog signaling pathway, and the JAK/STAT pathway.[13][14][15][16] By targeting these pathways, DHA can induce apoptosis, inhibit angiogenesis, and enhance the efficacy of conventional chemotherapy and radiotherapy.[17]
Troubleshooting Guides
Issue 1: Low Bioavailability or Inconsistent Results with Oral Administration
-
Possible Cause: DHA has poor water solubility, which can lead to low and variable oral bioavailability.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure DHA is properly dissolved or suspended in an appropriate vehicle. Common vehicles include corn oil, sesame oil, or aqueous solutions with solubilizing agents like Tween 80 or DMSO.
-
Formulation: Consider using nanoparticle-based formulations or other drug delivery systems to enhance solubility and absorption.
-
Route of Administration: If oral administration continues to yield inconsistent results, consider switching to intraperitoneal injection for more direct and consistent systemic exposure.
-
Issue 2: Observed Toxicity or Adverse Events in Animals
-
Possible Cause: The dosage of DHA may be too high, or the treatment duration may be too long.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Treatment Schedule: Consider alternative treatment schedules, such as intermittent dosing, to reduce cumulative toxicity while maintaining efficacy.
-
Monitor for Clinical Signs: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or neurological symptoms. If adverse events are observed, reduce the dose or discontinue treatment.
-
Issue 3: Lack of Efficacy in the Animal Model
-
Possible Cause: The dosage may be too low, the treatment schedule may be suboptimal, or the timing of treatment initiation may be inappropriate for the disease model.
-
Troubleshooting Steps:
-
Dosage Optimization: Increase the dose in a stepwise manner, staying within the established MTD.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine if therapeutic concentrations of DHA are being achieved and maintained in the plasma.
-
Treatment Timing: In models of acute disease, ensure that treatment is initiated at the appropriate time point relative to disease induction. In chronic models, a longer treatment duration may be necessary.
-
Quantitative Data Summary
Table 1: this compound Dosage in Various Animal Models
| Disease Model | Animal Model | Route of Administration | Dosage | Treatment Schedule | Reference |
| Malaria | ICR Mice | Intranasal, Intraperitoneal | 5 mg/kg, twice daily | Prophylaxis and treatment regimens | [1][2] |
| Inflammatory Bowel Disease | C57BL/6 Mice | Not Specified | 4, 8, or 16 mg/kg/day | Daily | [9][10] |
| Autoimmune Thyroiditis | C57BL/6J Mice | Oral Gavage | 5, 10, or 20 mg/kg/day | Daily for 28 days | [18] |
| Alzheimer's Disease | 5xFAD Mice | Gastric Administration | 20 mg/kg/day | Daily for 3 months | [19] |
| Lung Carcinoma | BALB/c Nude Mice | Not Specified | 100 mg/kg/day (in combination) | Daily | [20] |
| Hepatocellular Carcinoma | Nude Mice | Not Specified | 100 mg/kg/day | Daily | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Animal Model | Route of Administration | Value | Reference |
| Half-life (t½) | Mice (malaria-infected) | Intraperitoneal (100 mg/kg) | 25 min | [5] |
| Half-life (t½) | Mice (control) | Intraperitoneal (100 mg/kg) | 19 min | [5] |
| Clearance (CL/F) | Mice (malaria-infected) | Intraperitoneal (100 mg/kg) | 61.3 L/hr/kg | [5] |
| Clearance (CL/F) | Mice (control) | Intraperitoneal (100 mg/kg) | 50.9 L/hr/kg | [5] |
| Volume of Distribution (V/F) | Mice (malaria-infected) | Intraperitoneal (100 mg/kg) | 36.3 L/kg | [5] |
| Volume of Distribution (V/F) | Mice (control) | Intraperitoneal (100 mg/kg) | 23.0 L/kg | [5] |
| Half-life (t½) | Rats | Intravenous (10 mg/kg) | 0.95 h | [1] |
| Bioavailability (Oral) | Rats | Intragastric (10 mg/kg) | 19-35% | [1] |
Table 3: Acute Toxicity of this compound
| Parameter | Animal Model | Route of Administration | Value | Reference |
| LD50 | Rats | Not Specified | 547.72 mg/kg | [8] |
| LD50 | Mice (for a disulphide derivative) | Not Specified | 345.26 mg/kg | [8] |
Experimental Protocols
Protocol 1: Induction and Treatment of Inflammatory Bowel Disease (IBD) in Mice
-
Animal Model: C57BL/6 mice.
-
Disease Induction:
-
TNBS-induced colitis: Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) intrarectally.
-
Oxazolone-induced colitis: Administer oxazolone intrarectally.
-
-
Treatment Groups:
-
Control group (vehicle).
-
DHA low dose (e.g., 4 mg/kg/day).
-
DHA medium dose (e.g., 8 mg/kg/day).
-
DHA high dose (e.g., 16 mg/kg/day).
-
-
DHA Administration: Administer DHA daily via a suitable route (e.g., oral gavage) starting from the day of disease induction or after the onset of clinical signs.
-
Monitoring: Monitor body weight, disease activity index (DAI), and survival daily.
-
Endpoint Analysis: At the end of the experiment, collect colon tissue for histological analysis (H&E staining), assessment of lymphocyte infiltration, and fibrosis. Analyze immune cell populations (e.g., Th1, Th17, Tregs) in the spleen and mesenteric lymph nodes by flow cytometry.
Protocol 2: Evaluation of DHA in a Xenograft Cancer Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human non-small cell lung cancer A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Treatment Groups:
-
Control group (vehicle).
-
DHA alone (e.g., 100 mg/kg/day).
-
Chemotherapeutic agent alone (e.g., cisplatin).
-
DHA in combination with the chemotherapeutic agent.
-
-
Drug Administration: Administer treatments daily or according to an optimized schedule.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and angiogenesis.
Visualizations
References
- 1. Treatment of malaria in a mouse model by intranasal drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound in a murine malaria model [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 7. In vivo and in vitro investigations of the effects of the antimalarial drug this compound (DHA) on rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. valleyinternational.net [valleyinternational.net]
- 9. This compound Regulates the Th/Treg Balance by Inducing Activated CD4+ T cell Apoptosis via Heme Oxygenase-1 Induction in Mouse Models of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Regulates the Th/Treg Balance by Inducing Activated CD4+ T cell Apoptosis via Heme Oxygenase-1 Induction in Mouse Models of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Herbal Medicine this compound Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- 17. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound attenuates autoimmune thyroiditis by inhibiting the CXCR3/PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic effect of this compound on Alzheimer’s disease model mice with senile macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin (DHA) Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in Dihydroartemisinin (DHA) research.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent IC50 values for DHA in my cancer cell line experiments?
A1: Inconsistent IC50 values for this compound (DHA) are a common issue and can arise from several factors:
-
DHA Instability : DHA is chemically unstable, particularly in aqueous solutions at physiological pH (around 7.4) and temperature (37°C). Its endoperoxide bridge can degrade, leading to a loss of activity over time. The half-life of DHA in plasma at pH 7.4 is approximately 2.3 hours.[1][2]
-
Solvent and Preparation : DHA has poor water solubility.[3] The choice of solvent (commonly DMSO or ethanol) and the final concentration can affect its stability and delivery to cells. Stock solutions should be freshly prepared and diluted in culture medium immediately before use.
-
Cell Culture Medium Composition : Components in the cell culture medium can significantly influence DHA's cytotoxic effects. The presence of iron sources, such as transferrin in fetal bovine serum (FBS), can potentiate DHA's activity, which is dependent on iron to generate reactive oxygen species (ROS).[4][5] Conversely, antioxidants in the medium or secreted by cells can neutralize ROS and reduce DHA's efficacy.
-
Cell Density : The number of cells seeded per well can affect the per-cell drug concentration and the overall metabolic state of the culture, leading to variability in results.
-
Incubation Time : Due to its instability, the duration of DHA exposure is a critical parameter. Shorter incubation times might not be sufficient to observe a full effect, while longer incubations can lead to drug degradation.
Q2: My DHA solution appears cloudy or precipitates when added to the cell culture medium. What should I do?
A2: This is likely due to the low aqueous solubility of DHA.[3] Here are some troubleshooting steps:
-
Check Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Pre-warm Medium : Pre-warming the cell culture medium to 37°C before adding the DHA stock solution can sometimes help with solubility.
-
Vortexing : Gently vortex the diluted DHA solution before adding it to the cell culture wells to ensure it is well-dispersed.
-
Serial Dilutions : Prepare serial dilutions of your DHA stock in the culture medium rather than adding a small volume of highly concentrated stock directly to the wells.
Q3: I am not observing the expected increase in reactive oxygen species (ROS) after DHA treatment. What could be the reason?
A3: The generation of ROS is a key mechanism of DHA's action, and failure to detect an increase can be due to several factors:
-
Insufficient Intracellular Iron : DHA's ability to generate ROS is iron-dependent.[3][6] The cell line you are using may have low basal levels of intracellular iron. Consider supplementing the medium with an iron source like holotransferrin or ferric ammonium citrate.
-
Antioxidant Capacity of Cells : The target cells may have a high intrinsic antioxidant capacity, effectively neutralizing the ROS produced by DHA.
-
Timing of Measurement : ROS production can be an early and transient event. You may need to optimize the time point for ROS measurement after DHA treatment.
-
Assay Sensitivity : Ensure that your ROS detection reagent (e.g., DCFH-DA) is fresh and that the assay is being performed according to the manufacturer's protocol. The concentration of the probe and the incubation time may need optimization for your specific cell line.
Q4: Can the passage number of my cell line affect its sensitivity to DHA?
A4: Yes, the passage number can influence cellular characteristics and drug responses. High-passage number cell lines can exhibit genetic drift, altered gene expression, and changes in metabolic pathways, which may affect their sensitivity to DHA. It is recommended to use cell lines within a consistent and low passage number range for a series of experiments to ensure reproducibility.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in Cell Viability Assays
| Possible Cause | Suggestion |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently multiple times before aliquoting into wells. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. When adding DHA, ensure the pipette tip is below the surface of the medium to avoid loss of the compound on the well wall. |
| DHA Degradation | Prepare fresh dilutions of DHA for each experiment. Add the drug to all wells in a consistent and timely manner. |
| Incubator Conditions | Ensure consistent temperature and CO2 levels throughout the incubator. Avoid placing plates in areas with high temperature fluctuations. |
Problem 2: No Dose-Dependent Effect Observed
| Possible Cause | Suggestion |
| Incorrect Concentration Range | The concentrations tested may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect). Perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal range for your cell line. |
| DHA Inactivity | The DHA stock may have degraded. Purchase fresh DHA or test the activity of your current stock on a sensitive control cell line. |
| Cell Line Resistance | The chosen cell line may be intrinsically resistant to DHA. This could be due to various mechanisms, including efficient drug efflux pumps or high antioxidant capacity. |
| Insufficient Incubation Time | The duration of drug exposure may be too short. Consider extending the incubation time (e.g., 48 or 72 hours), but be mindful of potential DHA degradation over longer periods. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SW1116 | Colorectal Cancer (early-stage) | 24 | 63.79 ± 9.57 | [7] |
| SW480 | Colorectal Cancer (early-stage) | 24 | 65.19 ± 5.89 | [7] |
| SW620 | Colorectal Cancer (late-stage) | 24 | 15.08 ± 1.70 | [7] |
| DLD-1 | Colorectal Cancer (late-stage) | 24 | 38.46 ± 4.15 | [7] |
| HCT116 | Colorectal Cancer (late-stage) | 24 | Varies | [7] |
| COLO205 | Colorectal Cancer (late-stage) | 24 | Varies | [7] |
| MCF-7 | Breast Cancer | 24 | 129.1 | [8] |
| MDA-MB-231 | Breast Cancer | 24 | 62.95 | [8] |
| PC9 | Lung Cancer | 48 | 19.68 | [8] |
| NCI-H1975 | Lung Cancer | 48 | 7.08 | [8] |
| Hep3B | Liver Cancer | 24 | 29.4 | [8] |
| Huh7 | Liver Cancer | 24 | 32.1 | [8] |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [8] |
| HepG2 | Liver Cancer | 24 | 40.2 | [8] |
| A549 | Lung Cancer | Not Specified | 5.72 - 55.52 | [9] |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used as a reference for range-finding experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
DHA Preparation : Prepare a stock solution of DHA in DMSO (e.g., 100 mM). Immediately before use, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DHA. Include a vehicle control (medium with the same concentration of DMSO as the highest DHA concentration).
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment : Seed cells in a 6-well plate and treat with different concentrations of DHA for the desired time.
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing : Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Seeding and Treatment : Seed cells in a 6-well plate or a 96-well black plate and treat with DHA for the optimized time.
-
DCFH-DA Loading : Remove the treatment medium and wash the cells once with serum-free medium. Add medium containing 10-25 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.[12][13]
-
Washing : Remove the DCFH-DA solution and wash the cells twice with PBS.[14]
-
Measurement : Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[14]
Mandatory Visualization
References
- 1. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Herbal Medicine this compound Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- 6. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioquochem.com [bioquochem.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in formulating Dihydroartemisinin for preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Dihydroartemisinin (DHA) for preclinical studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound (DHA) for preclinical research?
A1: The principal difficulties in formulating DHA stem from its inherent physicochemical properties:
-
Poor Aqueous Solubility: DHA is sparingly soluble in water (less than 0.1 g/L), which can lead to low bioavailability and variable drug exposure in preclinical models.[1]
-
Chemical Instability: As a sesquiterpene lactone with an endoperoxide bridge, DHA is susceptible to degradation, particularly in aqueous solutions and under certain pH and temperature conditions.[2][3] This instability can impact the accuracy of in vitro and in vivo experiments.
Q2: What are the common formulation strategies to enhance the solubility and stability of DHA?
A2: Several approaches can be employed to overcome the challenges of formulating DHA:
-
Solid Dispersions: Dispersing DHA in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[4][5]
-
Lipid-Based Formulations: Incorporating DHA into lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and oral absorption.[6][7][8]
-
Nanoparticles: Formulating DHA into nanoparticles, such as solid lipid nanoparticles (SLNs), can increase its surface area, leading to improved dissolution and bioavailability.[7][9][10][11]
-
Cyclodextrin Complexation: Encapsulating DHA within cyclodextrin molecules can enhance its aqueous solubility and stability.[12]
Q3: Which analytical methods are suitable for quantifying DHA in preclinical formulations?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of DHA.[2][13][14][15] For enhanced sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.[2]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low and Inconsistent Drug Loading in Lipid-Based Formulations (Liposomes/SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of DHA in the lipid matrix. | - Select lipids in which DHA has higher solubility. Pre-screening the solubility of DHA in various lipids is recommended. - Increase the temperature during the formulation process to enhance DHA solubility in the molten lipid, but monitor for potential degradation. |
| Drug precipitation during the formulation process. | - Optimize the solvent evaporation rate during liposome preparation to prevent rapid drug precipitation. - For SLNs, ensure the drug is fully dissolved in the molten lipid before emulsification. |
| Inadequate homogenization during nanoparticle preparation. | - Increase the homogenization speed or duration. - Use a high-pressure homogenizer for smaller and more uniform particle sizes. |
Issue 2: Physical Instability of the Formulation (e.g., aggregation, precipitation) During Storage
| Potential Cause | Troubleshooting Step |
| Suboptimal surface charge of nanoparticles. | - Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered stable. - Incorporate charged lipids or surfactants into the formulation to increase surface charge and electrostatic repulsion. |
| Particle growth due to Ostwald ripening. | - Select a lipid with a higher melting point for SLN formulations. - Include a certain percentage of liquid lipid (oil) in the solid lipid matrix to create a less ordered crystalline structure. |
| Drug leakage from the formulation. | - For liposomes, choose phospholipids with a higher phase transition temperature (Tm). - Incorporate cholesterol into the liposomal bilayer to increase its rigidity and reduce drug leakage. |
Issue 3: Inconsistent In Vitro Release Profiles
| Potential Cause | Troubleshooting Step |
| Inadequate sink conditions in the release medium. | - Ensure the concentration of the drug in the release medium does not exceed 10-15% of its saturation solubility in that medium. - Add a small percentage of a surfactant (e.g., Tween 80, SDS) to the release medium to increase the solubility of DHA. |
| Inappropriate dialysis membrane cutoff for nanoparticle formulations. | - Select a dialysis membrane with a molecular weight cutoff (MWCO) that is high enough to allow the free drug to pass through but low enough to retain the nanoparticles. |
| Variable particle size distribution. | - Optimize the formulation and process parameters to achieve a narrow particle size distribution (Polydispersity Index < 0.3). |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from a study that prepared DHA solid dispersions with Polyvinylpyrrolidone K30 (PVP K30).[4][5]
Materials:
-
This compound (DHA)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh DHA and PVP K30 in the desired ratio (e.g., 1:1, 1:5, 1:9).
-
Dissolve both the DHA and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and stirring.
-
Evaporate the methanol using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator.
Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration Method
This protocol is a general method for liposome preparation and has been adapted for DHA.[6][8]
Materials:
-
This compound (DHA)
-
Phosphatidylcholine (e.g., Egg PC or Soy PC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Accurately weigh DHA, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., Phosphatidylcholine:Cholesterol 2:1).
-
Dissolve all components in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at room temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (Tm).
-
The resulting suspension contains multilamellar vesicles (MLVs). To reduce the size and lamellarity, sonicate the suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.
-
For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Store the prepared liposomes at 4°C.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method.[13][14][15]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and phosphate buffer (e.g., pH 3.6 in a 70:30 v/v ratio).[13] The exact ratio and pH may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-273 nm (DHA lacks a strong chromophore, so a lower wavelength is often used).[2]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure for Forced Degradation Studies:
-
Acid Degradation: Treat DHA solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Degradation: Treat DHA solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat DHA solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose solid DHA or DHA in solution to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose DHA solution to UV light (e.g., 254 nm) for a specified time.
-
Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent DHA peak.
Section 4: Data Presentation
Table 1: Solubility Enhancement of this compound with Different Formulation Strategies
| Formulation Strategy | Carrier/Lipid | Drug:Carrier Ratio | Solubility Enhancement (fold) | Reference |
| Solid Dispersion | PVPK30 | 1:9 | ~60 | [4] |
| Cyclodextrin Complexation | HPβCD | - | ~89 | [12] |
Table 2: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DHA-LUM SLNs | 308.4 | 0.29 | -16.0 | 93.9 (DHA) |
Section 5: Visualizations
Caption: Experimental workflow for developing a preclinical formulation of this compound.
Caption: A logical workflow for troubleshooting common formulation challenges.
Caption: Proposed mechanism of action of this compound in malaria parasites.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. CN103760265A - High performance liquid chromatography determination method of this compound content - Google Patents [patents.google.com]
- 3. fip.org [fip.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and in vitro evalaution of solid dispersion tablets Containing dihydroarthemesinin [repository.ju.edu.et]
- 6. Nanostructured this compound Plus Epirubicin Liposomes Enhance Treatment Efficacy of Breast Cancer by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stm.bookpi.org [stm.bookpi.org]
- 8. Strategy to provide a useful solution to effective delivery of this compound: development, characterization and in vitro studies of liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 14. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability indicating RP-HPLC method for Anti-Malarial drug [zenodo.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
Optimization of Dihydroartemisinin concentration for apoptosis induction in cancer cells
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers investigating the optimization of Dihydroartemisinin (DHA) concentration for inducing apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound (DHA) to induce apoptosis in cancer cells?
A1: The effective concentration of DHA is highly dependent on the cancer cell line. Based on published data, a typical starting range for in vitro experiments is between 5 µM and 160 µM.[1] For sensitive cell lines, concentrations as low as 10 µM can induce significant apoptosis, while more resistant lines may require higher doses.[2] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q2: What is the recommended incubation time for DHA treatment?
A2: Incubation times in most studies range from 24 to 72 hours.[1] A 48-hour incubation period is frequently used to observe significant apoptotic effects.[1][2] However, time-course experiments are crucial, as optimal effects on cell viability may vary; for instance, in HO8910 cells, the lowest viability was observed after 72 hours of DHA treatment.[1]
Q3: How does DHA induce apoptosis in cancer cells?
A3: DHA induces apoptosis through multiple signaling pathways. Key mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): The peroxide bridge in the DHA molecule reacts with intracellular iron, producing cytotoxic ROS.[3][4] This is a primary mechanism for its anti-tumor effects.[3]
-
Mitochondrial Pathway (Intrinsic Pathway): DHA can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases-9 and -3.[4][5] It also alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[2][6]
-
Death Receptor Pathway (Extrinsic Pathway): Some studies show DHA can activate caspase-8, a key initiator of the extrinsic apoptotic pathway.[2]
-
Inhibition of Survival Pathways: DHA has been shown to suppress pro-survival signaling pathways, including the Hedgehog, JAK2/STAT3, and PI3K/AKT/mTOR pathways.[1][6][7]
Q4: Is DHA selectively toxic to cancer cells?
A4: DHA has demonstrated selective cytotoxicity, showing potent effects against various cancer cells with minimal impact on non-tumorigenic cells in several studies.[2][3] For example, concentrations of DHA that induced apoptosis in ovarian cancer cells had no significant effect on normal human ovarian surface epithelial cells (HOSEPICs).[1] This selectivity is partly attributed to the higher concentration of iron in cancer cells, which activates the DHA molecule.[8]
Q5: What are the standard methods to confirm that DHA is inducing apoptosis?
A5: The most common methods are:
-
Annexin V/PI Staining via Flow Cytometry: This is the gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9]
-
Caspase Activity Assays: Measuring the activation of key executioner caspases like caspase-3 and caspase-9 confirms the apoptotic cascade is active.[5][6]
-
Western Blotting: Analyzing the expression levels of apoptosis-related proteins such as Bax, Bcl-2, cleaved PARP, and cytochrome c provides mechanistic insight.[5][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No significant apoptosis observed at tested DHA concentrations. | 1. Concentration Too Low: The selected cell line may be resistant to the tested concentrations. 2. Incubation Time Too Short: Apoptosis may require a longer exposure time to DHA. 3. DHA Degradation: DHA solution may not be stable. 4. High Cell Confluency: Overly confluent cells may be less sensitive to drug treatment. | 1. Perform a Dose-Response Curve: Test a wider range of DHA concentrations (e.g., 5 µM to 200 µM) to determine the IC50 value. 2. Conduct a Time-Course Experiment: Assess apoptosis at multiple time points (e.g., 24h, 48h, 72h).[1] 3. Prepare Fresh Solutions: Always prepare DHA solutions fresh from a DMSO stock for each experiment. Ensure the final DMSO concentration is low (<0.1%).[1] 4. Standardize Seeding Density: Ensure cells are in the logarithmic growth phase and at an appropriate density (e.g., 70-80% confluency) at the time of treatment. |
| High cell death observed, but flow cytometry shows more necrosis than apoptosis. | 1. DHA Concentration Too High: Supramaximal concentrations can induce rapid, widespread cell death through necrosis rather than programmed apoptosis. 2. Late-Stage Apoptosis: The measurement was taken too late, and cells have progressed from apoptosis to secondary necrosis. | 1. Lower DHA Concentration: Reduce the concentration to a level closer to the determined IC50 value. 2. Harvest Cells Earlier: Perform a time-course experiment and analyze cells at earlier time points (e.g., 12h, 24h) to capture the early apoptotic population. |
| Inconsistent results between experiments. | 1. Cell Line Variability: High passage numbers can alter cell characteristics and drug sensitivity. 2. Inconsistent DHA Activity: Improper storage of DHA stock solution. 3. Variable Seeding Density: Differences in the number of cells plated can affect the outcome. | 1. Use Low-Passage Cells: Thaw a fresh vial of cells after a limited number of passages. 2. Proper Stock Storage: Store DHA powder and stock solutions at -20°C or -80°C, protected from light. 3. Precise Cell Counting: Use a consistent and accurate method for cell counting (e.g., automated cell counter) before seeding. |
Data Presentation: Efficacy of DHA
Table 1: Effective DHA Concentrations for Apoptosis Induction in Various Cancer Cells
| Cancer Type | Cell Line | DHA Concentration (µM) | Incubation Time (h) | Observed Apoptotic Effect | Citation |
|---|---|---|---|---|---|
| Ovarian Cancer | SKOV3 | 40, 80, 160 | 48 | Dose-dependent increase in early apoptosis (4.6%, 8.6%, 12.8%) | [1] |
| Ovarian Cancer | SKOV3-IP | 20, 40, 80 | 48 | Dose-dependent increase in early apoptosis (2.9%, 7.3%, 17.4%) | [1] |
| Ovarian Cancer | A2780 | 10, 25 | Not Specified | ~5-fold and >8-fold increase in apoptosis, respectively | [2] |
| Ovarian Cancer | OVCAR-3 | 10, 25 | Not Specified | >8-fold and ~18-fold increase in apoptosis, respectively | [2] |
| Bladder Cancer | EJ-138 & HTB-9 | Not Specified | 48 | Dose-dependent increase in apoptosis | [5] |
| Glioblastoma | U87 & U251 | 100 | 24, 48, 72 | Time-dependent increase in apoptosis |[9] |
Table 2: IC50 Values of DHA in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
|---|---|---|---|---|
| Lung Cancer | PC9 | 19.68 | 48 | [10] |
| Lung Cancer | NCI-H1975 | 7.08 | 48 | [10] |
| Liver Cancer | Hep3B | 29.4 | 24 | [10] |
| Liver Cancer | Huh7 | 32.1 | 24 | [10] |
| Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [10] |
| Liver Cancer | HepG2 | 40.2 | 24 | [10] |
| Colon Cancer (Early-Stage) | SW480 | 65.19 | 24 | [11] |
| Colon Cancer (Late-Stage) | SW620 | 15.08 | 24 | [11] |
| Colon Cancer (Late-Stage) | HCT116 | 38.46 | 24 | [11] |
| Leukemia | HL-60 | 2 | 48 |[12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
DHA Treatment: Treat cells with a series of DHA concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.[1] Include a vehicle control (DMSO, final concentration <0.1%).[1]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Staining)
-
Cell Seeding and Treatment: Seed 3-5 x 10⁵ cells in 6-well plates.[1] After overnight adherence, treat with desired DHA concentrations for the determined time (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.[1]
-
Incubation: Incubate for 15 minutes in the dark at room temperature.[1]
-
Analysis: Analyze the samples immediately using a flow cytometer.[9]
Visualizations
Experimental and Logical Workflows
Caption: Diagram 1: General Workflow for DHA Optimization.
Caption: Diagram 2: Key Signaling Pathways in DHA-Induced Apoptosis.
References
- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. This compound Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of Dihydroartemisinin-based cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of dihydroartemisinin (DHA)-based cell viability assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions to enhance the reliability of your results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in the wells of the microplate.[1][2] | - Ensure thorough mixing of the cell suspension before and during plating. - Use a multichannel pipette for more consistent dispensing.[2] - Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS or media.[1] |
| Pipetting Errors: Inaccurate dispensing of DHA, media, or assay reagents.[1][2][3] | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Change pipette tips between different concentrations of DHA. | |
| DHA Instability: DHA can be unstable in aqueous solutions and may degrade over time, affecting its potency.[4][5][6][7] | - Prepare fresh DHA solutions for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C in DMSO). - Minimize the time the DHA-containing media is incubated with cells, and consider the half-life of DHA in your experimental conditions.[4] | |
| Low Signal or No Dose-Response | Sub-optimal DHA Concentration Range: The concentrations of DHA used may be too low to elicit a cytotoxic effect or too high, causing immediate cell death. | - Perform a dose-response experiment with a wide range of DHA concentrations to determine the IC50 value for your specific cell line.[8][9] |
| Incorrect Incubation Time: The duration of DHA exposure may be too short to induce a measurable effect.[8][9][10] | - Optimize the incubation time (e.g., 24, 48, 72 hours) to observe a significant effect.[8][9][10] | |
| Cell Line Resistance: The cell line being used may be inherently resistant to DHA. | - Review literature for the known sensitivity of your cell line to DHA. - Consider using a positive control (a compound known to be cytotoxic to your cells) to validate the assay. | |
| Inconsistent Results Across Experiments | Variation in Cell Passage Number: Cells at different passage numbers can exhibit altered sensitivity to drugs. | - Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Inconsistent Cell Health: Starting with unhealthy or stressed cells can lead to unreliable results.[11] | - Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.[11] | |
| Media Components Interference: Components in the cell culture media, such as serum or phenol red, can interfere with the assay reagents.[12][13] | - When using tetrazolium-based assays (e.g., MTT, XTT), consider using serum-free media during the incubation with the reagent.[12] - Include appropriate background controls (media only, media with DHA but no cells).[13] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving DHA, and how should it be stored?
A1: this compound has low solubility in water.[14] The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How stable is DHA in cell culture medium?
A2: this compound is known to be chemically unstable in aqueous solutions, including cell culture media, with its stability being pH and temperature-dependent.[4][5][6] It can degrade over the course of a typical cell culture experiment.[4] This degradation can lead to a decrease in the effective concentration of DHA over time, potentially impacting the reproducibility of your results. It is advisable to prepare fresh DHA-containing media for each experiment and minimize prolonged incubation times where possible.
Q3: Can DHA interfere with the cell viability assay itself?
A3: Yes, like many compounds, DHA has the potential to interfere with certain cell viability assays. For tetrazolium-based assays (e.g., MTT, XTT, MTS), reducing compounds can non-enzymatically reduce the tetrazolium salt, leading to a false-positive signal.[13] It is crucial to include a control of DHA in cell-free media to check for any direct reduction of the assay reagent.
Q4: What are the key differences between common cell viability assays like MTT, XTT, and CellTiter-Glo when used with DHA?
A4:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a widely used, cost-effective assay. However, the resulting formazan product is insoluble and requires an additional solubilization step, which can introduce variability.[12][15][16]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it a more convenient alternative to MTT.[16]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a key indicator of metabolically active cells. It is generally considered more sensitive than colorimetric assays.[13]
The choice of assay can depend on the specific cell type, experimental conditions, and available equipment. It is recommended to validate the chosen assay for your specific experimental setup.
Q5: What are the main cellular pathways affected by DHA that I should be aware of when interpreting my results?
A5: this compound has a multi-targeted effect on cancer cells. It is known to induce oxidative stress through the production of reactive oxygen species (ROS).[17][18] Key signaling pathways inhibited by DHA include NF-κB, PI3K/AKT/mTOR, JAK/STAT, and Wnt/β-catenin.[17][19][20] It can also activate apoptotic pathways.[17] Understanding these mechanisms can help in interpreting the observed cytotoxic effects.
Experimental Protocols
Protocol: MTT Assay for DHA-Induced Cytotoxicity in Adherent Cells
This protocol provides a general guideline for assessing the effect of DHA on the viability of adherent cancer cells using the MTT assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (DHA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
DHA Treatment:
-
Prepare a series of DHA dilutions in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the DHA-treated wells) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared DHA dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium containing DHA.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the cell viability against the DHA concentration to determine the IC50 value.
-
Visualizations
DHA-Based Cell Viability Assay Workflow
Caption: Workflow for a typical DHA-based cell viability assay.
Key Signaling Pathways Modulated by this compound
Caption: Major signaling pathways affected by this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of this compound and this compound/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. broadpharm.com [broadpharm.com]
- 16. jrmds.in [jrmds.in]
- 17. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroartemisinin vs. Artesunate: A Comparative Analysis of Anti-Cancer Efficacy
A comprehensive review of experimental data on the anti-cancer activities of dihydroartemisinin (DHA) and artesunate (AS), two prominent derivatives of artemisinin. This guide provides a comparative analysis of their cytotoxic effects, impact on apoptosis and cell cycle, and underlying molecular mechanisms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound (DHA) and artesunate (AS) are semi-synthetic derivatives of artemisinin, a compound originally isolated from the plant Artemisia annua. While renowned for their potent anti-malarial properties, a growing body of evidence has highlighted their significant anti-cancer activities. Both compounds share a common endoperoxide bridge, which is crucial for their therapeutic effects, but differences in their chemical structure lead to variations in their pharmacokinetic profiles and biological activities. This guide offers a side-by-side comparison of their performance in pre-clinical cancer studies.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic effects, induction of apoptosis, and cell cycle arrest mediated by DHA and AS across a range of cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound (DHA) and Artesunate (AS) in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound (DHA) IC50 (µM) | Artesunate (AS) IC50 (µM) | Reference |
| Lung Cancer | A549 | 15.6 | 28.8 (µg/mL) | [1][2] |
| H1299 | - | 27.2 (µg/mL) | [2] | |
| NCI-H1975 | 7.08 (48h) | - | [3] | |
| PC9 | 19.68 (48h) | - | [3] | |
| Breast Cancer | MCF-7 | 129.1 (24h) | 83.28 (24h) | [3] |
| MDA-MB-231 | 62.95 (24h) | >50 | [3][4] | |
| MDA-MB-468 | - | - | [1] | |
| SK-BR-3 | - | - | [1] | |
| BT549 | - | 5.86 (DHA-TF) | [4] | |
| Ovarian Cancer | A2780 | Lowest IC50 among derivatives | Higher IC50 than DHA | [5] |
| OVCAR-3 | More sensitive than A2780 | 4.67 | [5][6] | |
| SKOV3 | Inhibited growth | Inhibited growth | [7] | |
| UWB1 | - | 26.91 | [6] | |
| Caov-3 | - | 15.17 | [6] | |
| Leukemia | MV4-11 | 0.24 (72h) | 0.092 (72h) | [8] |
| ML-2 | - | - | [8] | |
| MOLM-13 | - | - | [8] | |
| Colon Cancer | SW480 | 11.4 | 39 | [9] |
| SW620 | 11.9 | 42.8 | [9] | |
| HCT116 | 15.08 - 38.46 (24h) | Sensitive at 100µM | [3][10][11] | |
| DLD-1 | 15.08 - 38.46 (24h) | Sensitive at 100µM | [3][10][11] | |
| COLO 205 | 15.08 - 38.46 (24h) | Sensitive at 100µM | [3][10][11] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The values presented are for comparison within the cited studies.
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Parameter | This compound (DHA) | Artesunate (AS) | Reference |
| Apoptosis Induction | Induces apoptosis in a dose-dependent manner in various cancer cell lines, including ovarian, leukemia, and colon cancer.[5][12] | Induces apoptosis through the intrinsic mitochondrial pathway, often mediated by reactive oxygen species (ROS).[1][12] | [1][5][12] |
| Cell Cycle Arrest | Can induce G0/G1 or G2/M phase arrest depending on the cell line and concentration.[13] | Commonly causes G2/M phase arrest in several cancer types, including breast and ovarian cancer.[7][14] | [7][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of DHA or AS (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Culture and treat cells with the desired concentrations of DHA or AS for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with DHA or AS as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by DHA and AS, as well as a general experimental workflow for their comparative analysis.
General experimental workflow for comparing DHA and AS.
Simplified signaling pathways of DHA and AS in cancer cells.
Concluding Remarks
Both this compound and artesunate demonstrate significant anti-cancer properties through the induction of apoptosis and cell cycle arrest, often mediated by increased reactive oxygen species and modulation of key signaling pathways. Generally, DHA appears to exhibit more potent cytotoxic effects at lower concentrations compared to artesunate in several cancer cell lines. However, the efficacy of both compounds is cell-line dependent. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential and to determine their optimal applications in cancer therapy, either as monotherapies or in combination with existing anti-cancer drugs.
References
- 1. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of artesunate on the malignant biological behaviors of non-small cell lung cancer in human and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Transferrin Adducts Enhance TRAIL-Induced Apoptosis in Triple-Negative Breast Cancer in a P53-Independent and ROS-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Artesunate as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin derivatives inhibit epithelial ovarian cancer cells via autophagy-mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of artemisinins for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Artesunate induces G2/M cell cycle arrest through autophagy induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Effects of Dihydroartemisinin Using Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial drug that has garnered significant attention for its anti-cancer properties.[1] Its efficacy in inhibiting tumor growth and inducing apoptosis has been demonstrated across a wide range of cancer types in preclinical studies.[2] This guide provides an objective comparison of DHA's in vivo anti-tumor effects, both as a monotherapy and in combination with other agents, supported by experimental data from xenograft models.
Mechanisms of this compound's Anti-Tumor Activity
DHA exerts its anti-cancer effects through a multi-targeted approach, influencing various signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1] Key mechanisms include the induction of apoptosis, inhibition of angiogenesis, and modulation of cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1][3][4]
Caption: Key signaling pathways modulated by this compound (DHA).
Standard Experimental Workflow for Xenograft Models
The evaluation of DHA's anti-tumor effects in vivo typically follows a standardized workflow involving the implantation of human cancer cells into immunodeficient mice.
Caption: Typical experimental workflow for a DHA xenograft study.
In Vivo Anti-Tumor Efficacy of this compound as a Monotherapy
Numerous studies have demonstrated the efficacy of DHA in suppressing tumor growth in various cancer xenograft models. The data below summarizes the outcomes of DHA monotherapy.
| Cancer Type | Cell Line | Animal Model | DHA Dosage & Administration | Key Findings | Reference |
| Hepatocellular Carcinoma | HCCLM6 | Nude Mice | 50 mg/kg/day (intraperitoneal) | Significant inhibition of tumor growth and migration.[5] | [5] |
| Lung Cancer | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 50 mg/kg/day (intragastric) | Significant inhibition of tumor growth and metastasis.[6] | [6] |
| Melanoma | B16F10 | C57BL/6 Mice | 20 mg/kg/day (intragastric) | Inhibited tumor proliferation, migration, and metastasis.[7][8] | [7][8] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 50, 100, 200 mg/kg/day (gavage) | Dose-dependent reduction in tumor growth and angiogenesis.[9] | [9] |
This compound in Combination Therapy
The anti-tumor effects of DHA can be significantly enhanced when used in combination with conventional chemotherapeutic agents. This synergistic interaction often allows for lower doses of cytotoxic drugs, potentially reducing side effects.
| Cancer Type | Combination Agents | Xenograft Model | Key Findings | Reference |
| Ovarian Cancer | Carboplatin | A2780 and OVCAR-3 xenografts | Enhanced inhibition of tumor growth compared to single agents.[1] | [1] |
| Lung Cancer | Cisplatin | A549 xenografts | Greater tumor growth inhibition with the combination therapy.[6][10] | [6][10] |
| Lung Cancer | Cyclophosphamide | Lewis Lung Carcinoma xenografts | Significant reduction in tumor growth and metastasis with combination.[6] | [6] |
| Prostate Cancer | Docetaxel | PC-3 xenografts | Synergistic anti-tumor efficacy and increased overall survival.[1] | [1] |
| Colorectal Cancer | Oxaliplatin | HCT116 xenografts | Stronger anti-tumor effects from the combination treatment.[11] | [11] |
| Non-Small-Cell Lung Carcinoma | Onconase | A549 xenografts | Markedly enhanced anti-tumor effect with the combination.[12] | [12] |
| Hepatocellular Carcinoma | Sorafenib | HepG2 xenografts | Synergistic anti-cancer effect and delayed tumor growth.[13] | [13] |
| Pancreatic Cancer | Gemcitabine | BxPC-3 xenografts | Significantly reduced tumor volume and increased apoptosis.[13] | [13] |
| Breast Cancer | Paclitaxel | MCF-7 xenografts | Significantly higher inhibition rate with the combined treatment.[13] | [13] |
| Hepatocellular & Breast Cancer | Resveratrol | HepG2 & MDA-MB-231 avian embryo model | Effectively inhibited the growth of xenograft tumors.[14] | [14] |
Detailed Experimental Protocols
The following sections outline the typical methodologies employed in xenograft studies validating the anti-tumor effects of DHA.
Cell Lines and Culture
Human cancer cell lines, such as A549 (lung carcinoma), HCT116 (colorectal carcinoma), and PC-3 (prostate cancer), are commonly used.[6][11] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model
Immunodeficient mice, typically BALB/c nude mice or NOD/SCID mice, aged 4-6 weeks, are used to prevent graft rejection. A suspension of cancer cells (usually 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
Drug Preparation and Administration
DHA is typically dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol, and saline. Administration is commonly performed via intraperitoneal injection, oral gavage, or intratumoral injection, with doses ranging from 20 to 200 mg/kg of body weight, administered daily or on alternate days.[7][9]
Tumor Growth Measurement and Analysis
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²) / 2. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Immunohistochemistry and Western Blotting
Excised tumor tissues are often fixed in formalin and embedded in paraffin for immunohistochemical analysis of biomarkers related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31). Western blotting may also be performed on tumor lysates to quantify the expression of proteins in key signaling pathways.
References
- 1. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits antitumor activity toward hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doi.org [doi.org]
- 10. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro. [medpublics.com]
- 11. This compound enhances the anti-tumor activity of oxaliplatin in colorectal cancer cells by altering PRDX2-reactive oxygen species-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of onconase and this compound synergistically suppresses growth and angiogenesis of non-small-cell lung carcinoma and malignant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of this compound and resveratrol effectively inhibits cancer cell migration via regulation of the DLC1/TCTP/Cdc42 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Dihydroartemisinin-piperaquine vs. Artemether-lumefantrine for Malaria Treatment
A Guide for Researchers and Drug Development Professionals
The global effort to control and eliminate malaria hinges on the efficacy of frontline antimalarial drugs. Among the World Health Organization (WHO) recommended artemisinin-based combination therapies (ACTs), Dihydroartemisinin-piperaquine (DHA-PQP) and Artemether-lumefantrine (AL) are two of the most widely deployed treatments for uncomplicated Plasmodium falciparum malaria. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and drug development professionals.
Both DHA-PQP and AL combine a fast-acting artemisinin derivative for rapid parasite reduction with a longer-acting partner drug to eliminate remaining parasites.[1] While both combinations consistently demonstrate high efficacy, they exhibit significant differences in their pharmacokinetic properties and post-treatment prophylactic effects, which influence their optimal use in different epidemiological settings.
Mechanism of Action
The therapeutic efficacy of both DHA-PQP and AL stems from the synergistic action of their components, each targeting the malaria parasite through distinct mechanisms.
This compound-piperaquine (DHA-PQP):
-
This compound (DHA): As the active metabolite of all artemisinin compounds, DHA provides rapid parasite clearance.[2] Its mechanism involves the iron-mediated cleavage of its endoperoxide bridge within the parasite, generating reactive oxygen species (free radicals).[3] These radicals then damage parasite proteins and membranes, leading to rapid parasite death.[3] DHA is effective against all asexual stages of the parasite.[4]
-
Piperaquine (PQP): A bisquinoline antimalarial, piperaquine has a mechanism thought to be similar to chloroquine.[1][5] It accumulates in the parasite's digestive vacuole and inhibits the detoxification of heme, a toxic byproduct of hemoglobin digestion, into hemozoin.[4][5] The accumulation of toxic heme leads to parasite death. Piperaquine's key advantage is its very long elimination half-life of 2-3 weeks, which provides an extended period of post-treatment protection against new infections.[1][6][7]
Artemether-lumefantrine (AL):
-
Artemether: An artemisinin derivative that is rapidly metabolized into its active form, this compound (DHA).[8] It is responsible for the rapid initial clearance of parasites by inhibiting their nucleic acid and protein synthesis.[8][9]
-
Lumefantrine: An aryl alcohol, lumefantrine complements artemether's action. It also acts within the parasite's food vacuole, where it is believed to interfere with the heme polymerization process, leading to the accumulation of toxic heme.[9][10][11] Lumefantrine has a shorter half-life than piperaquine, estimated at 4-10 days.[7][12]
Experimental Protocols for Comparative Efficacy Trials
The data presented in this guide are derived from randomized controlled trials (RCTs) that generally adhere to the WHO's standard protocol for assessing antimalarial drug efficacy.
Typical Study Design:
-
Design: Randomized, open-label or single-blinded, comparative clinical trials.[12][13] Many are designed as non-inferiority trials to ensure a new treatment is at least as good as the standard.[14][15]
-
Participants: Patients, often children aged 6-59 months or up to 10 years, with microscopically confirmed uncomplicated P. falciparum malaria and a specified range of parasite density.[6][14][16] Exclusion criteria typically include signs of severe malaria, pregnancy, and recent use of antimalarials.[1]
-
Randomization: Patients are randomly assigned to receive either DHA-PQP or AL.
-
Drug Administration:
-
Follow-up: Patients are followed for a period of 28, 42, or 63 days to monitor for treatment failure.[12][13][16] Clinical and parasitological assessments are performed at scheduled intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, 35, 42).[13]
-
Efficacy Endpoints:
-
Primary Endpoint: The main measure of efficacy is the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at day 28 or 42.[13][17]
-
Secondary Endpoints: These include uncorrected ACPR, parasite clearance time (PCT), fever clearance time (FCT), and gametocyte carriage.[6][13]
-
-
Laboratory Analysis:
-
Microscopy: Thick and thin blood smears are examined to determine parasite density and species.
-
PCR Genotyping: Used on samples from patients with recurrent parasitemia to distinguish between a recrudescent infection (true treatment failure) and a new infection.[12] This distinction is crucial, especially in high-transmission areas.
-
Data Presentation: Efficacy and Clinical Outcomes
Multiple large-scale studies and meta-analyses have compared the performance of DHA-PQP and AL, particularly in pediatric populations in Africa.
Table 1: PCR-Corrected Efficacy (Cure Rates)
PCR-corrected cure rates reflect the true efficacy of a drug in clearing the initial infection. Both DHA-PQP and AL consistently demonstrate high efficacy, meeting the WHO's recommended >95% threshold in many studies.[17][18]
| Follow-up Period | Drug | PCR-Corrected Cure Rate (%) | No. of Participants | No. of Studies | Source |
| Day 28 | DHA-PQP | 94.7 - 99.4 | 1039 / 159 | 1 / 1 | [13][14] |
| AL | 95.3 - 98.1 | 514 / 158 | 1 / 1 | [13][14] | |
| Meta-Analysis | |||||
| DHA-PQP | >95 | 8508 | 16 | [17][19] | |
| AL | >95 | 8508 | 16 | [17][19] | |
| Day 42 | DHA-PQP | 99.3 | 159 | 1 | [13] |
| AL | 97.4 | 158 | 1 | [13] | |
| Meta-Analysis | |||||
| DHA-PQP | Risk Ratio Favors DHA-PQP | 5959 | 17 | [17][19] | |
| AL | (RR 0.60, 95% CI 0.47-0.78) | 5959 | 17 | [17][19] |
Note: A meta-analysis found that while both drugs were highly efficacious at Day 28, the risk of treatment failure was significantly lower in the DHA-PQP group at both Day 28 and Day 42.[17][19]
Table 2: Recurrent Infections and Post-Treatment Prophylaxis
This table highlights the most significant difference between the two therapies: the risk of recurrent parasitemia. The longer elimination half-life of piperaquine provides a superior post-treatment prophylactic effect compared to lumefantrine.[6][7][12]
| Follow-up Period | Drug | Risk of Recurrent Parasitemia (Uncorrected, %) | Risk Difference / Notes | Source |
| Day 28 | DHA-PQP | 2.6 | Significantly lower than AL (p < 0.001) | [13] |
| AL | 15.5 | [13] | ||
| Day 42 | DHA-PQP | 12.2 - 13.55 | Significantly lower than AL (p < 0.0001) | [6][15][20] |
| AL | 24.0 - 33.2 | [6][15][20] | ||
| DHA-PQP | 26.0 | Risk Difference: 21% lower than AL | [16] | |
| AL | 47.0 | [16] |
Note: The lower risk of recurrent parasitemia with DHA-PQP is primarily due to its effectiveness in preventing new infections for several weeks after treatment.[12][14][15]
Table 3: Parasite and Fever Clearance
Both combinations act rapidly to clear parasites and resolve fever, consistent with the function of their artemisinin components.
| Outcome | Drug | Clearance Time / Rate | Notes | Source |
| Parasite Clearance | DHA-PQP | Faster clearance by Day 2 (3.8% positive) | Statistically significant difference (p=0.04) | [7][13] |
| AL | Slower clearance by Day 2 (9.5% positive) | Both drugs achieved near-total clearance by Day 3 | [7][13] | |
| Fever Clearance | DHA-PQP | Lower proportion with fever on Day 1 (55%) | Statistically significant difference (p=0.01) | [6] |
| AL | Higher proportion with fever on Day 1 (68%) | Similar rates on Days 2 and 3 | [6] |
Table 4: Effect on Gametocyte Carriage
Gametocytes are the sexual stage of the parasite responsible for transmission to mosquitoes. Reducing their carriage is a key public health goal.
| Outcome | Drug | Finding | Notes | Source | | :--- | :--- | :--- | :--- | | Gametocyte Appearance | DHA-PQP | Lower risk of developing gametocytemia post-therapy | 4.2% vs 10.6% (p=0.01) |[6] | | | AL | Higher risk of developing gametocytemia post-therapy | |[6] | | Gametocyte Carriage | DHA-PQP | Significantly lower carriage between Days 29-42 | (RR 0.26, 95% CI 0.12 to 0.56) |[21] | | | AL | Higher carriage between Days 29-42 | |[21] |
Conclusion
Both this compound-piperaquine and Artemether-lumefantrine are highly effective and safe treatments for uncomplicated P. falciparum malaria, consistently achieving PCR-corrected cure rates above 95%.[17]
The primary distinction lies in their post-treatment prophylactic efficacy. DHA-PQP offers a significantly longer period of protection against new infections, a direct result of the extended half-life of piperaquine.[1][14] This makes it a particularly advantageous option in areas of high malaria transmission to reduce the overall burden of malaria and the frequency of repeat episodes in patients. Furthermore, its once-daily dosing schedule offers an operational advantage over the twice-daily regimen of AL.[3][6]
Artemether-lumefantrine remains a cornerstone of malaria treatment globally. It is highly effective at clearing existing infections and is well-tolerated.[6][12]
The choice between these two first-line therapies may be guided by local malaria epidemiology and programmatic goals. In high-transmission settings or during mass drug administration campaigns where reducing incidence is a primary objective, the superior prophylactic effect of DHA-PQP is a compelling advantage. For individual case management where the primary goal is to cure the current infection, both drugs perform exceptionally well. Continued surveillance of their efficacy is crucial to monitor for the emergence of drug resistance.[17][18]
References
- 1. This compound‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]
- 4. This compound–Piperaquine Combination in the Treatment of Uncomplicated Plasmodium falciparum Malaria: Update on Clinical Failures in Africa and Tools for Surveillance [mdpi.com]
- 5. Piperaquine - Wikipedia [en.wikipedia.org]
- 6. Artemether-Lumefantrine versus this compound-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized trial of this compound–piperaquine versus artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Artemether-Lumefantrine versus this compound-Piperaquine for Treatment of Malaria: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized trial of this compound-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Piperaquine and Artemether-Lumefantrine for Treating Uncomplicated Malaria in African Children: A Randomised, Non-Inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-piperaquine and artemether-lumefantrine for treating uncomplicated malaria in African children: a randomised, non-inferiority trial | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 16. Comparative Efficacy of Artemether-Lumefantrine and this compound-Piperaquine for the Treatment of Uncomplicated Malaria in Ugandan Children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. malariaworld.org [malariaworld.org]
- 18. Efficacy of this compound-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials | springermedizin.de [springermedizin.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating Drug Combinations: A Guide to the Antagonistic Interactions of Dihydroartemisinin
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a potent derivative of artemisinin, is a cornerstone of modern antimalarial treatment, primarily used in artemisinin-based combination therapies (ACTs). While combination therapy is designed to enhance efficacy and combat drug resistance, certain drug pairings can lead to antagonistic interactions, where the combined effect is less than the sum of their individual effects. This guide provides a comprehensive overview of the known antagonistic interactions of DHA with other drugs, supported by experimental data, detailed methodologies, and mechanistic insights to inform future drug development and clinical application.
Quantitative Analysis of Antagonistic Interactions
In vitro studies have identified several antimalarial drugs that exhibit antagonistic interactions with this compound. The degree of this antagonism is quantified using metrics such as the 50% inhibitory concentration (IC50), the sum of the fractional inhibitory concentrations (ΣFIC), and the combination index (CI). An ΣFIC or CI value greater than 1 indicates antagonism.
| Drug Combination | Plasmodium falciparum Strain(s) | Key Findings | Reference(s) |
| DHA + Piperaquine | K1 (chloroquine-resistant) | Mildly antagonistic to indifferent interaction observed. | [1][2] |
| DHA + Pyronaridine | 3D7 (chloroquine-sensitive), K1 | Weak antagonism reported in some studies. | [1][3] |
| DHA + Naphthoquine | 3D7, K1 | Antagonistic interaction observed. | [1] |
| DHA + Fosmidomycin | K1, G112 (chloroquine-sensitive) | Marked antagonism identified through isobologram analysis. | [4] |
Experimental Protocols
The assessment of drug interactions is crucial for the development of effective combination therapies. The following are detailed methodologies for key experiments used to investigate the antagonistic effects of DHA with other compounds.
Isobologram Analysis using the Fixed-Ratio Method
This method is widely used to determine the nature of interaction between two drugs (synergism, additivity, or antagonism).
1. Parasite Culture:
-
Plasmodium falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasites are synchronized at the ring stage by treatment with 5% D-sorbitol.
2. Drug Preparation:
-
Stock solutions of this compound and the partner drug are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.
3. Assay Procedure:
-
The IC50 of each drug alone is determined first.
-
For the combination assay, the drugs are mixed in fixed ratios (e.g., 4:1, 3:2, 2:3, 1:4) based on their individual IC50 values.
-
The drug mixtures are serially diluted in 96-well microtiter plates.
-
Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are added to each well.
-
Plates are incubated for 48-72 hours.
4. Data Analysis:
-
Parasite growth is assessed using a suitable method such as the SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.
-
The IC50 for each fixed-ratio combination is calculated.
-
The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as follows: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
The sum of the FICs (ΣFIC) is calculated: ΣFIC = FIC of Drug A + FIC of Drug B.
-
An isobologram is constructed by plotting the FIC of Drug A against the FIC of Drug B. A convex curve indicates antagonism (ΣFIC > 1).
Schizont Maturation Inhibition Assay
This assay is particularly useful for assessing the activity of antimalarial drugs that act on the later stages of the parasite lifecycle.
1. Parasite and Drug Preparation:
-
As described in the Isobologram Analysis protocol. For the DHA and fosmidomycin interaction, fixed concentration ratios were used (e.g., 0:5000, 2:4500, 6:3500, 10:2500, 14:1500, 18:500, and 20:0 nM of DHA:fosmidomycin)[4].
2. Assay Procedure:
-
Synchronized ring-stage parasites are added to 96-well plates containing the drug dilutions.
-
Plates are incubated for a period that allows for the maturation of rings to schizonts in the drug-free control wells (typically 24-48 hours).
3. Data Analysis:
-
After incubation, thin blood smears are prepared from each well and stained with Giemsa.
-
The number of schizonts per 200 asexual parasites is counted under a microscope.
-
The percentage of schizont maturation inhibition is calculated relative to the drug-free control.
-
The IC50 is determined from the dose-response curve.
Mechanistic Insights into Antagonism
The antagonistic interactions between DHA and certain partner drugs can often be traced to their mechanisms of action and potential interference at the molecular level.
Interference with Heme-Mediated Activation of this compound
A primary mechanism of action for artemisinins involves their activation by ferrous heme, which is produced during the digestion of hemoglobin by the parasite in its food vacuole. This activation leads to the generation of cytotoxic radical species that damage parasite proteins.[5][6]
Quinoline-based drugs, such as piperaquine and naphthoquine, are known to accumulate in the parasite's food vacuole and interfere with the detoxification of heme by inhibiting its polymerization into hemozoin.[7] Recent studies suggest that by binding to heme, these quinoline drugs can render it chemically inert, thereby preventing the activation of DHA.[8][9] This competition for heme is a plausible molecular basis for the observed antagonism.
Interference with the Non-Mevalonate Pathway
Fosmidomycin's mechanism of action involves the inhibition of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in the parasite's apicoplast.[10] This pathway is essential for the synthesis of vital molecules for the parasite. While the precise mechanism of antagonism with DHA is not fully elucidated, it is hypothesized that the metabolic disruption caused by one drug may counteract the effects of the other. For instance, DHA has been shown to disrupt hemoglobin catabolism and pyrimidine biosynthesis.[11][12] The interplay of these widespread metabolic perturbations could lead to a less-than-additive overall effect.
Conclusion and Future Perspectives
The antagonistic interactions of this compound with other antimalarial drugs, although often mild in vitro, warrant careful consideration in the development of new combination therapies. The potential for reduced efficacy, especially in the context of emerging drug resistance, underscores the importance of comprehensive preclinical evaluation of drug combinations.
The primary mechanism of antagonism with quinoline-based drugs appears to be the competition for heme, which is essential for the activation of DHA. For other drugs like fosmidomycin, the antagonism may stem from complex metabolic interferences.
Future research should focus on:
-
In vivo validation: Assessing the clinical relevance of in vitro antagonistic findings.
-
Mechanistic studies: Further elucidating the molecular basis of antagonism to guide the rational design of new drug combinations.
-
Development of novel partner drugs: Identifying compounds that act synergistically with DHA and have distinct mechanisms of action to overcome potential antagonism and resistance.
By understanding the nuances of drug interactions, the scientific community can continue to develop robust and durable artemisinin-based combination therapies to combat the global threat of malaria.
References
- 1. In Vitro Interactions between Piperaquine, this compound, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro interactions between piperaquine, this compound, and other conventional and novel antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of pyronaridine anti-malarial properties and product characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of in vitro antimalarial interactions between this compound and fosmidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antagonizing Role of Heme in the Antimalarial Function of Artemisinin: Elevating Intracellular Free Heme Negatively Impacts Artemisinin Activity in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 9. Quinolines interfere with heme-mediated activation of artemisinins | Sciety Labs (Experimental) [labs.sciety.org]
- 10. Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Dysregulation Induced in Plasmodium falciparum by this compound and Other Front-Line Antimalarial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-resistance studies between Dihydroartemisinin and other antimalarial compounds
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of resistance to artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment, poses a significant threat to global public health. At the heart of this challenge lies dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinins. Understanding the patterns of cross-resistance between DHA and other antimalarial compounds is paramount for the development of novel therapeutic strategies and the preservation of existing ones. This guide provides a comprehensive comparison of cross-resistance profiles, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex field.
Quantitative Analysis of Cross-Resistance
The susceptibility of Plasmodium falciparum to various antimalarial drugs in the context of DHA resistance is a critical area of investigation. The following tables summarize key quantitative data from in vitro studies, primarily focusing on the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50%.
Cross-Resistance in DHA-Resistant P. falciparum Lines
In vitro selection for DHA resistance can lead to decreased susceptibility to a range of other antimalarial drugs. A study that generated two DHA-resistant parasite clones (DHA1 and DHA2) from the Dd2 strain demonstrated significant increases in IC50 values for several compounds.[1][2]
| Antimalarial Compound | Parental Strain (Dd2) IC50 (nM) | DHA-Resistant Clone (DHA1) IC50 (nM) | DHA-Resistant Clone (DHA2) IC50 (nM) | Fold Increase in IC50 (vs. Dd2) |
| This compound (DHA) | 3.2 - 7.6 | >80 | >80 | >25-fold |
| Artemisinin (ART) | Not specified | >16-fold increase | >16-fold increase | >16 |
| Artesunate (ATS) | Not specified | ~5-fold increase | ~10-fold increase | ~5-10 |
| Artemether (ATM) | Not specified | ~5-fold increase | ~10-fold increase | ~5-10 |
Data synthesized from studies on in vitro selected DHA-resistant P. falciparum clones.[1][2]
Impact of K13 Mutations on Cross-Resistance
Mutations in the Kelch13 (K13) propeller domain are the primary molecular marker of artemisinin resistance. While these mutations confer resistance to artemisinins, their impact on other drug classes varies.
| Antimalarial Compound | K13 Wild-Type IC50 | K13 Mutant (e.g., C580Y) IC50 | Fold Change |
| This compound (DHA) | Low nM range | Similar low nM range (in some studies) | ~1.00 |
| Piperaquine (PPQ) | Susceptible | Increased resistance in some K13 mutant backgrounds | Variable |
| Mefloquine (MQ) | Susceptible | Generally remains susceptible or shows increased sensitivity | Variable |
This table represents a generalized summary. Specific IC50 values can vary significantly depending on the parasite genetic background and the specific K13 mutation.[3][4][5]
It is crucial to note that while K13 mutations are associated with delayed parasite clearance in vivo, they do not always lead to a significant increase in the in vitro IC50 for DHA.[3][4] Instead, resistance is often measured through the Ring-stage Survival Assay (RSA), where K13 mutant parasites exhibit significantly higher survival rates after a short pulse of DHA.[3][4]
Mechanisms and Pathways of Cross-Resistance
The development of cross-resistance is a multifactorial process involving various cellular and molecular mechanisms. Understanding these pathways is essential for designing drugs that can overcome or bypass these resistance mechanisms.
One of the key mechanisms implicated in DHA resistance and subsequent cross-resistance is the amplification of the P. falciparum multidrug resistance gene 1 (pfmdr1).[1][2] Increased pfmdr1 copy number has been associated with reduced susceptibility to not only artemisinins but also to quinine, mefloquine, and lumefantrine.[6] Conversely, certain pfmdr1 mutations can increase sensitivity to some of these drugs.[6]
Another proposed mechanism involves an enhanced antioxidant defense network and increased expression of chaperone proteins in DHA-resistant parasites, which helps them cope with the oxidative stress induced by artemisinins.[1][2]
Figure 1. Key molecular determinants and their role in DHA cross-resistance.
Experimental Protocols for Assessing Cross-Resistance
Standardized and robust experimental protocols are fundamental for generating comparable and reliable cross-resistance data.
In Vitro Drug Susceptibility Assay (IC50 Determination)
This assay is the most common method for quantifying the in vitro efficacy of antimalarial drugs.
Methodology:
-
Plasmodium falciparum Culture: Asexual stages of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Antimalarial compounds are serially diluted to a range of concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, synchronized parasite cultures (typically at the ring stage) are exposed to the different drug concentrations.
-
Incubation: Plates are incubated for 48-72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as:
-
Microscopy: Giemsa-stained blood smears are examined to determine parasitemia.
-
SYBR Green I-based fluorescence assay: This intercalating dye binds to parasite DNA, and fluorescence is proportional to parasite growth.
-
[3H]-hypoxanthine incorporation assay: Measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA/RNA.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Figure 2. A simplified workflow for determining the 50% inhibitory concentration (IC50).
Ring-stage Survival Assay (RSA)
The RSA is specifically designed to assess artemisinin resistance, which is characterized by reduced susceptibility of early ring-stage parasites.
Methodology:
-
Synchronization: P. falciparum cultures are tightly synchronized to obtain a narrow window of 0-3 hour old ring-stage parasites.
-
Drug Exposure: The synchronized ring-stage parasites are exposed to a high concentration of DHA (e.g., 700 nM) for a short duration (e.g., 6 hours).
-
Drug Removal: The drug is washed out, and the parasites are returned to drug-free medium.
-
Incubation: The parasites are incubated for a further 66-72 hours to allow surviving parasites to mature into schizonts.
-
Survival Quantification: The number of viable parasites is determined, typically by microscopy or flow cytometry, and expressed as a percentage of the drug-free control. A survival rate of >1% is often considered indicative of artemisinin resistance.
The Evolving Landscape of Partner Drug Resistance
The emergence of DHA resistance places greater pressure on the partner drugs in ACTs, accelerating the selection for resistance to these compounds as well. There is growing evidence of parasites resistant to both artemisinin and piperaquine, a widely used partner drug, particularly in Southeast Asia.[7][8] This dual resistance poses a serious challenge to malaria control efforts and underscores the urgent need for new antimalarial agents and combination therapies.
References
- 1. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin resistance phenotypes and K13 inheritance in a Plasmodium falciparum cross and Aotus model. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 4. Artemisinin resistance phenotypes and K13 inheritance in a Plasmodium falciparum cross and Aotus model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo piperaquine resistance developed rapidly in Plasmodium falciparum isolates in northern Cambodia compared to Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. This compound–piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin-Based Combination Therapies: A Comparative Guide for Researchers
A comprehensive analysis of the clinical validation of leading Dihydroartemisinin-based Combination Therapies (ACTs) for uncomplicated Plasmodium falciparum malaria. This guide provides a comparative overview of efficacy, safety, and key trial methodologies for researchers, scientists, and drug development professionals.
The global effort to combat malaria hinges on the efficacy of artemisinin-based combination therapies (ACTs). This compound (DHA), a potent and rapidly acting artemisinin derivative, forms the backbone of several first-line treatments. This guide delves into the clinical trial data of three prominent DHA-based combinations: this compound-Piperaquine (DP), Artemether-Lumefantrine (AL), and Artesunate-Amodiaquine (ASAQ).
Comparative Efficacy of this compound-Based ACTs
Clinical trials have consistently demonstrated the high efficacy of DHA-based ACTs in treating uncomplicated falciparum malaria. The primary endpoint in these trials is typically the Polymerase Chain Reaction (PCR)-corrected parasitological cure rate, which distinguishes between treatment failure (recrudescence) and a new infection.
Below is a summary of key efficacy data from comparative clinical trials.
| Treatment Comparison | PCR-Corrected Cure Rate (Day 28/42) | Parasite Clearance | Fever Clearance | Key Findings |
| DP vs. AL | DP has shown a significantly lower risk of recurrent parasitemia compared to AL, largely due to the longer post-treatment prophylactic effect of piperaquine[1][2]. In some studies, PCR-corrected cure rates at day 42 were comparable or slightly higher for DP[1][2][3]. | Both therapies exhibit rapid parasite clearance, with most patients being parasite-free by day 3[1][3]. | Patients treated with DP sometimes show a significantly lower proportion of fever on Day 1 compared to those on AL[1]. | DP is considered highly efficacious and operationally preferable in some settings due to its once-daily dosing[1]. |
| DP vs. ASAQ | Both DP and ASAQ demonstrate high PCR-corrected cure rates, often exceeding 95%[4][5][6][7]. Some studies suggest DP has superior efficacy and provides longer post-treatment protection against both P. falciparum and P. vivax[6][7]. | Both combinations lead to rapid parasite clearance[4]. | Data on direct comparison of fever clearance times are limited, but both are effective in resolving fever. | DP has been shown to be more effective and better tolerated than ASAQ in regions with multidrug-resistant malaria[6][7]. |
| AL vs. ASAQ | Both AL and ASAQ are highly efficacious, with PCR-corrected cure rates generally above 90%[8][9][10][11][12]. Some studies show a slightly higher efficacy for ASAQ[11]. | Both treatments lead to rapid parasite clearance[8]. | One study reported a significantly shorter fever clearance time for the ASAQ group[9]. | Both are considered effective first-line treatments, with the choice often depending on local resistance patterns, cost, and tolerability. |
Safety and Tolerability Profile
The safety profiles of DP, AL, and ASAQ are generally favorable, with most adverse events being mild to moderate and often indistinguishable from the symptoms of malaria itself.
| Treatment | Common Adverse Events | Less Common/Serious Adverse Events |
| This compound-Piperaquine (DP) | Diarrhea, headache, nausea, vomiting, abdominal pain[13][14]. | Generally well-tolerated with a good safety profile[4][13][15]. |
| Artemether-Lumefantrine (AL) | Headache, dizziness, joint and muscle pain, weakness, fever, chills, fatigue, loss of appetite, nausea, vomiting, abdominal pain[16][17][18]. | Can cause heart rhythm disturbances (QT interval prolongation) in some patients. Should be used with caution in patients with certain heart conditions or electrolyte imbalances[16][17]. |
| Artesunate-Amodiaquine (ASAQ) | Anorexia, abdominal pain, nausea, asthenia, somnolence, insomnia, cough[19]. Weakness, dizziness, and headache are also prevalent[20]. | Can be associated with a higher frequency of adverse events compared to AL[20][21]. May induce neutropenia and carries a risk of acute extrapyramidal side effects[19]. |
Experimental Protocols in Clinical Validation
The clinical validation of these therapies largely follows the standardized protocols developed by the World Health Organization (WHO) for therapeutic efficacy studies (TES)[22][23][24][25].
Key Methodologies:
-
Study Design: Randomized, controlled, open-label trials are common, comparing the efficacy and safety of different ACTs[9][10][11].
-
Patient Population: Typically includes children and adults with uncomplicated P. falciparum malaria, confirmed by microscopy.
-
Treatment Administration: Drug administration is often supervised for the initial doses to ensure compliance.
-
Follow-up: Patients are followed for a period of 28 or 42 days to monitor for clinical and parasitological treatment failure[5][8].
-
Outcome Measures:
-
Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at the end of the follow-up period[9][11].
-
Secondary Endpoints:
-
Parasite Clearance Time (PCT): Time from the first dose until the first of two consecutive blood smears is negative for asexual parasites[26][27][28].
-
Fever Clearance Time (FCT): Time from the first dose until body temperature falls below 37.5°C and remains so for at least 48 hours.
-
Gametocyte Carriage: Presence and clearance of gametocytes.
-
Adverse Events: Recording and assessment of all adverse events.
-
-
-
PCR Correction: Genotyping of parasite DNA from pre-treatment and post-treatment samples is performed to distinguish between recrudescence (treatment failure) and new infection. This is crucial in high-transmission areas[29][30][31][32]. The highly polymorphic genes msp-1, msp-2, and glurp are commonly used for this purpose[31].
Signaling Pathways and Resistance Mechanisms
The efficacy of artemisinins is threatened by the emergence of resistance, which is primarily associated with mutations in the P. falciparum Kelch13 (PfKelch13) protein. Understanding the underlying signaling pathways is crucial for developing strategies to overcome resistance.
Artemisinin Action and Resistance Pathway
Artemisinins are thought to be activated by heme, leading to the generation of reactive oxygen species that damage parasite proteins. Resistance, mediated by PfKelch13 mutations, involves the PI3K/Akt signaling pathway. Mutant PfKelch13 fails to ubiquitinate and degrade PfPI3K, leading to increased levels of phosphatidylinositol-3-phosphate (PI3P). This elevation in PI3P is a key mediator of artemisinin resistance[33].
References
- 1. Artemether-Lumefantrine versus this compound-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemether-Lumefantrine versus this compound-Piperaquine for Treatment of Malaria: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety and efficacy of this compound/piperaquine (Artekin) for the treatment of uncomplicated Plasmodium falciparum malaria in Rwandan children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open label randomized comparison of this compound-piperaquine and artesunate-amodiaquine for the treatment of uncomplicated Plasmodium falciparum malaria in central Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Piperaquine versus Artesunate-Amodiaquine: Superior Efficacy and Posttreatment Prophylaxis against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Artesunate + amodiaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria in the Colombian Pacific region: a noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness and safety of artemether–lumefantrine versus artesunate–amodiaquine for unsupervised treatment of uncomplicated falciparum malaria in patients of all age groups in Nanoro, Burkina Faso: a randomized open label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized trial on effectiveness of artemether-lumefantrine versus artesunate plus amodiaquine for unsupervised treatment of uncomplicated Plasmodium falciparum malaria in Ghanaian children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of this compound-Piperaquine in Falciparum Malaria: A Prospective Multi-Centre Individual Patient Data Analysis | PLOS One [journals.plos.org]
- 14. Randomized Field Trial to Assess the Safety and Efficacy of this compound-Piperaquine for Seasonal Malaria Chemoprevention in School-Aged Children in Bandiagara, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Artemether/Lumefantrine: Antimalaria Uses, Side Effects, Dosage [medicinenet.com]
- 17. drugs.com [drugs.com]
- 18. Artemether and Lumefantrine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. extranet.who.int [extranet.who.int]
- 20. ajrms.com [ajrms.com]
- 21. researchgate.net [researchgate.net]
- 22. WHO Template protocol for therapeutic efficacy studies | Infectious Diseases Data Observatory [iddo.org]
- 23. Global Malaria Programme [who.int]
- 24. Methods for surveillance of antimalarial drug efficacy [who.int]
- 25. yunbaogao.cn [yunbaogao.cn]
- 26. ACT & Parasite Clearance Review | Infectious Diseases Data Observatory [iddo.org]
- 27. Parasite clearance, cure rate, post-treatment prophylaxis and safety of standard 3-day versus an extended 6-day treatment of artemether–lumefantrine and a single low-dose primaquine for uncomplicated Plasmodium falciparum malaria in Bagamoyo district, Tanzania: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Delayed Parasite Clearance after Treatment with this compound-Piperaquine in Plasmodium falciparum Malaria Patients in Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Improving Methods for Analyzing Antimalarial Drug Efficacy Trials: Molecular Correction Based on Length-Polymorphic Markers msp-1, msp-2, and glurp - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Variation in Calculating and Reporting Antimalarial Efficacy against Plasmodium falciparum in Sub-Saharan Africa: A Systematic Review of Published Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PCR-adjustment in Antimalarial Trials – Molecular malarkey? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The perils of PCR: can we accurately ‘correct’ antimalarial trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Dihydroartemisinin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of dihydroartemisinin (DHA) and its principal derivatives: artesunate, artemether, and arteether. The information is curated from a range of preclinical and clinical studies to support informed decision-making in research and drug development. This document summarizes key quantitative safety data, details relevant experimental methodologies, and visualizes associated toxicity pathways.
Executive Summary
This compound and its derivatives are the cornerstone of modern antimalarial therapy and are being investigated for other indications, including cancer. While generally considered safe and well-tolerated in clinical practice, preclinical studies have identified specific dose- and duration-dependent toxicities. The primary safety concerns associated with this class of drugs are neurotoxicity, embryotoxicity, and to a lesser extent, cardiotoxicity. Comparative analysis reveals nuances in the safety profiles of the different derivatives, often linked to their pharmacokinetic properties and route of administration.
Comparative Safety Data
The following tables summarize quantitative data on the neurotoxicity, embryotoxicity, and cardiotoxicity of DHA and its derivatives.
Table 1: Comparative Neurotoxicity in Animal Models
| Compound | Species | Route of Administration | ED50 (Neurotoxicity/Death) | Key Findings |
| This compound | Mouse | Oral | ~300 mg/kg/day | Similar neurotoxic effects to oral artemether and artesunate.[1][2] |
| Artesunate | Mouse | Oral | ~300 mg/kg/day | Significantly less neurotoxic than intramuscular artemether.[2] |
| Artemether | Mouse | Oral | ~300 mg/kg/day | Neurotoxicity increased when administered in oil or with constant oral intake.[2][3] |
| Artemether | Mouse | Intramuscular | 50 mg/kg/day | Doses >100 mg/kg/day were uniformly lethal.[2][3] |
Table 2: Comparative Embryotoxicity in Animal Models
| Compound | Species | Route of Administration | NOAEL (mg/kg/day) | FRD50 (mg/kg) | Key Findings |
| This compound | Rat | Oral | - | - | Embryotoxicity is considered a class effect of artemisinins.[4] |
| Artesunate | Rat | Intravenous | - | <1.0 | Injectable artesunate shows high embryotoxicity at low doses.[4] |
| Artesunate | Monkey | Oral | 4 | - | Embryo death observed with extended dosing (12+ days).[4] |
| Artemether | Rat | Intramuscular | - | 6.1 - 51.0 | Safer than injectable artesunate in this model.[4] |
| Arteether | Rat | Oral | - | - | Caused embryo deaths and malformations during organogenesis.[5] |
NOAEL: No-Observed-Adverse-Effect Level; FRD50: Fetal Resorption Dose 50%
Table 3: Comparative Cardiotoxicity (hERG Channel Inhibition)
| Compound | IC50 (µM) | Key Findings |
| This compound | ~30 | Blocks hERG channels at concentrations significantly higher than therapeutic levels.[6] |
| Artemether | - | Prolongs QT interval in animal models.[7] |
| Lumefantrine (partner drug) | 8.1 | Higher IC50 suggests a weaker proarrhythmic potential compared to other antimalarials.[8] |
| Chloroquine (comparator) | 2.5 | More potent hERG channel blocker than lumefantrine.[8] |
| Halofantrine (comparator) | 0.04 | Potent hERG channel inhibitor, associated with cardiotoxicity at therapeutic concentrations.[8][9] |
Experimental Protocols
Detailed methodologies for key safety assessment studies are outlined below.
In Vitro Neurotoxicity Assay
Objective: To assess the direct neurotoxic potential of artemisinin derivatives on neuronal cells.
Methodology:
-
Cell Culture: Mouse neuroblastoma (NB2a) cells are cultured in appropriate media until they reach a desired confluency.
-
Differentiation: Cells are induced to differentiate into a neuronal phenotype, often by reducing the serum concentration in the culture medium. This step is crucial as differentiated neurons are more sensitive to the neurotoxic effects.[10]
-
Drug Exposure: Differentiated cells are exposed to a range of concentrations of the test compounds (e.g., this compound, artemether, arteether) for a specified period (e.g., 24-72 hours).
-
Metabolic Activation (Optional): To mimic in vivo metabolism, some experiments include a liver enzyme fraction (e.g., S9 fraction) in the culture medium, which can convert less toxic parent compounds into more toxic metabolites.[10]
-
Assessment of Neurite Outgrowth: The extent of neurite outgrowth, a sensitive indicator of neuronal health, is quantified using microscopy and image analysis software. A reduction in neurite length or number indicates neurotoxicity.
-
Cell Viability Assays: Cytotoxicity is assessed using standard assays such as the MTT or LDH release assay to measure cell death.
-
Electron Microscopy: Ultrastructural changes in neuronal cells, such as damage to mitochondria and the endoplasmic reticulum, can be visualized by electron microscopy to identify the subcellular targets of toxicity.[10]
Animal Embryotoxicity Study
Objective: To determine the potential of artemisinin derivatives to cause fetal death, congenital malformations, and developmental delays.
Methodology:
-
Animal Model: Pregnant rats or rabbits are commonly used. The timing of drug administration is critical and is targeted to the period of organogenesis.[11]
-
Dosing Regimen: The test compounds are administered daily via a clinically relevant route (e.g., oral gavage, intramuscular injection) at multiple dose levels, including a control group.
-
Maternal Monitoring: Dams are monitored daily for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Near the end of gestation, fetuses are delivered by cesarean section. The number of viable fetuses, resorptions, and post-implantation losses are recorded.
-
Teratological Assessment: A proportion of the fetuses are examined for external, visceral, and skeletal malformations.
-
Toxicokinetic Analysis: Blood samples are collected from the dams to determine the plasma concentrations of the parent drug and its major metabolites to correlate exposure with observed toxic effects.[12]
In Vitro Cardiotoxicity Assay (hERG Channel Blockade)
Objective: To evaluate the potential of artemisinin derivatives to prolong the QT interval by blocking the hERG potassium channel.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG potassium current.
-
Drug Application: The test compounds are perfused over the cells at increasing concentrations.
-
Data Acquisition: The effect of the drug on the hERG current is recorded and analyzed to determine the concentration that inhibits 50% of the current (IC50). A lower IC50 value indicates a higher potential for QT prolongation.[8]
-
Positive Control: A known hERG channel blocker, such as halofantrine or dofetilide, is used as a positive control to validate the assay.[6][9]
Signaling Pathways and Mechanisms of Toxicity
Neurotoxicity Signaling Pathway
The neurotoxicity of artemisinin derivatives is thought to be mediated by oxidative stress and mitochondrial dysfunction.
Caption: Proposed mechanism of artemisinin-induced neurotoxicity.
Embryotoxicity Signaling Pathway
The embryotoxicity of artemisinins is linked to their anti-angiogenic and anti-erythropoietic effects, leading to severe anemia in the embryo.
Caption: Mechanism of artemisinin-induced embryotoxicity.
Apoptosis Induction Pathway in Cancer Cells
While a toxicity concern in normal cells at high concentrations, the pro-apoptotic effects of DHA are being explored for cancer therapy.
References
- 1. Assessment of the neurotoxicity of oral this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Severe Embryotoxicity of Artemisinin Derivatives in Experimental Animals, but Possibly Safe in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of artemether toxicity on single cardiomyocytes and protective effect of nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. les-crises.fr [les-crises.fr]
- 9. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro neurotoxicity of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of artemisinin [Artemisia annua L.] in two different periods of pregnancy in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Embryotoxicity of artesunate in animal species related to drug tissue distribution and toxicokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Arsenal of Dihydroartemisinin: A Comparative Guide to its Anti-Cancer Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydroartemisinin (DHA) as an anti-cancer agent, supported by experimental data. We delve into its molecular targets, offering a clear comparison of its performance against various cancer cell lines and detailing the experimental protocols used to validate these findings.
This compound (DHA), a semi-synthetic derivative of artemisinin, has long been a cornerstone in the global fight against malaria.[1] Beyond its established anti-malarial properties, a growing body of evidence highlights its potent anti-cancer activities across a spectrum of malignancies. DHA exerts its cytotoxic effects through a multi-pronged approach, targeting key signaling pathways that govern cancer cell proliferation, survival, migration, and invasion. This guide synthesizes quantitative data from various studies to provide a clear comparison of DHA's efficacy and elucidates the molecular mechanisms underpinning its anti-cancer activity.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic potential of DHA varies across different cancer cell types. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, demonstrates this variability.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| SW1116 | Colorectal Cancer (Early-Stage) | 63.79 ± 9.57 | 24 | [2][3] |
| SW480 | Colorectal Cancer (Early-Stage) | 65.19 ± 5.89 | 24 | [2][3] |
| SW620 | Colorectal Cancer (Late-Stage) | 15.08 ± 1.70 | 24 | [2][3] |
| DLD-1 | Colorectal Cancer (Late-Stage) | 25.84 ± 2.93 | 24 | [2][3] |
| HCT116 | Colorectal Cancer (Late-Stage) | 38.46 ± 4.15 | 24 | [2][3] |
| COLO205 | Colorectal Cancer (Late-Stage) | 20.15 ± 2.11 | 24 | [2][3] |
| Hep3B | Liver Cancer | 29.4 | 24 | [4] |
| Huh7 | Liver Cancer | 32.1 | 24 | [4] |
| PLC/PRF/5 | Liver Cancer | 22.4 | 24 | [4] |
| HepG2 | Liver Cancer | 40.2 | 24 | [4] |
| PC9 | Lung Cancer | 19.68 | 48 | [4] |
| NCI-H1975 | Lung Cancer | 7.08 | 48 | [4] |
| MCF-7 | Breast Cancer | 129.1 | 24 | [4] |
| MDA-MB-231 | Breast Cancer | 62.95 | 24 | [4] |
| A2780 | Ovarian Cancer | ~40 | 72 | [5] |
| OVCAR-3 | Ovarian Cancer | ~40 | 72 | [6] |
| Hey | Ovarian Cancer | ~40 | 72 | [5] |
| HL-60 | Leukemia | < 2 | 48 | [7] |
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines. This table summarizes the IC50 values of DHA in different cancer cell lines, highlighting its variable potency. Notably, DHA demonstrates greater efficacy in late-stage colorectal cancer cells compared to early-stage cells.[2][3]
Induction of Apoptosis: A Key Mechanism of Action
A primary mechanism through which DHA exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.
| Cell Line | Cancer Type | DHA Concentration (µM) | Apoptotic Cells (%) | Citation |
| SKOV3 | Ovarian Cancer | 40 | 4.6 | [8] |
| 80 | 8.6 | [8] | ||
| 160 | 12.8 | [8] | ||
| SKOV3-IP | Ovarian Cancer | 20 | 2.9 | [8] |
| 40 | 7.3 | [8] | ||
| 80 | 17.4 | [8] | ||
| A2780 | Ovarian Cancer | 10 | ~5-fold increase | [6] |
| 25 | >8-fold increase | [6] | ||
| OVCAR-3 | Ovarian Cancer | 10 | >8-fold increase | [6] |
| 25 | ~18-fold increase | [6] | ||
| A549 | Non-Small-Cell Lung Cancer | 50 | 13.49 (Early + Late) | [9] |
Table 2: Pro-Apoptotic Effects of this compound. This table presents the percentage of apoptotic cells in different cancer cell lines following treatment with DHA, demonstrating its ability to induce programmed cell death.
Inhibition of Cancer Cell Migration and Invasion
DHA has also been shown to impede the metastatic potential of cancer cells by inhibiting their migration and invasion.
| Cell Line | Cancer Type | DHA Concentration (µM) | Inhibition of Invasion (%) | Citation |
| SKOV3 | Ovarian Cancer | 40 | ~30.3 | [8] |
| SKOV3-IP | Ovarian Cancer | 40 | ~51.1 | [8] |
| HO8910 | Ovarian Cancer | 40 | ~30.8 | [8] |
| HO8910-PM | Ovarian Cancer | 40 | ~46.9 | [8] |
| T24 | Bladder Cancer | 200 | Significant Suppression | [10] |
Table 3: Inhibition of Cancer Cell Invasion by this compound. This table quantifies the inhibitory effect of DHA on the invasion of various cancer cell lines.
Molecular Targets and Signaling Pathways
DHA's anti-cancer activities are a consequence of its interaction with multiple molecular targets and the subsequent modulation of critical signaling pathways.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. DHA has been shown to inhibit this pathway, leading to decreased cancer cell viability.[11][12][13]
DHA Inhibition of the PI3K/AKT Signaling Pathway.
The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers, including ovarian cancer.[8][14] DHA has been demonstrated to inhibit this pathway, thereby suppressing cancer cell proliferation and inducing apoptosis.[8]
DHA Inhibition of the Hedgehog Signaling Pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
DHA Treatment: Cells are treated with various concentrations of DHA for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with DHA for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each quadrant is determined using appropriate software.
Transwell Migration and Invasion Assays
The Transwell assay is used to assess the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (with an 8 µm pore size membrane) is coated with Matrigel, a basement membrane extract. For migration assays, the chamber is not coated.[15][16]
-
Cell Seeding: Cancer cells, previously starved in serum-free media, are seeded into the upper chamber in a low-serum medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as a higher concentration of fetal bovine serum (FBS).
-
DHA Treatment: DHA is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed and stained with crystal violet.
-
Quantification: The stained cells are counted under a microscope in several random fields. The results are often expressed as the percentage of migrated or invaded cells compared to the control.[15][16]
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.
General Workflow of Western Blotting.
-
Protein Extraction: Cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured by an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
References
- 1. This compound inhibits the migration of esophageal cancer cells by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses bladder cancer cell invasion and migration by regulating KDM3A and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Herbal Medicine this compound Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- 12. This compound Attenuated Intervertebral Disc Degeneration via Inhibiting PI3K/AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalononcology.org [journalononcology.org]
- 14. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. protocols.io [protocols.io]
Safety Operating Guide
Dihydroartemisinin: A Guide to Safe Handling and Disposal in a Research Setting
For Immediate Use by Laboratory Personnel
This document provides essential safety protocols and detailed disposal procedures for dihydroartemisinin (DHA), a potent antimalarial compound and valuable research tool. Adherence to these guidelines is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance, notable for its flammability and aquatic toxicity with long-lasting effects.
I. Essential Safety and Handling
All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and follow standard laboratory safety procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat is required. For larger quantities or when generating dust, additional protective clothing may be necessary.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a cool, dry, well-ventilated place in its original, tightly sealed container.
-
Protect from sunlight.
II. Disposal Overview and Logistics
The primary and recommended method for the ultimate disposal of this compound waste is incineration by a licensed hazardous waste management company . It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are followed.
Waste Categorization:
-
Solid Waste: Contaminated lab supplies (gloves, weigh boats, paper towels), unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound.
On-site Waste Collection:
-
All waste streams containing this compound must be segregated from general laboratory waste.
-
Use designated, clearly labeled, and sealed hazardous waste containers.
-
Do not dispose of this compound down the drain or in regular trash.
III. Laboratory-Scale Chemical Degradation Protocol
For researchers who must render small quantities of this compound non-hazardous at the point of generation, the following experimental protocol for chemical degradation can be employed. This procedure leverages the inherent chemical instability of the endoperoxide bridge, which is the pharmacophore of the molecule. The degradation is achieved through iron-mediated cleavage of the endoperoxide bridge under acidic conditions, followed by hydrolysis of the lactone ring under basic conditions.
Principle of Degradation: The protocol is a two-step process:
-
Acidic Iron-Mediated Cleavage: Ferrous iron (Fe(II)) catalyzes the cleavage of the endoperoxide bridge, a key structural feature for this compound's biological activity. This reaction generates reactive free radicals that lead to the decomposition of the parent molecule. The reaction is performed under mild acidic conditions, which this compound is sensitive to.
-
Basic Hydrolysis: Subsequent addition of a base will hydrolyze the lactone ring of the this compound molecule and its degradation products, further ensuring the loss of its original chemical structure.
Experimental Protocol:
Materials:
-
This compound waste (solid or in a water-miscible solvent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Sodium hydroxide (NaOH), 2 M solution
-
A suitable reaction vessel (e.g., beaker or flask) of appropriate size
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
If the this compound waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or acetone. If it is already in solution, proceed to the next step. .
-
-
Acidic Iron-Mediated Cleavage:
-
For every 1 gram of this compound, add at least 50 mL of water to the reaction vessel.
-
With stirring, add approximately 1.5 grams of ferrous sulfate heptahydrate for every 1 gram of this compound. Stir until dissolved.
-
Slowly add 1 M sulfuric acid to adjust the pH of the solution to approximately 3-4.
-
Add the this compound solution to the acidic iron solution.
-
Stir the mixture at room temperature for a minimum of 2 hours. The reaction is complete when the this compound is fully degraded. This can be monitored by an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if available. .
-
-
Basic Hydrolysis:
-
After the 2-hour acidic degradation, slowly add 2 M sodium hydroxide with continuous stirring to raise the pH to >12.
-
Continue stirring the basic solution for an additional 1-2 hours to ensure complete hydrolysis. .
-
-
Neutralization and Disposal:
-
After the basic hydrolysis step, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M sulfuric acid.
-
The resulting solution can now be disposed of as aqueous chemical waste through your institution's hazardous waste management program.
-
Quantitative Data for Degradation Protocol:
| Parameter | Value | Unit | Notes |
| This compound | 1 | gram | Basis for calculation |
| Water | ≥ 50 | mL | |
| Ferrous Sulfate Heptahydrate | ~1.5 | grams | |
| Sulfuric Acid (for acidification) | As needed | mL of 1 M solution | Target pH 3-4 |
| Reaction Time (Acidic) | ≥ 2 | hours | |
| Sodium Hydroxide (for basification) | As needed | mL of 2 M solution | Target pH >12 |
| Reaction Time (Basic) | 1 - 2 | hours | |
| Sulfuric Acid (for neutralization) | As needed | mL of 1 M solution | Target pH 6-8 |
IV. Visualized Workflows
Safeguarding Researchers: A Comprehensive Guide to Handling Dihydroartemisinin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dihydroartemisinin (DHA), a key compound in antimalarial drug development and cancer research.[1] Adherence to these procedures is critical to mitigate risks and ensure the integrity of research.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a systematic approach to safety, from engineering controls to personal protective equipment, is crucial.
Engineering Controls:
-
Use of a chemical fume hood is recommended, especially when handling the powder form, to avoid the formation and inhalation of dust and aerosols.[2][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[3][5] A face shield may be necessary for splash hazards.[6] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[2][3] Gloves should be inspected before use and proper removal techniques employed. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5][7] | Protects skin from contamination. |
| Respiratory Protection | For operations that may generate dust or aerosols where exposure limits may be exceeded, a full-face respirator or a NIOSH-approved N95 (or equivalent) dust mask should be used.[2][3][8] | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A clear, step-by-step operational plan ensures consistency and safety in the laboratory.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Handle the solid material in a chemical fume hood to minimize dust generation.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
-
If sonication is required, ensure the container is properly sealed.
3. Experimental Use:
-
Keep containers of this compound tightly closed when not in use.[3]
-
Avoid contact with skin, eyes, and clothing.[9]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2][3]
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[9]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste this compound: Dispose of as hazardous waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains or sewer systems.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a sealed, labeled hazardous waste container.
-
Empty Containers: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C15H24O5[2] |
| Molecular Weight | 284.35 g/mol [2] |
| Occupational Exposure Limits | No data available[3][6] |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. angenechemical.com [angenechemical.com]
- 7. osha.gov [osha.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
